Phenolphthalol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[[2-(hydroxymethyl)phenyl]-(4-hydroxyphenyl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c21-13-16-3-1-2-4-19(16)20(14-5-9-17(22)10-6-14)15-7-11-18(23)12-8-15/h1-12,20-23H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREICILGVGNQBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00230845 | |
| Record name | Egmol | |
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Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81-92-5 | |
| Record name | 2-[Bis(4-hydroxyphenyl)methyl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Egmol | |
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| Record name | Phenolphthalol | |
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| Record name | o-[bis(p-hydroxyphenyl)methyl]benzyl alcohol | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
phenolphthalol chemical structure and properties
An In-Depth Technical Guide to the Core Chemical Structure and Properties of Phenolphthalol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a derivative of phenolphthalein (B1677637), is a compound of interest due to its documented estrogenic activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant biological characteristics of this compound. Detailed experimental methodologies for its synthesis via the reduction of phenolphthalein and for key assays to evaluate its estrogenic potential are presented. Furthermore, this guide outlines the expected spectral properties and discusses the general signaling pathways through which this compound may exert its biological effects. All quantitative data are summarized in structured tables for ease of comparison, and logical relationships are visualized using diagrams.
Chemical Structure and Identification
This compound, systematically named 4-[[2-(hydroxymethyl)phenyl]-(4-hydroxyphenyl)methyl]phenol, is a triphenylmethane (B1682552) derivative. Its chemical structure is characterized by a central methane (B114726) carbon bonded to two 4-hydroxyphenyl groups and one 2-(hydroxymethyl)phenyl group.
| Identifier | Value |
| IUPAC Name | 4-[[2-(hydroxymethyl)phenyl]-(4-hydroxyphenyl)methyl]phenol |
| CAS Number | 81-92-5[1] |
| Molecular Formula | C₂₀H₁₈O₃[1] |
| SMILES | OCc1ccccc1C(c2ccc(O)cc2)c3ccc(O)cc3[1] |
| InChIKey | CREICILGVGNQBH-UHFFFAOYSA-N[1] |
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and for understanding its pharmacokinetic and pharmacodynamic behavior.
| Property | Value | Source |
| Molecular Weight | 306.36 g/mol | [1] |
| Melting Point | 202 °C | [1] |
| logP (Octanol/Water) | 3.27 | [1] |
| Predicted pKa | 3.96 ± 0.36 | |
| Water Solubility | 175 mg/L at 20 °C (for the related compound Phenolphthalin, CAS 81-90-3) | |
| Appearance | White to almost white powder or crystalline solid |
Spectral Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methine proton, the methylene (B1212753) protons of the hydroxymethyl group, and the phenolic and alcoholic hydroxyl protons. The aromatic protons would likely appear in the range of 6.5-8.0 ppm. The benzylic proton would be a singlet in the downfield region. The methylene protons would also likely be a singlet. The hydroxyl protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display signals for the non-equivalent aromatic carbons, the benzylic methine carbon, and the methylene carbon. The aromatic carbons would resonate in the 110-160 ppm region, with the carbons attached to hydroxyl groups being the most downfield. The benzylic carbon and the methylene carbon would appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to the phenolic and alcoholic hydroxyl groups, indicating hydrogen bonding.
-
C-H stretching vibrations for the aromatic rings just above 3000 cm⁻¹ and for the aliphatic CH₂ and CH groups just below 3000 cm⁻¹.
-
C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.
-
A C-O stretching band for the hydroxyl groups in the 1000-1260 cm⁻¹ region.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to show absorption maxima characteristic of the substituted benzene (B151609) chromophores. Phenol (B47542) itself shows a λmax around 275 nm. Due to the presence of multiple phenolic rings, this compound is likely to have a primary absorption band in a similar region, potentially with some shifts due to the overall molecular structure.
Experimental Protocols
Synthesis of this compound from Phenolphthalein
This compound can be synthesized by the reduction of the lactone functional group in phenolphthalein. A general method for this reduction using zinc dust is described below.
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound from phenolphthalein.
Methodology:
-
Dissolution: Dissolve phenolphthalein in a suitable solvent system, such as a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Reduction: To the stirred solution, add zinc dust in portions. The reaction mixture is typically heated to reflux for several hours to ensure complete reduction of the lactone. The progress of the reaction can be monitored by the disappearance of the pink color of the phenolphthalein anion.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and filtered to remove the excess zinc dust and any zinc salts.
-
Precipitation: The filtrate is then acidified, for example, with dilute hydrochloric acid, to precipitate the this compound product.
-
Purification: The crude this compound can be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent such as ethanol-water to yield the final product.
Estrogen Receptor Competitive Binding Assay
This in vitro assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the estrogen receptor (ER).
Workflow for Estrogen Receptor Competitive Binding Assay
Caption: Workflow of an estrogen receptor competitive binding assay.
Methodology:
-
Preparation of ER Source: Estrogen receptors can be obtained from the cytosol of estrogen-target tissues, such as the uteri of ovariectomized rats, or by using recombinant human ERα or ERβ.
-
Competitive Binding: A constant concentration of [³H]-17β-estradiol and varying concentrations of this compound are incubated with the ER preparation in a suitable buffer.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as hydroxylapatite precipitation or dextran-coated charcoal adsorption.
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC₅₀) is determined. The binding affinity (Ki) can then be calculated.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
Workflow for MCF-7 Cell Proliferation Assay
References
In-Depth Technical Guide to the Synthesis of Phenolphthalol from Phenolphthalein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of phenolphthalol from phenolphthalein (B1677637), a process of significant interest in various chemical and biomedical research fields. This document details the core synthesis pathway, including the reaction mechanism, experimental protocols, and characterization of the final product.
Introduction
This compound, also known as 2-(bis(4-hydroxyphenyl)methyl)benzoic acid, is the reduced form of the common pH indicator phenolphthalein. The transformation involves the reduction of the lactone functional group in phenolphthalein to a carboxylic acid and a secondary alcohol. This conversion is a valuable reaction for chemists seeking to modify the structure and properties of phenolphthalein for applications such as the development of new chemical sensors, and potential therapeutic agents.
Synthesis Pathway: Reduction of Phenolphthalein
The primary and most widely documented method for the synthesis of this compound from phenolphthalein is through a reduction reaction. This is typically achieved using a metal catalyst in an acidic or basic medium. The most common reducing agent employed for this transformation is zinc dust.
Reaction Mechanism
The reduction of the lactone ring in phenolphthalein by zinc dust is a complex process. While the precise step-by-step mechanism can vary depending on the reaction conditions (acidic vs. basic), a plausible pathway involves the following key steps:
-
Activation of Zinc: In the presence of an acid or base, the zinc metal is activated.
-
Electron Transfer: The activated zinc acts as a source of electrons. It transfers electrons to the electrophilic carbonyl carbon of the lactone ring in phenolphthalein.
-
Ring Opening: The addition of electrons to the carbonyl group leads to the cleavage of the C-O bond in the lactone ring, resulting in a carboxylate intermediate.
-
Protonation: In the presence of a proton source (e.g., acid or water), the negatively charged oxygen atoms are protonated, yielding the final this compound product, which contains a carboxylic acid and two phenolic hydroxyl groups.
An In-depth Technical Guide to the Mechanism of Action of Phenolphthalein Indicator
For Researchers, Scientists, and Drug Development Professionals
Phenolphthalein (B1677637) is a widely utilized acid-base indicator, essential for applications ranging from laboratory titrations to industrial process monitoring.[1] Its efficacy lies in a distinct, pH-dependent color change, which is a direct consequence of structural transformations at the molecular level.[2] This guide provides a detailed examination of the mechanism of action, quantitative properties, and experimental protocols related to phenolphthalein.
Core Mechanism of Action
The functionality of phenolphthalein as a pH indicator is rooted in its ability to exist in different structural forms in aqueous solutions of varying pH.[3] These structural changes alter the molecule's electronic conjugation, thereby affecting its absorption of visible light and, consequently, its color.[4]
In acidic and near-neutral solutions, phenolphthalein exists in a colorless lactone form (H₂In) .[3][5] In this state, the central carbon atom is sp³ hybridized, and the three benzene (B151609) rings are not in conjugation, preventing the absorption of visible light.[6]
As the pH of the solution becomes basic (typically above 8.3), the phenolphthalein molecule undergoes deprotonation of its two phenol (B47542) groups.[7] This is accompanied by the opening of the lactone ring, leading to the formation of a doubly deprotonated, pink to fuchsia-colored quinoid form (In²⁻) .[3][4][8] In this form, the central carbon atom becomes sp² hybridized, resulting in an extended system of conjugated pi bonds across the molecule.[6] This extended conjugation allows the molecule to absorb light in the visible spectrum (specifically around 552 nm), which we perceive as a pink color.[3][6]
The equilibrium between the colorless lactone form and the pink quinoid form is the basis for phenolphthalein's use as an indicator in the pH range of 8.3 to 10.0.[2][9]
Phenolphthalein can exist in other forms under extreme pH conditions:
-
Strongly Acidic Conditions (pH < 0): In strongly acidic environments, the lactone form can be protonated to form a cation (H₃In⁺), which may exhibit an orange coloration.[3][5]
-
Strongly Basic Conditions (pH > 12): In highly alkaline solutions, the pink quinoid form undergoes a slow reaction with hydroxide (B78521) ions to form a colorless carbinol structure (In(OH)³⁻).[3][10] This leads to the fading of the pink color at very high pH levels.[5]
The transitions between these forms are reversible, allowing phenolphthalein to accurately indicate changes in pH.
Quantitative Data Summary
The key physicochemical properties of phenolphthalein are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₀H₁₄O₄ | [1] |
| Molar Mass | 318.32 g/mol | [11] |
| pKa for Color Change | 9.05, 9.50 | [3] |
| pH Transition Range | 8.3 - 10.0 | [2][9] |
| λmax (Pink Form) | 552 nm | [3] |
| Solubility in Water | 400 mg/L | [3] |
| Solubility in Ethanol | Very soluble | [3] |
Experimental Protocol: Spectrophotometric Determination of Phenolphthalein pKa
This protocol outlines a method for the experimental determination of the pKa of phenolphthalein using UV-Vis spectrophotometry.[12][13]
Objective: To determine the pKa of phenolphthalein by measuring the absorbance of its solutions at various pH values.
Materials:
-
Phenolphthalein indicator solution (e.g., 1% in ethanol)
-
Buffer solutions of known pH values spanning the range of 8.0 to 11.0
-
UV-Vis spectrophotometer
-
Cuvettes
-
pH meter
-
Volumetric flasks and pipettes
-
Deionized water
Procedure:
-
Preparation of Phenolphthalein Solutions: Prepare a series of solutions by adding a small, constant volume of the stock phenolphthalein solution to a set of volumetric flasks containing the different buffer solutions. Dilute to the mark with the respective buffer solution. A blank should be prepared for each buffer solution without the indicator.
-
Spectrophotometer Setup: Set the spectrophotometer to measure the absorbance at the λmax of the colored (basic) form of phenolphthalein, which is approximately 552 nm.[3]
-
Absorbance Measurements: For each buffered phenolphthalein solution, measure the absorbance at 552 nm using the corresponding buffer solution as the blank.
-
Data Analysis:
-
The pKa can be determined graphically by plotting the absorbance versus the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
-
Alternatively, the Henderson-Hasselbalch equation can be used. The ratio of the deprotonated (In²⁻) to the protonated (H₂In) form can be related to the absorbance values. The pKa is the pH at which the concentrations of the acidic and basic forms are equal.[14]
-
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathways and logical relationships in the mechanism of action of phenolphthalein.
References
- 1. Phenolphthalein: Structure, Colour Change, Uses, and Formula | IL [infinitylearn.com]
- 2. APC Pure | News | Phenolphthalein Colour Change Explained: From Acid to Alkali [apcpure.com]
- 3. Phenolphthalein - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Phenolphthalein? [synapse.patsnap.com]
- 5. PHENOLPHTHALEIN - Ataman Kimya [atamanchemicals.com]
- 6. lookchem.com [lookchem.com]
- 7. testbook.com [testbook.com]
- 8. idc-online.com [idc-online.com]
- 9. sciencenotes.org [sciencenotes.org]
- 10. uolab.groups.et.byu.net [uolab.groups.et.byu.net]
- 11. byjus.com [byjus.com]
- 12. Determination of the pKa Value of Phenolphthalein by Means of Absorbance Measurements [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
A Tale of Two Molecules: An In-depth Technical Guide to the Chemical Differences Between Phenolphthalol and Phenolphthalein
For Researchers, Scientists, and Drug Development Professionals
Phenolphthalein (B1677637), a compound ubiquitous in acid-base titrations, and its reduced counterpart, phenolphthalol, present a fascinating case study in how subtle structural modifications can dramatically alter chemical and functional properties. While both molecules share a common triphenylmethane (B1682552) backbone, the transformation of a key functional group fundamentally distinguishes their reactivity and applications. This technical guide provides a comprehensive exploration of the core chemical differences between this compound and phenolphthalein, offering valuable insights for researchers in chemistry and drug development.
Core Chemical and Physical Data at a Glance
A comparative summary of the fundamental properties of phenolphthalein and this compound is presented below, highlighting their key distinctions.
| Property | Phenolphthalein | This compound (Phenolphthalin) |
| Chemical Formula | C₂₀H₁₄O₄[1] | C₂₀H₁₈O₃ |
| Molecular Weight | 318.32 g/mol | 306.36 g/mol |
| IUPAC Name | 3,3-bis(4-hydroxyphenyl)-2-benzofuran-1(3H)-one[1] | 4-[[2-(hydroxymethyl)phenyl]-(4-hydroxyphenyl)methyl]phenol |
| Melting Point | 258–263 °C | 202 °C |
| Appearance | White to yellowish-white crystalline powder[2] | White crystalline powder |
| pKa | pKₐ₁ = 9.05, pKₐ₂ = 9.50, pKₐ₃ = 12[1] | Predicted pKa ≈ 10-11 (for phenolic protons) |
| Solubility in Water | Slightly soluble (approx. 400 mg/L)[2] | Sparingly soluble |
| Solubility in Ethanol | Soluble | Soluble |
Unraveling the Structural Divergence: From Lactone to Carbinol
The cornerstone of the chemical disparity between phenolphthalein and this compound lies in the structure of the central carbon's connection to the phthaloyl group.
Phenolphthalein possesses a five-membered lactone ring, a cyclic ester, which is integral to its function as a pH indicator.[1] This lactone is stable in acidic and neutral conditions, rendering the molecule colorless.
This compound , on the other hand, is the reduced form of phenolphthalein where the lactone ring has been opened and the ketone group reduced to a primary alcohol (carbinol). This structural change eliminates the extended conjugation that is responsible for the colored form of phenolphthalein.
The Mechanism of Color Change: A Tale of Conjugation
The well-known color change of phenolphthalein is a direct consequence of its structural transformation in response to pH changes. In acidic and neutral solutions, it exists in its colorless lactone form. As the pH becomes basic (typically above 8.2), the lactone ring opens, and the molecule becomes deprotonated at the phenolic hydroxyl groups. This results in the formation of a quinoid structure with an extended system of conjugated double bonds, which absorbs light in the visible region, producing a characteristic pink to fuchsia color.[1]
In stark contrast, This compound is colorless regardless of the pH. The absence of the lactone ring and the presence of a carbinol group prevent the formation of the extended conjugated system necessary for color. Even upon deprotonation of its phenolic hydroxyl groups in a basic solution, the molecule does not develop the chromophore responsible for visible light absorption.
Experimental Protocols: Synthesis and Transformation
Synthesis of Phenolphthalein
Phenolphthalein is synthesized via the condensation of phthalic anhydride (B1165640) with two equivalents of phenol (B47542) in the presence of a dehydrating agent, typically concentrated sulfuric acid.[1]
Methodology:
-
Combine phthalic anhydride and phenol in a 1:2 molar ratio in a round-bottom flask.
-
Carefully add concentrated sulfuric acid dropwise while cooling the flask in an ice bath.
-
Heat the mixture at 120-130°C for several hours.
-
Pour the hot, viscous mixture into a large volume of cold water to precipitate the crude phenolphthalein.
-
The crude product is then purified by recrystallization from ethanol.
Synthesis of this compound (Reduction of Phenolphthalein)
This compound can be prepared by the reduction of phenolphthalein. A common method involves the use of zinc dust in a sodium hydroxide (B78521) solution.
Methodology:
-
Dissolve phenolphthalein in an aqueous solution of sodium hydroxide.
-
Add zinc dust to the solution.
-
Heat the mixture under reflux. The pink color of the phenolphthalein solution will gradually fade as it is reduced to the colorless this compound.
-
After the reaction is complete, filter the hot solution to remove the excess zinc dust.
-
Acidify the filtrate with a suitable acid (e.g., hydrochloric acid) to precipitate the this compound.
-
The crude this compound can be purified by recrystallization.
Applications in Research and Development
The distinct properties of phenolphthalein and this compound dictate their divergent applications.
Phenolphthalein is a cornerstone of analytical chemistry as a pH indicator in acid-base titrations.[1] Its sharp color change within a specific pH range makes it an invaluable tool for determining the equivalence point of a reaction. It has also been historically used as a laxative, although this application has largely been discontinued (B1498344) due to safety concerns.
This compound , in its reduced and colorless form (often referred to as phenolphthalin), is the key reagent in the Kastle-Meyer test for the presumptive identification of blood.[1] In the presence of hemoglobin and an oxidizing agent (hydrogen peroxide), phenolphthalin (B1214455) is oxidized back to phenolphthalein, resulting in the characteristic pink color and indicating the potential presence of blood.
Conclusion
The chemical differences between this compound and phenolphthalein, stemming from the reduction of a single functional group, are profound. This transformation from a lactone to a carbinol fundamentally alters the electronic structure of the molecule, thereby extinguishing its chromophoric properties. This in-depth comparison provides researchers, scientists, and drug development professionals with a clear understanding of the structure-function relationships of these two related yet distinct compounds, enabling informed decisions in their respective fields of study and application.
References
An In-depth Technical Guide to the Solubility of Phenolphthalol in Ethanol and Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of phenolphthalol (CAS 81-92-5), a compound noted for its estrogenic activity, in two common laboratory solvents: ethanol (B145695) and water. This document details the available quantitative and qualitative solubility data, presents a standardized experimental protocol for solubility determination, and visualizes the relevant biological signaling pathway and experimental workflows.
Core Concepts: this compound and its Physicochemical Properties
This compound, also known as 2-[bis(4-hydroxyphenyl)methyl]benzyl alcohol, is structurally distinct from its more commonly known analogue, phenolphthalein (B1677637). Its structure, featuring two phenol (B47542) groups and a benzyl (B1604629) alcohol moiety, governs its solubility characteristics. The presence of polar hydroxyl (-OH) groups allows for hydrogen bonding with polar solvents, while the large aromatic backbone contributes to its affinity for less polar environments.
Quantitative and Qualitative Solubility Data
The solubility of this compound has been investigated in both aqueous and alcoholic media. The available data is summarized in the table below. It is important to note that while quantitative data for water is available, precise quantitative data for ethanol is not readily found in the literature.
| Solvent | Temperature (°C) | Solubility | Data Type |
| Water | 20 | 175 mg/L | Quantitative[1] |
| 95% Ethanol | Not Specified | Almost transparent solution | Qualitative[1] |
The data indicates that this compound is sparingly soluble in water. In contrast, it is readily soluble in 95% ethanol, forming a nearly clear solution. For context, the structurally similar compound phenolphthalein exhibits a much higher solubility in ethanol, suggesting that this compound is also highly soluble in this solvent.
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following protocol provides a detailed methodology for determining the solubility of this compound in both ethanol and water.
1. Materials and Equipment:
-
This compound (CAS 81-92-5), crystalline powder
-
Ethanol (95% or absolute)
-
Deionized or distilled water
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent (ethanol or a suitable organic solvent for the HPLC mobile phase) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of crystalline this compound to a series of glass vials. The excess is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the test solvent (ethanol or water) to each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter into a clean vial. This step removes any remaining microscopic particles.
-
Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the standard solutions and the diluted sample solutions using HPLC or a UV-Vis spectrophotometer. For HPLC, inject a known volume and determine the peak area. For UV-Vis, measure the absorbance at the wavelength of maximum absorbance for this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the known concentrations of the standard solutions against their corresponding peak areas (HPLC) or absorbance values (UV-Vis).
-
Using the equation of the line from the calibration curve, determine the concentration of this compound in the diluted sample solutions.
-
Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor. Express the solubility in units such as mg/L or g/100 mL.
-
Visualization of Pathways and Workflows
To further elucidate the context of this compound's application and the experimental procedures, the following diagrams are provided.
References
phenolphthalol safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for phenolphthalol (CAS No. 81-92-5). The information is intended for professionals in research, scientific, and drug development fields to ensure the safe handling and use of this compound. While this compound is structurally related to phenolphthalein, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound for accurate hazard information and not to extrapolate from data for phenolphthalein.
Chemical and Physical Properties
This compound, also known as 2-[Bis(4-hydroxyphenyl)methyl]benzyl Alcohol, is a solid substance with the chemical formula C₂₀H₁₈O₃ and a molecular weight of 306.36 g/mol .[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 81-92-5 | [1] |
| Molecular Formula | C₂₀H₁₈O₃ | [1] |
| Molecular Weight | 306.36 g/mol | [1] |
| Synonyms | This compound | [1] |
| Melting Point | 204°C (399°F) | [1] |
| Boiling Point | No data available | [1] |
| Vapor Pressure | No data available | [1] |
| Solubility | No data available |
Hazard Identification and Classification
According to the available Safety Data Sheet, this compound is not classified as a hazardous substance under OSHA HazCom (CFR 1910.1200) and WHMIS 2015.[1] However, a lack of classification does not imply a complete absence of risk. It is essential to handle the substance with care, following standard laboratory safety protocols.
GHS Hazard Classification:
| Hazard Class | Classification |
| OSHA HazCom; WHMIS 2015 | Not classifiable[1] |
Signal Word: None[1]
Hazard Statements: None[1]
Pictograms or Symbols: None[1]
Precautionary Statements: None[1]
Toxicological Information
There is limited toxicological data available for this compound. The Safety Data Sheet indicates that data for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity are not available.[1]
| Toxicological Endpoint | Data |
| Acute Toxicity | No data available[1] |
| Skin Corrosion/Irritation | No data available[1] |
| Serious Eye Damage/Irritation | No data available[1] |
| Respiratory or Skin Sensitization | No data available[1] |
| Germ Cell Mutagenicity | No data available[1] |
| Carcinogenicity | No data available[1] |
| Reproductive Toxicity | No data available[1] |
| Target Organ(s) | No data available[1] |
Given the lack of specific toxicity data, it is prudent to handle this compound as a potentially hazardous substance and to minimize exposure.
Handling and Storage Precautions
Proper handling and storage are critical to ensure safety when working with this compound.
Handling
-
Ventilation: Handle in a well-ventilated area.[1][2] Use a local exhaust system if dust or aerosols are generated.[1][2]
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including a dust respirator, protective gloves, and safety glasses.[1][2] A face shield may be necessary depending on the situation.[1][2]
-
Hygiene: Wash hands and face thoroughly after handling.[1][2] Avoid contact with skin, eyes, and clothing.[1][2]
Storage
-
Conditions: Store in a cool, dark place in a tightly closed container.[1][2]
-
Incompatible Materials: Store away from incompatible materials such as oxidizing agents.[1][2]
-
Packaging: Comply with legal requirements for packaging.[1][2]
Accidental Release Measures
In the event of a spill or release, follow these procedures:
-
Personal Precautions: Use personal protective equipment.[1][2] Keep unnecessary personnel away from the spill area.[1][2]
-
Environmental Precautions: Prevent the product from entering drains.[1][2]
-
Containment and Cleanup: Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice/attention if you feel unwell.[2] |
| Skin Contact | Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or a rash occurs, get medical advice/attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| Ingestion | Rinse mouth. Get medical advice/attention if you feel unwell.[2] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Dry chemical, foam, water spray, carbon dioxide.[2]
-
Fire-Fighting Precautions: Fire-extinguishing work should be done from the windward side. Uninvolved persons should evacuate to a safe place.[2]
-
Protective Equipment: When extinguishing a fire, be sure to wear personal protective equipment.[2]
Experimental Protocols and Workflows
While specific experimental protocols for safety testing of this compound are not publicly available, general laboratory safety workflows should be strictly followed.
General Laboratory Handling Workflow for this compound
Caption: A generalized workflow for the safe laboratory handling of this compound.
Emergency Response Logic
Caption: Logical flow of actions in the event of an emergency exposure to this compound.
Conclusion
The available safety data for this compound is limited, particularly concerning its toxicological properties. Therefore, a cautious approach is warranted. Researchers, scientists, and drug development professionals must adhere to stringent laboratory safety protocols, including the use of appropriate personal protective equipment and handling within a controlled environment. The information and guidelines presented in this technical guide are intended to supplement, not replace, institutional safety procedures and professional judgment. Always consult the most recent Safety Data Sheet before working with this compound.
References
Spectroscopic Profile of Phenolphthalol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of phenolphthalol, with a specific focus on its Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectral characteristics. Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, this guide combines data from closely related compounds and established spectroscopic principles to present a reliable predictive analysis. Detailed experimental protocols for obtaining UV-Vis and IR spectra are also provided to aid in the empirical validation of these properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within its aromatic rings. Phenolic compounds typically exhibit characteristic absorption bands in the UV region. For this compound, which contains two phenol (B47542) moieties and a benzoic acid component, the UV-Vis spectrum is expected to show absorptions arising from the π → π* transitions of the benzene (B151609) rings.
Based on data from similar phenolic compounds, such as phenol itself which has a λmax around 275 nm, and phenolphthalein (B1677637) (in its acidic, colorless form) which shows an absorption band at 304 nm, the principal absorption maximum (λmax) for this compound is predicted to be in the 270-285 nm range in a neutral or acidic solution.[1] The exact position of the absorption maximum can be influenced by the solvent used.
Table 1: Predicted UV-Vis Spectroscopic Data for this compound
| Parameter | Predicted Value | Solvent |
| λmax | 270 - 285 nm | Methanol (B129727) or Ethanol |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups: hydroxyl (-OH), carboxylic acid (-COOH), and aromatic rings. The analysis of these characteristic absorption bands provides valuable information for the structural elucidation and identification of the compound.
The IR spectrum of a closely related compound, 4-hydroxybenzoic acid, shows a characteristic acidic C=O stretching peak around 1663 cm⁻¹, a phenolic -OH stretching peak at 1588 cm⁻¹, and a carboxylic acid O-H stretching peak at 3449 cm⁻¹.[2] Benzoic acid itself displays a very broad O-H stretch from the carboxylic acid dimer's hydrogen bonding, typically in the 2500-3300 cm⁻¹ range, and a strong carbonyl (C=O) stretch between 1700 and 1680 cm⁻¹.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
| 3500 - 3200 | Phenolic O-H | Stretch (H-bonded) | Strong, Broad |
| 3300 - 2500 | Carboxylic Acid O-H | Stretch (H-bonded) | Very Broad |
| 3100 - 3000 | Aromatic C-H | Stretch | Medium |
| 1710 - 1680 | Carboxylic Acid C=O | Stretch | Strong |
| 1610 - 1580 | Aromatic C=C | Stretch | Medium |
| 1500 - 1400 | Aromatic C=C | Stretch | Medium |
| 1320 - 1210 | C-O | Stretch (Phenol & Carboxylic Acid) | Strong |
| 900 - 675 | Aromatic C-H | Out-of-plane Bend | Strong |
Experimental Protocols
UV-Vis Spectroscopy
This protocol outlines the procedure for obtaining a UV-Vis absorption spectrum of this compound.
Materials:
-
This compound sample
-
Spectroscopic grade methanol (or other suitable solvent like ethanol)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL. From this stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stabilization.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the sample holder and record a baseline spectrum. This will subtract any absorbance from the solvent and the cuvette itself.
-
Sample Measurement: Rinse a clean quartz cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer.
-
Data Acquisition: Scan the sample across the UV-Vis range (typically 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Infrared (IR) Spectroscopy
This protocol describes the preparation of a solid sample of this compound for analysis by Fourier Transform Infrared (FTIR) spectroscopy using the KBr pellet method.
Materials:
-
This compound sample (finely ground)
-
Spectroscopic grade potassium bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.
-
Grinding: Add the sample and KBr to a clean agate mortar and grind them together thoroughly with the pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.
-
Pellet Formation: Transfer the powder to the die of a pellet press. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This will account for atmospheric water and carbon dioxide.
-
Sample Spectrum: Carefully place the KBr pellet in the sample holder and place it in the spectrometer.
-
Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Diagrams
Caption: Experimental workflow for UV-Vis and IR spectroscopic analysis of this compound.
References
phenolphthalol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Core Chemical and Physical Data
This technical guide provides a comprehensive overview of phenolphthalol, a diphenolic compound with known laxative and estrogenic properties. The following table summarizes its key chemical and physical data.
| Property | Value |
| CAS Number | 81-92-5[[“]][[“]][[“]][[“]] |
| Molecular Formula | C₂₀H₁₈O₃[[“]][[“]] |
| Molecular Weight | 306.36 g/mol [[“]][[“]] |
| IUPAC Name | 4-{--INVALID-LINK--methyl}phenol[[“]] |
| Synonyms | 2-[Bis(4-hydroxyphenyl)methyl]benzyl alcohol, Egmol, Velaxin, Regolax, Normolax[[“]] |
| Appearance | White to almost white powder or crystals[[“]] |
| Melting Point | 204 °C[[“]] |
| Solubility | Soluble in methanol[[“]] |
Synthesis Protocol
This compound can be synthesized from the methyl ester of phenolphthalin (B1214455). A general laboratory-scale protocol is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl ester of phenolphthalin
-
Lithium aluminum hydride (LiAlH₄)
-
Dry tetrahydrofuran (B95107) (THF)
-
Ethyl acetate (B1210297)
-
1 N Hydrochloric acid (HCl)
-
Ethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
A solution of the methyl ester of phenolphthalin (0.5 g) in dry THF (30 ml) is prepared.
-
This solution is added slowly to a suspension of lithium aluminum hydride (0.5 g) in dry THF (20 ml).
-
The reaction mixture is heated at reflux for 30 minutes.
-
Excess ethyl acetate is then added to quench the reaction.
-
The resulting mixture is poured into 1 N HCl.
-
The product is extracted with two 200 ml portions of ethyl ether.
-
The combined ether extracts are evaporated, leaving a solid residue and some water.
-
The residue is taken up in ethyl ether, and the ether layer is decanted from the water.
-
The ether solution is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo to yield this compound as a white solid (0.42 g).
-
The purity of the compound can be assessed by thin-layer chromatography (TLC) on silica (B1680970) gel using ether as the eluent. The structure can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.[6]
Biological Activity and Mechanism of Action
This compound has been identified as a compound with both laxative and estrogenic activities.
Laxative Effects
This compound is classified as a stimulant diphenolic laxative, similar to bisacodyl (B1667424) and phenolphthalein.[[“]][[“]][[“]][[“]][[“]] Its mechanism of action is primarily centered in the colon and involves two main processes:
-
Stimulation of Water and Electrolyte Secretion: It increases the secretion of water and electrolytes into the intestinal lumen. This leads to a softening of the stool and promotes bowel movement.[[“]][[“]][[“]]
-
Enhanced Intestinal Motility: It increases the motility of the intestines.[[“]][[“]]
These effects are mediated by specific biochemical pathways:
-
Prostaglandin E₂ (PGE₂) Pathway: The laxative effect is partly due to the stimulation of PGE₂ biosynthesis and release in the colon. PGE₂ enhances the secretion of water and electrolytes.[[“]][[“]]
-
Nitric Oxide (NO) Pathway: this compound increases the production of nitric oxide in the intestine. NO stimulates secretion and relaxes the smooth muscle, which contributes to faster intestinal transit.[[“]][[“]]
Logical Relationship of Laxative Action
References
The Molecular Ballet of Phenolphthalein: A Technical Guide to its pH-Dependent Chromatic Transformation
For Researchers, Scientists, and Drug Development Professionals
Phenolphthalein (B1677637), a common laboratory staple, undergoes a fascinating and visually striking color change that is fundamentally rooted in its molecular structure and its response to varying pH levels. This technical guide delves into the core theoretical principles governing this transformation, providing a detailed overview for researchers, scientists, and professionals in drug development who utilize this indicator in their work.
The Chemistry of Color: A Tale of Two Structures
At its core, the color change of phenolphthalein is a story of structural transformation. In acidic and neutral solutions, the phenolphthalein molecule exists in a colorless, non-ionized lactone form.[1][2][3] This structure features a central sp3-hybridized carbon atom, which isolates the three benzene (B151609) rings from each other, preventing the formation of an extended conjugated system of pi electrons.[4] Without such a system, the molecule does not absorb light in the visible spectrum, and thus appears colorless.[1][3]
The dramatic shift to a vibrant pink or fuchsia hue occurs in alkaline environments, typically within a pH range of 8.2 to 10.[1][3][5][6] In the presence of a base, the phenolphthalein molecule undergoes a deprotonation of its two hydroxyl groups and a subsequent rearrangement. This process involves the opening of the lactone ring and the formation of a quinonoid structure.[1][3][4][7][8] The central carbon atom becomes sp2-hybridized, leading to a planar configuration and, crucially, an extended system of conjugated double bonds across the entire molecule.[4] This extended conjugation allows the molecule to absorb light in the green region of the visible spectrum (around 552 nm), resulting in the transmission of its complementary color, which we perceive as pink or fuchsia.[2]
In very strongly alkaline solutions (pH above 12-13), the pink color of phenolphthalein slowly fades back to colorless.[1][5][6] This is due to the addition of a hydroxide (B78521) ion to the central carbon atom, which disrupts the extended conjugated system and converts the molecule into a colorless carbinol form.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data related to the color change of phenolphthalein.
| Parameter | Value | Description |
| Chemical Formula | C₂₀H₁₄O₄ | The molecular formula of phenolphthalein. |
| Molar Mass | 318.32 g/mol | The mass of one mole of phenolphthalein. |
| Appearance | White to pale yellow crystalline powder | The physical state of solid phenolphthalein.[5] |
| Melting Point | 261–265 °C | The temperature at which phenolphthalein transitions from solid to liquid.[5] |
| pH range for color change | 8.2 - 10.0 | The pH range over which phenolphthalein transitions from colorless to pink.[1][3][5][6] |
| pKa | ~9.3 - 9.7 | The pH at which the concentrations of the acidic (colorless) and basic (pink) forms are equal.[7][9] |
| Maximum Absorbance (Pink Form) | ~552 nm | The wavelength of light most strongly absorbed by the pink quinonoid form.[2] |
Experimental Protocols
Preparation of Phenolphthalein Indicator Solution (1%)
This protocol outlines the preparation of a 1% phenolphthalein indicator solution, a standard concentration for many laboratory applications.
Materials:
-
Phenolphthalein powder (C₂₀H₁₄O₄)
-
Ethanol (B145695) (95% or absolute)
-
Distilled or deionized water
-
Weighing balance
-
100 mL volumetric flask
-
Beaker
-
Stirring rod
-
Dropper bottle for storage
Procedure:
-
Weigh out 1.0 g of phenolphthalein powder using a clean, dry beaker on a weighing balance.
-
Transfer the phenolphthalein powder to the 100 mL volumetric flask.
-
Add approximately 50 mL of 95% ethanol to the volumetric flask.
-
Swirl the flask gently to dissolve the phenolphthalein powder completely. A stirring rod may be used to aid dissolution in the beaker before transferring to the flask.
-
Once the phenolphthalein is fully dissolved, add distilled or deionized water to the volumetric flask until the bottom of the meniscus reaches the 100 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Transfer the prepared indicator solution to a labeled dropper bottle for easy dispensing.
Acid-Base Titration Using Phenolphthalein Indicator
This protocol describes a standard acid-base titration to determine the concentration of an unknown acid using a standardized base and phenolphthalein as the indicator.
Materials:
-
Unknown acid solution
-
Standardized sodium hydroxide (NaOH) solution of known concentration
-
1% Phenolphthalein indicator solution
-
Burette (50 mL)
-
Pipette (10 mL or 25 mL)
-
Pipette bulb
-
Erlenmeyer flasks (250 mL)
-
Burette clamp and stand
-
White tile or paper
-
Distilled or deionized water
Procedure:
-
Rinse the burette with a small amount of the standardized NaOH solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading to two decimal places.
-
Using a pipette, transfer a precise volume (e.g., 25.00 mL) of the unknown acid solution into a clean Erlenmeyer flask.
-
Add approximately 50 mL of distilled or deionized water to the Erlenmeyer flask to increase the volume and make the color change more visible.
-
Add 2-3 drops of the 1% phenolphthalein indicator solution to the Erlenmeyer flask. The solution should be colorless.
-
Place the Erlenmeyer flask on a white tile or a piece of white paper under the burette to easily observe the color change.
-
Slowly add the NaOH solution from the burette to the Erlenmeyer flask while constantly swirling the flask to ensure thorough mixing.
-
As the endpoint is approached, the pink color will start to persist for longer periods. At this stage, add the NaOH solution drop by drop.
-
The endpoint is reached when the first faint, permanent pink color persists for at least 30 seconds.
-
Record the final burette reading to two decimal places. The volume of NaOH used is the difference between the final and initial readings.
-
Repeat the titration at least two more times to ensure concordant results (volumes of NaOH used should be within ±0.10 mL of each other).
-
Calculate the concentration of the unknown acid using the average volume of NaOH used and the stoichiometry of the acid-base reaction.
Visualizing the Molecular Transformations
The following diagrams, generated using Graphviz, illustrate the key structural changes of phenolphthalein in response to pH.
References
- 1. sciencenotes.org [sciencenotes.org]
- 2. flinnsci.com [flinnsci.com]
- 3. What is the mechanism of Phenolphthalein? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. APC Pure | News | Phenolphthalein Colour Change Explained: From Acid to Alkali [apcpure.com]
- 7. Chrominfo: Preparation of phenolphthalein indicator solution [chrominfo.blogspot.com]
- 8. idc-online.com [idc-online.com]
- 9. practical-science.com [practical-science.com]
Methodological & Application
Application Notes: Phenolphthalin (Kastle-Meyer) Presumptive Test for Blood
Introduction
The Phenolphthalin (B1214455) test, commonly known as the Kastle-Meyer test, is a highly sensitive and widely used presumptive method for the detection of blood.[1][2][3] First described in 1903, this catalytic color test is a staple in forensic science for the preliminary identification of suspected bloodstains at a crime scene.[1] The procedure is valued for its rapidity, high sensitivity, and the non-destructive nature of the test, which allows the sample to be preserved for subsequent serological and DNA analysis.[2][3][4]
Principle of the Test
The test relies on the peroxidase-like activity of the heme group found in hemoglobin within red blood cells.[5][6] The chemical indicator, phenolphthalein (B1677637), is reduced to a colorless form called phenolphthalin (phenolphthalol) using zinc dust in an alkaline solution.[1][4][7] In the presence of an oxidizing agent (hydrogen peroxide), the heme acts as a catalyst, speeding up the oxidation of the colorless phenolphthalin back to phenolphthalein.[6][8] This conversion results in a rapid and distinct color change to bright pink or fuchsia, indicating a presumptive positive result for blood.[1][5]
Quantitative Data Summary
The performance of the Kastle-Meyer test is characterized by its high sensitivity and its known limitations regarding specificity. A positive result is presumptive and should be confirmed with more specific tests.
| Parameter | Observation | Reference(s) |
| Sensitivity | Capable of detecting blood at dilutions ranging from 1:10,000 to 1:10,000,000. | [9][10] |
| Result Window | A positive reaction (pink color) should appear immediately, typically within 5 to 15 seconds. | [5][6] |
| False Negatives | Can occur in the presence of strong reducing agents. | [1] |
| False Positives | May be caused by strong chemical oxidants (e.g., copper or nickel salts, some cleaning agents) or plant peroxidases (e.g., found in horseradish, potatoes, broccoli). | [3] |
| Specificity | Reacts with hemoglobin from both human and other animal species. | [1][5][6] |
Experimental Protocols
1. Preparation of Reagents
A. Phenolphthalin Stock Solution (Kastle-Meyer Reagent) This protocol describes the reduction of phenolphthalein to its colorless phenolphthalin form.
-
Materials:
-
Phenolphthalein powder: 2 g
-
Potassium hydroxide (B78521) (KOH): 20 g
-
Zinc dust: 20 g
-
Distilled water: 100 mL
-
Round-bottom flask, heating mantle, reflux condenser
-
Filter paper
-
Amber glass storage bottle
-
-
Procedure:
-
In the round-bottom flask, combine 2 g of phenolphthalein and 20 g of potassium hydroxide.[7]
-
Add 100 mL of distilled water and mix until the solids dissolve, forming a deep pink solution.[7]
-
Add 20 g of zinc dust to the solution.[7]
-
Gently heat the mixture. The solution will be boiled until the pink color disappears, becoming colorless or pale yellow. This indicates the successful reduction of phenolphthalein.[7]
-
Allow the solution to cool completely.
-
Filter the solution to remove the excess zinc dust.[7]
-
Store the resulting stock solution in a tightly sealed amber glass bottle in a cool, dark environment to prevent auto-oxidation.[7]
-
B. Phenolphthalin Working Solution The stock solution is diluted for use in the test.
-
Procedure:
-
Prepare the working solution by diluting the phenolphthalin stock solution with ethanol (B145695) (95% or absolute). A common dilution is 1 part stock solution to 4 parts ethanol, but this can be optimized.
-
The final working solution should be colorless.[7]
-
C. Hydrogen Peroxide (3%) A standard 3% hydrogen peroxide solution is used as the oxidizing agent.[5][6] This solution should be fresh, as it can degrade over time.
2. Presumptive Test Protocol
This procedure details the steps for testing a suspected bloodstain. It is critical to run positive (known blood) and negative (a clean area of the swab) controls prior to testing evidentiary samples to ensure reagent efficacy and prevent misinterpretation.[5]
-
Materials:
-
Sterile cotton swabs or filter paper[5]
-
Distilled water
-
Ethanol (Reagent grade)
-
Phenolphthalin working solution
-
3% Hydrogen Peroxide solution
-
-
Procedure:
-
Moisten a sterile cotton swab with a single drop of distilled water.[5][9][11]
-
Gently rub the suspected stain to transfer a small, visible amount of the substance onto the swab.[5][11]
-
(Optional but Recommended) Add 1-2 drops of ethanol to the swab. This step helps to lyse the red blood cells, exposing the hemoglobin and increasing the test's sensitivity.[1][9][12]
-
Add 1-2 drops of the phenolphthalin working solution to the swab.[5][6]
-
Observe for any immediate color change. If a pink color appears at this stage, the test is considered inconclusive. This indicates the presence of an oxidizing agent in the sample itself, which can cause a false positive.[5][6][11]
-
If no color change occurred in the previous step, add 1-2 drops of 3% hydrogen peroxide to the swab.[1][5][6][11]
-
Interpret the results:
-
Important: A pink color that develops after 30 seconds should be disregarded, as the phenolphthalin may begin to oxidize on its own when exposed to air.[1][9][13]
-
Visualizations
Caption: Chemical pathway of the Kastle-Meyer test.
Caption: Experimental workflow for the Phenolphthalin test.
References
- 1. Kastle–Meyer test - Wikipedia [en.wikipedia.org]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Phenolphthalein in crime scene investigations | Research Starters | EBSCO Research [ebsco.com]
- 4. sciencebuddies.org [sciencebuddies.org]
- 5. downloads.tbi.tn.gov [downloads.tbi.tn.gov]
- 6. dfs.dc.gov [dfs.dc.gov]
- 7. benchchem.com [benchchem.com]
- 8. scientistwhodraws.com [scientistwhodraws.com]
- 9. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 10. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]
- 11. fbilabqsd.fbi.gov [fbilabqsd.fbi.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. How Does the Kastle-Meyer Test Detect Blood? [thoughtco.com]
Application Notes: Preparation and Use of Kastle-Meyer Reagent
Introduction
The Kastle-Meyer test is a highly sensitive, presumptive forensic assay used for the detection of blood.[1][2] First described in 1903, the test relies on the peroxidase-like activity of the heme group in hemoglobin.[1][3] This catalytic activity promotes the oxidation of the colorless phenolphthalin (B1214455) reagent (the reduced form of phenolphthalein) by hydrogen peroxide, resulting in the rapid appearance of a bright pink color, which indicates a positive result for the presence of blood.[1][4][5] While it is a valuable screening tool, it is important to note that the Kastle-Meyer test is presumptive, as other substances with oxidizing properties can yield false positives.[4][6]
Principle of the Kastle-Meyer Test
The reaction mechanism involves two primary stages. First, the common acid-base indicator phenolphthalein (B1677637), which is pink in alkaline solutions, is reduced to its colorless form, phenolphthalin, using zinc dust in an alkaline environment.[1][7] This colorless solution serves as the Kastle-Meyer reagent.
In the second stage, a sample from a suspected bloodstain is collected. When the Kastle-Meyer reagent and hydrogen peroxide are applied to the sample, the hemoglobin present in the blood acts as a catalyst.[2] It accelerates the oxidation of the colorless phenolphthalin back to the pink-colored phenolphthalein.[4] This visible color change serves as a presumptive indicator for the presence of blood.[8]
Quantitative Data Summary
The performance and reliability of the Kastle-Meyer test are influenced by several key parameters, which are summarized below.
| Parameter | Value/Range | Remarks |
| Sensitivity | 1:10,000 to 1:100,000 | The test is capable of detecting blood at dilutions of one part in ten thousand to one hundred thousand.[7] Sensitivity can be affected by the substrate and the specific formulation of the reagent. |
| Optimal pH | Slightly alkaline | The preparation of phenolphthalin occurs in a strongly alkaline solution.[7] The test itself is also performed under alkaline conditions to facilitate the peroxidase-like activity of hemoglobin.[7] |
| Reaction Time for Positive Result | < 30 seconds | A rapid change to a bright pink color upon the addition of hydrogen peroxide is indicative of a positive result.[2][7] Color changes that occur after 30 seconds may be due to the natural oxidation of the reagent in the air and should be interpreted with caution.[1][6] |
| Storage Temperature | 4°C (Refrigerated) | To maintain stability and prevent degradation, the working solution should be stored in a cool, dark place, such as a refrigerator.[7] |
| Shelf-life | Varies (days to months) | The stability of the working solution is limited. It is recommended to prepare the solution fresh or use it within a short period. The stock solution is more stable than the working solution.[7] |
Experimental Protocols
Protocol 1: Preparation of Phenolphthalin Stock Solution (Kastle-Meyer Reagent)
This protocol details the reduction of phenolphthalein to create the phenolphthalin stock solution.
Materials:
-
Phenolphthalein powder (0.1 g)[9]
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) (25% w/v solution, 10.0 mL)[9]
-
Mossy zinc or zinc dust (0.1 g)[9]
-
Distilled or deionized water[9]
-
70% Ethanol[9]
-
Round-bottom flask or test tube
-
Heating mantle or hot plate
-
Boiling chip[9]
-
Filter paper
Procedure:
-
In a test tube or flask, dissolve 0.1 g of phenolphthalein powder in 10.0 mL of a 25% sodium hydroxide solution. The solution will turn a bright pink color.[9]
-
Add 0.1 g of mossy zinc or zinc dust to the pink solution.[9]
-
Add a boiling chip and gently boil the solution.[9]
-
Continue heating until the pink color disappears, and the solution becomes colorless or pale yellow. This visual change indicates the successful reduction of phenolphthalein to phenolphthalin.[7][9] Add distilled water as needed to maintain the initial volume during boiling.[9]
-
Allow the solution to cool to room temperature.[9]
-
Decant or filter the solution to remove the excess zinc.[7]
-
Dilute the resulting solution to 100 mL with 70% ethanol (B145695). This final mixture is the Kastle-Meyer stock solution.[9]
-
Store the solution in a tightly sealed, clearly labeled amber glass bottle in a cool, dark place to prevent degradation.[7][9]
Protocol 2: Presumptive Test for Blood
This protocol outlines the procedure for using the prepared Kastle-Meyer reagent to test a suspected stain.
Materials:
-
Kastle-Meyer stock solution (prepared as above)
-
Hydrogen peroxide (3%)[7]
-
Sterile cotton swabs or filter paper[7]
-
Distilled water[3]
-
Positive control (known blood sample)[2]
-
Negative control (clean swab)[2]
Procedure:
-
Controls: Before testing evidence, run a positive and negative control to ensure the reagents are working correctly.[2][10]
-
Sample Collection: Moisten a sterile cotton swab with a minimal amount of distilled water.[2][3] Gently rub the suspected bloodstain to transfer a small amount of the sample onto the swab.[2]
-
(Optional) Cell Lysis: Add one to two drops of ethanol to the swab tip. This step is not directly involved in the reaction but can help lyse red blood cells, exposing the hemoglobin and increasing the test's sensitivity.[1][6]
-
Reagent Application: Add one to two drops of the Kastle-Meyer reagent to the swab.[2][3]
-
Observation (Pre-Peroxide): Wait for approximately 3-5 seconds.[2] If the swab turns pink at this stage, it indicates the presence of an oxidizing contaminant, and the test is considered inconclusive.[2] Do not proceed.
-
Oxidizing Agent Application: If no color change occurred in the previous step, add one to two drops of 3% hydrogen peroxide to the swab.[2][6]
-
Result Interpretation:
-
Positive Result: A rapid and immediate development of a bright pink color (within 10-30 seconds) is a presumptive positive result for blood.[2][4]
-
Negative Result: The absence of a color change within this timeframe indicates a negative result.[2]
-
Inconclusive: A color change that occurs after 30 seconds should be disregarded as it may be caused by the natural oxidation of the reagent.[4][6]
-
Visualizations
Reaction Mechanism
Caption: Chemical pathway of the Kastle-Meyer test.
Experimental Workflow
Caption: Step-by-step workflow for the Kastle-Meyer test.
References
- 1. Kastle–Meyer test - Wikipedia [en.wikipedia.org]
- 2. crimelab.phoenix.gov [crimelab.phoenix.gov]
- 3. sirchie.com [sirchie.com]
- 4. sciencebuddies.org [sciencebuddies.org]
- 5. scribd.com [scribd.com]
- 6. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 7. benchchem.com [benchchem.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. How to Make Kastle-Meyer Solution [thoughtco.com]
- 10. fbilabqsd.fbi.gov [fbilabqsd.fbi.gov]
Application Notes and Protocols for Phenolphthalol in Forensic Bloodstain Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenolphthalol, the reduced form of phenolphthalein (B1677637), is a key reagent in the Kastle-Meyer test, a widely used presumptive test for the presence of blood in forensic investigations. This colorimetric assay provides a rapid, sensitive, and simple preliminary screening method for suspected bloodstains at a crime scene or on evidentiary items. The test's utility lies in its ability to indicate the potential presence of blood, guiding subsequent confirmatory and DNA analyses. These application notes provide a comprehensive overview of the principles, protocols, and performance characteristics of the this compound-based Kastle-Meyer test.
Principle of the Kastle-Meyer Test
The Kastle-Meyer test is a catalytic test that relies on the peroxidase-like activity of the heme group in hemoglobin.[1][2] In the presence of an oxidizing agent, typically hydrogen peroxide (H₂O₂), the heme in blood catalyzes the oxidation of the colorless this compound (phenolphthalin) to the vibrant pink-colored phenolphthalein.[1][2][3] This distinct color change serves as a positive presumptive indication for the presence of blood. The reaction is a two-step process. First, the this compound reagent is applied to the suspected stain. If no color change occurs, it indicates the absence of strong oxidizing agents that could yield a false positive. Subsequently, hydrogen peroxide is added. An immediate development of a pink color signifies a positive result.[1][4]
Data Presentation: Performance of Presumptive Blood Tests
The selection of a presumptive test often depends on the specific circumstances of the investigation, including the nature of the evidence and the environment. The following tables summarize the comparative performance of the this compound (Kastle-Meyer) test against other common presumptive tests for blood.
Table 1: Sensitivity of Common Presumptive Blood Tests
| Test | Principle | Reported Sensitivity (Blood Dilution) |
| This compound (Kastle-Meyer) | Colorimetric | Up to 1:10,000[5][6] |
| Luminol | Chemiluminescent | Up to 1:100,000[7] |
| Leuco Crystal Violet (LCV) | Colorimetric | Up to 1:10,000[5] |
| Tetramethylbenzidine (TMB) | Colorimetric | More sensitive than this compound |
Table 2: Specificity of the this compound (Kastle-Meyer) Test
| Category | Substances Causing False Positives | Reference |
| Chemical Oxidants | Copper and its alloys, potassium permanganate, nickel and lead salts. | [8] |
| Plant Peroxidases | Horseradish, potato, turnip, cabbage, onion, garlic, tomato, beet root, spinach, ginger, coriander, guava, banana, cucumber. | [8] |
| Other | Rust, saliva, pus, malt (B15192052) extract, some soils. | [8][9] |
It is crucial to note that a positive result with the this compound test is presumptive and not conclusive for blood.[3] Confirmatory tests are necessary for definitive identification.[1]
Experimental Protocols
Preparation of this compound (Kastle-Meyer) Reagent
Materials:
-
Phenolphthalein powder: 2 g
-
Potassium hydroxide (B78521) (KOH): 20 g
-
Distilled water: 100 mL
-
Zinc dust or mossy zinc: 20-30 g
-
Ethanol (95% or absolute)
-
Glass flask
-
Heating mantle or Bunsen burner
-
Reflux condenser
-
Filter paper
-
Storage bottle (amber glass)
Procedure:
-
In a clean glass flask, dissolve 20 g of potassium hydroxide in 100 mL of distilled water.
-
Add 2 g of phenolphthalein powder to the alkaline solution. The solution will turn a deep pink color.
-
Add 20-30 g of zinc dust to the solution.
-
Attach a reflux condenser to the flask and gently heat the mixture.
-
Continue heating until the pink color disappears, indicating the reduction of phenolphthalein to this compound. The solution should become colorless or pale yellow.[2]
-
Allow the solution to cool.
-
Carefully decant or filter the solution to remove the excess zinc.
-
This stock solution should be stored in a tightly sealed amber glass bottle with a small amount of zinc dust at the bottom to prevent re-oxidation.[4]
-
For the working solution, mix one part of the stock solution with four parts of ethanol.
Protocol for Presumptive Blood Testing
Materials:
-
This compound (Kastle-Meyer) working solution
-
Distilled water
-
Positive control (known blood sample)
-
Negative control (a clean swab or filter paper)
Procedure:
-
Sample Collection: Moisten a sterile cotton swab or a piece of filter paper with a small amount of distilled water.[4] Gently rub the suspected bloodstain to transfer a sample onto the swab or paper.[1]
-
Application of this compound Reagent: Apply one to two drops of the this compound working solution to the sample on the swab or filter paper.[1][4]
-
Observation (Step 1): Observe the sample for any immediate color change. If a pink color develops at this stage, it indicates the presence of a chemical oxidant, and the result is considered inconclusive.[1][4]
-
Application of Hydrogen Peroxide: If no color change is observed in the previous step, add one to two drops of 3% hydrogen peroxide to the sample.[1][4]
-
Observation (Step 2) and Interpretation:
-
Positive Result: An immediate and distinct pink color change within 10-15 seconds is a positive presumptive result for blood.[1]
-
Negative Result: No color change within 15 seconds indicates a negative result.
-
Delayed Color Change: A color change that occurs after 30 seconds should be disregarded as it may be due to the natural oxidation of the reagent in the air.[3]
-
-
Controls: Always test a known blood sample (positive control) and a clean swab/filter paper (negative control) to ensure the reagents are working correctly and are not contaminated.[4]
Visualizations
Chemical Reaction of the Kastle-Meyer Test
References
- 1. dfs.dc.gov [dfs.dc.gov]
- 2. Kastle–Meyer test - Wikipedia [en.wikipedia.org]
- 3. sciencebuddies.org [sciencebuddies.org]
- 4. nyc.gov [nyc.gov]
- 5. benchchem.com [benchchem.com]
- 6. ijfmr.com [ijfmr.com]
- 7. themurderofmeredithkercher.net [themurderofmeredithkercher.net]
- 8. futurelearn.com [futurelearn.com]
- 9. SLU Senior Legacy Symposium - Testing of False-Positives with Phenolphthalein and Hemastix [sites.google.com]
Application Notes and Protocols: Phenolphthalol (Phenolphthalin) as a Redox Indicator
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of phenolphthalol, more commonly known as phenolphthalin (B1214455), as a redox indicator. While its application in quantitative titrimetry is not well-documented, its principle as a redox indicator is effectively demonstrated in the highly sensitive Kastle-Meyer test for the presumptive identification of blood. These notes will cover the fundamental redox mechanism, provide detailed experimental protocols for its preparation and use in the Kastle-Meyer test, and present its known characteristics.
Introduction and Nomenclature
This compound (C₂₀H₁₆O₄) is the reduced, leuco (colorless) form of the well-known acid-base indicator, phenolphthalein (B1677637). The correct chemical name for this compound is phenolphthalin. In the context of redox chemistry, phenolphthalin can be oxidized back to the brightly colored quinoid structure of phenolphthalein, a reaction that forms the basis of its function as a redox indicator. This color change from colorless to pink/fuchsia upon oxidation makes it a useful tool for detecting the presence of oxidizing agents and catalysts that facilitate such reactions.
Principle of Redox Indication
The utility of phenolphthalin as a redox indicator lies in the distinct color difference between its reduced and oxidized forms.
-
Reduced Form (Phenolphthalin): In its reduced state, the central carbon atom is tetrahedral, and the molecule's aromatic rings are not in conjugation. This structure does not absorb light in the visible spectrum, rendering it colorless.
-
Oxidized Form (Phenolphthalein): Upon oxidation, phenolphthalin loses two electrons and two protons. This results in the formation of a planar, quinoid structure with an extended system of conjugated double bonds across the aromatic rings. This conjugated system absorbs light in the green region of the visible spectrum, causing the compound to appear pink or fuchsia in alkaline conditions.
The overall redox reaction can be summarized as:
Phenolphthalin (colorless) ⇌ Phenolphthalein (pink) + 2e⁻ + 2H⁺
The reaction is pH-dependent, with the characteristic pink color of oxidized phenolphthalein being prominent in alkaline solutions (pH 8.2-10).
Quantitative Data
| Parameter | Value | Notes |
| Common Name | Phenolphthalin, this compound | |
| Chemical Formula | C₂₀H₁₆O₄ | |
| Molar Mass | 320.34 g/mol | |
| Appearance (Reduced Form) | White to off-white crystalline powder | |
| Appearance (Oxidized Form) | Pink to fuchsia in alkaline solution | [1] |
| Standard Redox Potential (E°) | Not available in literature | A significant data gap for titration applications. |
| Transition pH Range | ~8.2 - 10.0 (for color expression) | The pink color of the oxidized form is only visible in this pH range. |
Redox Mechanism and Experimental Workflow
The redox mechanism of phenolphthalin is best illustrated through the Kastle-Meyer test.
Caption: Redox mechanism of phenolphthalin.
The general workflow for using phenolphthalin as a redox indicator in a qualitative test like the Kastle-Meyer test is as follows.
Caption: Experimental workflow for the Kastle-Meyer test.
Experimental Protocols
5.1. Preparation of Phenolphthalin (Kastle-Meyer) Reagent
This protocol describes the reduction of phenolphthalein to phenolphthalin for use as a redox indicator.
Materials:
-
Phenolphthalein powder
-
Potassium hydroxide (B78521) (KOH)
-
Zinc dust (powdered zinc)
-
Distilled or deionized water
-
Ethanol (95% or absolute)
-
Heating mantle or hot plate
-
Reflux condenser
-
Round-bottom flask (250 mL)
-
Filter paper and funnel
Procedure:
-
In the round-bottom flask, dissolve 2 g of phenolphthalein in 100 mL of ethanol.
-
Add a solution of 20 g of potassium hydroxide in 100 mL of distilled water to the flask. The solution will turn a deep pink/fuchsia.
-
Add approximately 20-30 g of zinc dust to the solution.
-
Attach the reflux condenser and gently heat the mixture. The pink color will gradually fade as the phenolphthalein is reduced to phenolphthalin. Continue heating until the solution is colorless or a faint yellow.
-
Allow the solution to cool to room temperature.
-
Filter the solution to remove the excess zinc dust.
-
Store the resulting phenolphthalin solution in a tightly sealed, amber glass bottle to protect it from light and atmospheric oxygen, which can re-oxidize it.
5.2. Protocol for the Kastle-Meyer Test for Presumptive Blood Detection
This protocol details the use of the prepared phenolphthalin reagent to detect the peroxidase-like activity of hemoglobin.
Materials:
-
Phenolphthalin (Kastle-Meyer) reagent
-
Hydrogen peroxide (3% solution)
-
Ethanol (95% or absolute)
-
Sterile cotton swabs or filter paper
-
Positive control (known blood sample)
-
Negative control (sterile swab with no sample)
-
Sample to be tested
Procedure:
-
Collect a small amount of the suspected stain on a sterile cotton swab or a piece of filter paper.
-
Optional: Add one drop of ethanol to the sample on the swab. This can help to lyse red blood cells and increase the sensitivity of the test.
-
Add one to two drops of the phenolphthalin reagent to the swab. Wait for approximately 5 seconds. If a pink color appears at this stage, it indicates the presence of an oxidizing contaminant, and the test is inconclusive.
-
If the swab remains colorless, add one to two drops of the 3% hydrogen peroxide solution.
-
Observation:
-
Positive Result: An immediate and rapid change to a bright pink color indicates a presumptive positive result for blood.
-
Negative Result: No color change within 10-15 seconds indicates a negative result. A slow color change after 30 seconds may be due to the natural oxidation of the reagent in the air and should be disregarded.
-
-
Perform the same procedure on the positive and negative controls to ensure the reagents are working correctly.
Applications and Limitations
The primary and most validated application of phenolphthalin as a redox indicator is in forensic science for the presumptive testing of blood. Its high sensitivity makes it a valuable screening tool.
However, its use is limited by several factors:
-
Lack of Redox Potential Data: The absence of a defined standard redox potential prevents its use in selecting an appropriate indicator for specific redox titrations.
-
pH Dependency: The color change is only visible in an alkaline medium, which restricts its use to titrations performed under these conditions.
-
False Positives: The Kastle-Meyer test can yield false positives in the presence of other substances with peroxidase-like activity, such as certain vegetable peroxidases (e.g., from horseradish or potatoes) and chemical oxidants.
Conclusion
This compound, correctly known as phenolphthalin, serves as a competent redox indicator by exhibiting a distinct color change upon oxidation from a colorless reduced form to a pink oxidized form. While its application in quantitative redox titrations is not established due to a lack of electrochemical data, its role is well-defined and crucial in the qualitative Kastle-Meyer test. The protocols provided herein offer a reliable method for the preparation and use of this indicator for its most common and validated application. Further research would be required to determine its redox potential and explore its suitability for specific redox titrimetric analyses.
References
Application Notes and Protocols: Phenolphthalin in Clinical Chemistry Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of phenolphthalin (B1214455), the reduced form of phenolphthalein (B1677637), in clinical and forensic chemistry. The primary application discussed is the Kastle-Meyer test, a widely used presumptive assay for the detection of blood.
Introduction
Phenolphthalin is a colorless chemical compound that, upon oxidation, is converted to the intensely pink-colored phenolphthalein. This property is exploited in the Kastle-Meyer test, a sensitive and simple colorimetric assay for the presumptive identification of blood. The test relies on the peroxidase-like activity of the heme group in hemoglobin, which catalyzes the oxidation of phenolphthalin by hydrogen peroxide.[1][2][3] This method is valued in forensic science for its ability to quickly screen stains for the presence of blood, and it is a non-destructive test, allowing the sample to be preserved for further analysis, such as DNA profiling.[2][4]
Principle of the Kastle-Meyer Test
The core of the Kastle-Meyer test is a redox reaction where phenolphthalin acts as a chromogenic substrate. Hemoglobin, present in red blood cells, contains a heme group with an iron atom that exhibits peroxidase-like activity. In the presence of hydrogen peroxide (an oxidizing agent), the heme group catalyzes the oxidation of the colorless phenolphthalin to the pink-colored phenolphthalein.[1][3][4] A rapid color change to pink is a positive presumptive result for blood.[1][4]
Quantitative Data
The Kastle-Meyer test is known for its high sensitivity. However, comprehensive quantitative data from standardized validation studies are not extensively published. The following table summarizes the known performance characteristics. Researchers are strongly encouraged to perform their own validation studies to determine the specific performance of the assay in their laboratory setting.
| Parameter | Performance Characteristic | Source(s) |
| Limit of Detection (Sensitivity) | Can detect blood dilutions as low as 1:10,000. | [3][4] |
| Specificity | While sensitive, the test is not specific to human blood and will react with blood from other animal species. | [2][5] |
| False Positives | Can occur in the presence of chemical oxidants (e.g., copper and nickel salts) and plant peroxidases (e.g., from horseradish, potatoes).[2][3] | |
| Effect on Subsequent DNA Analysis | Generally considered non-destructive to the sample, allowing for subsequent DNA analysis.[2][4] |
Experimental Protocols
The following protocols describe the preparation of the Kastle-Meyer reagent and the procedure for performing the presumptive blood test.
Materials:
-
Phenolphthalein powder
-
Potassium hydroxide (B78521) (KOH)
-
Zinc dust
-
Ethanol (B145695) (95% or absolute)
-
Distilled or deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Dissolve 2 grams of phenolphthalein in 100 mL of 20% potassium hydroxide solution in a round-bottom flask.
-
Add 20-30 grams of zinc dust to the solution.
-
Attach a reflux condenser and gently boil the mixture until the solution becomes colorless. The pink color of the phenolphthalein will disappear as it is reduced to phenolphthalin.[5]
-
Allow the solution to cool.
-
Store the colorless phenolphthalin solution in a sealed, dark bottle with a small amount of zinc dust at the bottom to maintain its reduced, colorless state.[6]
Materials:
-
Suspected blood sample (e.g., stain on a swab, fabric cutting)
-
Sterile cotton swabs
-
Distilled or deionized water
-
Ethanol (70%)
-
Kastle-Meyer reagent (phenolphthalin solution)
-
Hydrogen peroxide (3% solution)
-
Positive control (known blood sample)
-
Negative control (a clean, unstained swab or surface)
Procedure:
-
Sample Collection: Moisten a sterile cotton swab with distilled or deionized water and rub it on the suspected bloodstain to transfer a sample onto the swab.[5]
-
Ethanol Treatment (Optional but Recommended): Add one to two drops of 70% ethanol to the swab. This step helps to lyse red blood cells and expose the hemoglobin, which can increase the sensitivity of the test.[4][7]
-
Addition of Kastle-Meyer Reagent: Add one to two drops of the Kastle-Meyer reagent to the swab. Observe for any immediate color change. If the swab turns pink at this stage, it indicates the presence of an oxidizing agent other than hemoglobin, and the test is considered inconclusive.[3][6]
-
Addition of Hydrogen Peroxide: If no color change occurred in the previous step, add one to two drops of 3% hydrogen peroxide to the swab.[4][6]
-
Result Interpretation: An immediate and vibrant pink color change (within 5-10 seconds) is a presumptive positive result for blood.[8][9] A delayed color change (after 30 seconds) should be interpreted with caution, as the phenolphthalin can be slowly oxidized by air.[3][7] No color change indicates a negative result.
-
Controls: Always run a positive and negative control in parallel with the test sample to ensure the reagents are working correctly and to rule out contamination.[6][8]
Limitations and Considerations
-
Presumptive Nature: The Kastle-Meyer test is a presumptive test, meaning a positive result strongly indicates the presence of blood but is not conclusive.[2][3] Confirmatory tests are necessary for definitive identification.[10]
-
False Positives: As mentioned, certain chemical oxidants and plant peroxidases can cause a false positive result.[2][3] It is crucial to follow the three-step procedure (ethanol, phenolphthalin, then hydrogen peroxide) to help identify some of these interferences.[3]
-
Species Specificity: The test is not specific to human blood.[2][5] Further immunological or DNA-based tests are required to determine the species of origin.
-
Reagent Stability: The Kastle-Meyer reagent can oxidize over time if exposed to air and light, which can lead to false-positive results. It should be stored properly and tested regularly with controls.[7]
Conclusion
The phenolphthalin-based Kastle-Meyer test is a valuable tool in clinical and forensic chemistry for the rapid and sensitive presumptive detection of blood. Its simplicity and the non-destructive nature of the sampling make it a widely used initial screening method. However, users must be aware of its limitations, particularly the potential for false positives and the lack of species specificity. Proper execution of the protocol, including the use of controls, is essential for obtaining reliable results that can guide further, more definitive analyses.
References
- 1. Kastle–Meyer test - Wikipedia [en.wikipedia.org]
- 2. Phenolphthalein in crime scene investigations | Research Starters | EBSCO Research [ebsco.com]
- 3. benchchem.com [benchchem.com]
- 4. sciencebuddies.org [sciencebuddies.org]
- 5. benchchem.com [benchchem.com]
- 6. nyc.gov [nyc.gov]
- 7. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 8. downloads.tbi.tn.gov [downloads.tbi.tn.gov]
- 9. fbilabqsd.fbi.gov [fbilabqsd.fbi.gov]
- 10. benchchem.com [benchchem.com]
Standard Operating Procedure for the Phenolphthalin Spot Test: A Presumptive Assay for Blood Detection
Authored for: Researchers, Scientists, and Drug Development Professionals
Application Notes
The Phenolphthalin (B1214455) Spot Test, commonly known as the Kastle-Meyer test, is a highly sensitive and rapid presumptive method for the detection of blood.[1][2] This catalytic color test is predicated on the peroxidase-like activity of the heme group in hemoglobin, which catalyzes the oxidation of the colorless phenolphthalin reagent to the vibrant pink phenolphthalein (B1677637) in the presence of an oxidizing agent, typically hydrogen peroxide.[1][2]
This procedure is a cornerstone in forensic science for the preliminary identification of bloodstains at a crime scene. Its application extends to various research and development settings where the detection of trace amounts of blood or hemoglobin is critical. The test is valued for its high sensitivity, capable of detecting blood dilutions as low as 1:10,000 to 1:100,000.[1] However, it is imperative to note that this is a presumptive test. A positive result indicates the possible presence of blood, but it can also be triggered by other oxidizing agents or peroxidases found in some plant materials, such as cauliflower or broccoli. Therefore, a positive result should be confirmed with a more specific, confirmatory test. The test is non-destructive to the sample, which can be preserved for subsequent analyses like DNA testing.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation and execution of the Phenolphthalin Spot Test.
| Parameter | Value/Range | Remarks |
| Kastle-Meyer Reagent Preparation | ||
| Phenolphthalein | 2 g[1] or 0.1 g[3] | The amount can be scaled depending on the desired volume of the final solution. |
| Potassium Hydroxide (B78521) (KOH) or Sodium Hydroxide (NaOH) | 20 g (KOH)[1] or 10.0 ml of 25% NaOH[3] | Provides the alkaline environment necessary for the reduction of phenolphthalein. |
| Zinc Dust or Mossy Zinc | 20-30 g (Zinc Dust)[1] or 0.1 g (Mossy Zinc)[3] | Acts as the reducing agent to convert phenolphthalein to phenolphthalin. |
| Distilled Water | 100 mL | Used as the solvent for the initial reagent mixture. |
| Working Solution Preparation | ||
| Kastle-Meyer Stock Solution | Varies | The prepared stock solution is diluted to create the working solution. |
| Ethanol (B145695) (95% or absolute) | Varies | Used to dilute the stock solution and can enhance the sensitivity of the test by lysing red blood cells.[1] |
| Test Procedure | ||
| Ethanol (optional) | 1-2 drops | Applied to the sample before the Kastle-Meyer reagent to increase sensitivity.[1][3] |
| Kastle-Meyer Working Solution | 1-2 drops | Applied to the sample after the optional ethanol step. |
| Hydrogen Peroxide (3%) | 1-2 drops | The final reagent added to initiate the color change reaction. |
| Interpretation of Results | ||
| Positive Result Indication | Rapid change to a bright pink color | Indicates the presumptive presence of blood. |
| Timeframe for Positive Result | Within 5-10 seconds[5] | A color change observed after 30 seconds may be a false positive due to air oxidation.[1][3] |
| Negative Result Indication | No color change | Indicates the absence of a detectable amount of blood. |
| Inconclusive Result | Color change before adding hydrogen peroxide | Suggests the presence of an interfering oxidizing substance. |
Experimental Protocols
Preparation of Kastle-Meyer Stock Solution
This protocol outlines the preparation of the reduced phenolphthalein (phenolphthalin) stock solution.
Materials:
-
Phenolphthalein powder
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Zinc dust or mossy zinc
-
Distilled water
-
Heating mantle or hot plate
-
Round-bottom flask
-
Reflux condenser (optional, but recommended)
-
Filter paper
-
Amber glass storage bottle
Procedure:
-
In a round-bottom flask, combine 2 grams of phenolphthalein powder with 20 grams of potassium hydroxide.[1]
-
Add 100 mL of distilled water and mix until the solids are dissolved. The solution will turn a deep pink color.
-
Add 20-30 grams of zinc dust to the solution.[1]
-
Gently heat the mixture. If using a reflux condenser, bring the solution to a boil. Continue heating until the pink color disappears and the solution becomes colorless or pale yellow. This indicates the successful reduction of phenolphthalein to phenolphthalin.[1]
-
Allow the solution to cool to room temperature.
-
Filter the solution to remove the excess zinc.[1]
-
Store the resulting phenolphthalin stock solution in a tightly sealed amber glass bottle and refrigerate to maintain its stability.
Preparation of Phenolphthalin Working Solution
The working solution should be prepared fresh for optimal performance.
Procedure:
-
Dilute a portion of the phenolphthalin stock solution with an equal volume of 95% ethanol.
-
The working solution should be colorless. If it is pink, the stock solution has likely oxidized and should be discarded.
Standard Operating Procedure for Phenolphthalin Spot Test
This protocol details the steps for performing the presumptive test for blood on a sample.
Materials:
-
Phenolphthalin working solution
-
3% Hydrogen peroxide solution
-
Ethanol (95% or absolute, optional)
-
Sterile cotton swabs or filter paper
-
Positive control (known blood sample)
-
Negative control (a clean swab or filter paper)
Procedure:
-
Controls: Before testing an unknown sample, it is mandatory to run a positive and a negative control to ensure the reagents are working correctly.
-
Sample Collection: Moisten a sterile cotton swab with distilled water and gently rub the suspected stain to transfer a small amount of the material onto the swab. For wet stains, a dry swab is sufficient.
-
(Optional) Ethanol Addition: Add one to two drops of ethanol to the swab. This step can help to expose the hemoglobin by lysing the red blood cells, thereby increasing the test's sensitivity.[1][3]
-
Phenolphthalin Reagent Addition: Add one to two drops of the phenolphthalin working solution to the swab. Observe for any immediate color change. If the swab turns pink at this stage, it indicates the presence of an oxidizing agent other than hydrogen peroxide, and the result is considered inconclusive.
-
Hydrogen Peroxide Addition: If no color change is observed in the previous step, add one to two drops of 3% hydrogen peroxide to the swab.
-
Observation and Interpretation:
-
Positive Result: An immediate and rapid change to a bright pink color (within 5-10 seconds) is a presumptive positive result for blood.[5]
-
Negative Result: The absence of a color change within the first 30 seconds indicates a negative result.
-
False Positive: A color change that occurs after 30 seconds should be interpreted with caution, as it may be due to the natural oxidation of the reagents in the air.[1][3]
-
Visualizations
Caption: Experimental workflow for the Phenolphthalin Spot Test.
Caption: Chemical pathway of the Kastle-Meyer test.
References
Application Notes and Protocols for Phenolphthalol Reagent in Latent Blood Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phenolphthalol reagent, utilized in the Kastle-Meyer test, is a highly sensitive and specific presumptive method for the detection of latent blood traces. This technique relies on the peroxidase-like activity of the heme group in hemoglobin, which catalyzes the oxidation of the colorless this compound (also known as phenolphthalin) to the intensely pink-colored phenolphthalein (B1677637) in the presence of hydrogen peroxide.[1][2] Its simplicity, rapidity, and general non-interference with subsequent DNA analysis make it a valuable tool in forensic science and other research applications where the identification of trace amounts of blood is critical.[3]
Chemical Principle and Mechanism of Action
The core of the Kastle-Meyer test is a redox reaction. The this compound reagent is a reduced form of phenolphthalein, which is colorless.[4] In the presence of blood, the heme in hemoglobin acts as a catalyst, mimicking the function of a peroxidase enzyme.[5] It facilitates the transfer of electrons from this compound to hydrogen peroxide (H₂O₂), an oxidizing agent. This process oxidizes the this compound back to phenolphthalein, resulting in a rapid and distinct pink color change, indicating a presumptive positive result for blood.[6]
The key steps in the mechanism are:
-
Catalyst Activation: The heme group in hemoglobin interacts with hydrogen peroxide.
-
Oxidation-Reduction: The heme-peroxide complex oxidizes the colorless this compound.
-
Color Change: The oxidized this compound forms phenolphthalein, which is bright pink in an alkaline solution.
A visual representation of this chemical reaction is provided below.
Caption: Chemical reaction pathway of the Kastle-Meyer test.
Quantitative Data Summary
The performance of the this compound reagent can be summarized by its sensitivity and specificity. The following tables provide a structured overview of these parameters based on available literature.
Table 1: Sensitivity of the this compound (Kastle-Meyer) Test
| Parameter | Value | References |
| Limit of Detection | 1:10,000 to 1:1,000,000 | [5][7] |
| Overall Sensitivity | 1:1000 on various fabrics | [8] |
Table 2: Specificity and Interferences of the this compound (Kastle-Meyer) Test
| Category | Interfering Substances | Notes | References |
| False Positives | Chemical Oxidants (e.g., copper and nickel salts) | Cause a color change before the addition of hydrogen peroxide. | [9] |
| Plant Peroxidases (e.g., in horseradish, potato, broccoli, cauliflower) | Can catalyze the reaction, leading to a false positive. | [2][4] | |
| Other Biological Materials | Saliva and pus have been reported to cause false positives. | [4][10] | |
| Limitations | Species Specificity | Does not differentiate between human and animal blood. | [9] |
Experimental Protocols
Preparation of this compound (Kastle-Meyer) Reagent
Materials:
-
Phenolphthalein powder
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Mossy zinc or zinc dust
-
Distilled water
Protocol:
-
In a flask, dissolve 2 grams of phenolphthalein in 100 mL of a 20% potassium hydroxide solution.
-
Add 20 grams of zinc dust to the solution.
-
Gently boil the mixture under a reflux condenser for approximately 2-3 hours, or until the solution becomes colorless. The pink color of the phenolphthalein will disappear as it is reduced to this compound.
-
Allow the solution to cool.
-
Decant the colorless supernatant into a clean, dark glass bottle for storage. A small amount of zinc can be added to the storage bottle to ensure the reagent remains in its reduced state.
-
For the working solution, mix the this compound stock solution with an equal volume of 95% ethanol.
Protocol for Latent Blood Detection (Kastle-Meyer Test)
Materials:
-
Suspected sample (e.g., swab of a stain, fabric cutting)
-
This compound working solution
-
3% Hydrogen peroxide (H₂O₂)
-
95% Ethanol (optional)
-
Sterile cotton swabs or filter paper
-
Positive control (known blood sample)
-
Negative control (unstained swab or filter paper)
Procedure:
-
Sample Collection: Collect a sample of the suspected stain using a sterile cotton swab or by taking a small cutting of the material. If using a swab, it can be slightly moistened with distilled water or ethanol to improve sample collection.
-
(Optional) Cell Lysis: Add one to two drops of 95% ethanol to the sample. This step can help to break open red blood cells and may increase the sensitivity of the test.
-
Reagent Application: Add one to two drops of the this compound working solution to the sample.
-
Observation for Oxidants: Observe the sample for any immediate color change. If a pink color appears at this stage, it indicates the presence of a chemical oxidant, and the test is considered inconclusive.
-
Addition of Hydrogen Peroxide: If no color change occurred in the previous step, add one to two drops of 3% hydrogen peroxide to the sample.
-
Result Interpretation:
-
Positive Result: A rapid change to a bright pink color within 5-15 seconds is a presumptive positive result for the presence of blood.
-
Negative Result: The absence of a color change within this timeframe indicates a negative result.
-
Delayed Reaction: Color changes that occur after 30 seconds should be disregarded as they may be due to the natural oxidation of the reagents.
-
-
Controls: Always run a positive and negative control to ensure the reagents are working correctly and to validate the test results.
The following diagram illustrates the experimental workflow.
Caption: Experimental workflow for the Kastle-Meyer test.
Stability and Storage of the Reagent
Proper storage of the this compound reagent is crucial to maintain its efficacy.
-
Stock Solution: The concentrated, reduced this compound solution should be stored in a dark, well-sealed bottle in a cool, dark place. The presence of a small amount of zinc at the bottom of the bottle helps to keep the phenolphthalein in its reduced, colorless state.
-
Working Solution: The working solution (mixed with ethanol) is less stable and should be prepared fresh or stored for shorter periods under the same conditions as the stock solution.
-
Signs of Degradation: If the reagent turns pink on its own or upon exposure to air for an extended period, it has likely been oxidized and should be discarded. A fresh batch should then be prepared.
Impact on Subsequent DNA Analysis
A significant advantage of the this compound test is its minimal impact on subsequent DNA analysis. Studies have shown that bloodstains treated with the this compound reagent can still yield high-quality DNA profiles suitable for RFLP and STR analysis.[3] However, it is important to note that the application of any chemical reagent can potentially lead to some DNA degradation or reduction in yield. Therefore, it is best practice to collect a portion of the sample for DNA analysis prior to performing any presumptive testing, if possible.
Conclusion
The this compound reagent, used in the Kastle-Meyer test, is a reliable and widely used method for the presumptive identification of blood. Its high sensitivity and specificity, coupled with its ease of use and compatibility with DNA analysis, make it an indispensable tool in forensic investigations and various research settings. Adherence to proper protocols, including the use of controls and awareness of potential interferences, is essential for obtaining accurate and reliable results.
References
- 1. A Comparison of Four Presumptive Tests for the Detection of Blood on Dark Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How Does the Kastle-Meyer Test Detect Blood? [thoughtco.com]
- 3. Effects of presumptive test reagents on the ability to obtain restriction fragment length polymorphism (RFLP) patterns from human blood and semen stains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. futurelearn.com [futurelearn.com]
- 5. sciencebuddies.org [sciencebuddies.org]
- 6. ijcrt.org [ijcrt.org]
- 7. Use of a forensic technique to identify blood contamination of emergency department and ambulance trauma equipment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [open.bu.edu]
- 9. Kastle–Meyer test - Wikipedia [en.wikipedia.org]
- 10. digitalcommons.buffalostate.edu [digitalcommons.buffalostate.edu]
Application Notes and Protocols for the Quantification of Phenolphthalein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of phenolphthalein (B1677637) in various samples using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC-UV is a robust and widely used technique for the quantification of phenolphthalein in pharmaceutical formulations and dietary supplements. The method offers good sensitivity, specificity, and reproducibility.
Quantitative Data Summary
| Parameter | Reverse-Phase HPLC-UV | Normal-Phase HPLC |
| Linearity Range | 10 - 100 µg/mL | 0 - 70 µg/mL[1] |
| Correlation Coefficient (R²) | > 0.999[2] | Not Specified |
| Limit of Detection (LOD) | 0.47 µg/mL[2] | Not Specified |
| Limit of Quantification (LOQ) | 1.44 µg/mL[2] | Not Specified |
| Recovery | 91.87% - 113.58%[2][3] | 99.8%[1] |
| Precision (RSD) | < 2%[2] | Not Specified |
Experimental Protocol: Reverse-Phase HPLC-UV
This protocol is suitable for the quantification of phenolphthalein in weight-reducing supplements.
a) Materials and Reagents:
-
Phenolphthalein reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Sample (e.g., powdered supplement)
b) Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Syringe filters (0.45 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sonicator
c) Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 20 mM ammonium acetate buffer (pH 5.0) in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
d) Preparation of Standard Solutions:
-
Prepare a stock solution of phenolphthalein (1000 µg/mL) by dissolving the reference standard in methanol.
-
Prepare a series of working standard solutions (e.g., 10, 25, 50, 75, 100 µg/mL) by diluting the stock solution with the mobile phase.
e) Sample Preparation:
-
Accurately weigh a portion of the homogenized powdered sample.
-
Transfer to a volumetric flask and add methanol.
-
Sonicate for 15 minutes to ensure complete dissolution of phenolphthalein.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
f) Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of phenolphthalein in the sample by comparing its peak area to the calibration curve.
Experimental Workflow: HPLC Analysis
Caption: General workflow for HPLC analysis of phenolphthalein.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the detection and quantification of trace amounts of phenolphthalein, particularly in complex matrices such as forensic exhibits and biological samples.[6][7]
Quantitative Data Summary
| Parameter | Value |
| Linearity Range | 1.0 x 10⁻⁸ to 1.0 x 10⁻⁶ g/mL |
| Correlation Coefficient (R²) | 0.9974[5][8] |
| Limit of Detection (LOD) | 1.66 pg/L (or 1.66 ng/mL)[5][8][9] |
| Limit of Quantification (LOQ) | Not explicitly stated, but the method is described as highly sensitive for quantitation.[5][8] |
| Precision (RSD) | < 2.9%[5] |
Experimental Protocol: LC-MS/MS
This protocol is designed for the analysis of phenolphthalein in forensic samples (e.g., colorless hand washes from bribery cases).[6][9]
a) Materials and Reagents:
-
Phenolphthalein reference standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Acetic acid (LC-MS grade)
-
Diethyl ether
-
Sodium carbonate solution
b) Equipment:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 analytical column
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
Evaporator (e.g., nitrogen evaporator)
c) Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: Acetonitrile and distilled water containing 0.1 M acetic acid.[5]
-
Flow Rate: 1 mL/min[5]
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode may be optimized.
-
Mass Spectrometer: Triple quadrupole or ion trap
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
d) Preparation of Standard Solutions:
-
Prepare a stock solution of phenolphthalein in methanol.
-
Perform serial dilutions to prepare calibration standards over the desired concentration range.
e) Sample Preparation:
-
Acidify the aqueous sample (e.g., sodium carbonate hand wash) with a dilute acid.[10]
-
Extract the phenolphthalein into an organic solvent such as diethyl ether.[5][10]
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
f) Analysis:
-
Inject the standards to establish a calibration curve.
-
Inject the prepared samples.
-
Identify phenolphthalein based on its retention time and specific MRM transitions.
-
Quantify the concentration using the calibration curve.
Logical Relationship: Forensic Sample Analysis
Caption: Sample preparation workflow for forensic analysis of phenolphthalein.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple and cost-effective method for the quantification of phenolphthalein, particularly in alkaline solutions where it exhibits a distinct pink color.[9] This method is often used in forensic "trap cases" for the initial identification of phenolphthalein.[5][9]
Principle
The quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. In alkaline solutions (pH > 8.2), phenolphthalein exists in its pink, ionized form, which has a maximum absorbance at approximately 550 nm.[6]
Experimental Protocol: UV-Visible Spectrophotometry
a) Materials and Reagents:
-
Phenolphthalein reference standard
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Buffer solutions of various pH values (for method development)
-
Distilled or deionized water
b) Equipment:
-
UV-Visible spectrophotometer
-
Cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
c) Preparation of Standard Solutions:
-
Prepare a stock solution of phenolphthalein by dissolving a known amount in ethanol.
-
Create a series of calibration standards by diluting the stock solution with a 0.1 M NaOH solution to achieve the desired concentrations. This will ensure the phenolphthalein is in its colored form.
d) Sample Preparation:
-
For liquid samples, ensure the pH is sufficiently alkaline (pH > 10) to fully develop the pink color. If necessary, add a small amount of concentrated NaOH solution.
-
For solid samples, dissolve a known quantity in ethanol and then dilute with 0.1 M NaOH solution.
e) Analysis:
-
Set the spectrophotometer to measure absorbance at 550 nm.
-
Use the 0.1 M NaOH solution as a blank to zero the instrument.
-
Measure the absorbance of each standard solution and the prepared sample solutions.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of phenolphthalein in the samples from the calibration curve.
Signaling Pathway: pH-Dependent Color Change of Phenolphthalein
Caption: pH-dependent equilibrium of phenolphthalein's colorless and pink forms.
References
- 1. oaji.net [oaji.net]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Detection and quantitation of trace phenolphthalein (in pharmaceutical preparations and in forensic exhibits) by liquid chromatography-tandem mass spectrometry, a sensitive and accurate method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsr.info [ijpsr.info]
- 10. ispub.com [ispub.com]
Application Notes and Protocols for Phenolphthalein in Educational Chemistry Demonstrations
Abstract: This document provides detailed application notes and experimental protocols for the use of phenolphthalein (B1677637) in educational chemistry demonstration experiments. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive overview of classic acid-base chemistry demonstrations suitable for educational outreach and laboratory instruction. Methodologies for key experiments are detailed, and quantitative data is summarized for clarity.
Introduction
Phenolphthalein is a common organic chemical compound with the formula C₂₀H₁₄O₄, widely utilized as a visual pH indicator in acid-base titrations and demonstrations.[1][2][3] Its distinct and vibrant color change from colorless in acidic to pink in basic solutions makes it an excellent tool for illustrating fundamental concepts of pH, acid-base reactions, and neutralization.[1][4][5][6] This document outlines several classic chemistry demonstrations employing phenolphthalein.
Note on Terminology: The user query specified "phenolphthalol." However, the widely recognized and utilized compound in this context is phenolphthalein. This document will proceed with the assumption that "phenolphthalein" was the intended subject.
Principles of Operation
Phenolphthalein is a weak acid that loses protons in a solution, causing a change in its molecular structure and, consequently, its color.[1] In acidic solutions, the indicator is in its protonated, colorless form. As the solution becomes basic (pH > 8.2), it begins to deprotonate, resulting in a structural rearrangement that produces a vibrant pink or fuchsia color.[2] The color becomes a deeper red at a higher pH.[2]
Application: Acid-Base Indicator Demonstrations
Phenolphthalein is a staple in a variety of visually engaging and educational demonstrations.
"Water to Wine" and Back: A Classic Color Change Demonstration
This demonstration is a dramatic and effective way to introduce pH indicators and acid-base reactions.[4]
Experimental Protocol:
-
Preparation of Solutions:
-
"Water" Pitcher: Fill a pitcher with water.
-
Glass 1 (Base): Place a small amount (less than 1/8 teaspoon) of a basic substance like sodium carbonate into the first glass.[5] Add a few drops of water to dissolve it.
-
Glass 2 (Indicator): Add several drops of phenolphthalein solution to the second glass.[5]
-
Glass 3 (Acid): Add a few droppers-full of a weak acid, such as vinegar, to the third glass.[5]
-
Glasses 4 & 5: Leave empty.
-
-
Demonstration Procedure:
-
Pour the "water" from the pitcher into the five glasses, filling them.
-
Pour the contents of the first four glasses (excluding the one with vinegar) back into the pitcher. The solution in the pitcher will turn a vibrant pink, resembling "wine."[5]
-
Refill the four glasses from the pitcher; the liquid will be pink.
-
Pour all five glasses, including the one with vinegar, back into the pitcher. The solution will turn colorless again, appearing as "water."[5]
-
Data Summary:
| Solution | Active Component | pH Range | Observed Color with Phenolphthalein |
| Initial "Water" | H₂O | ~7 | Colorless |
| "Wine" | Sodium Carbonate (Base) | > 8.2 | Pink/Red |
| Final "Water" | Vinegar (Acid) | < 8.2 | Colorless |
Disappearing and Reappearing Ink
This demonstration illustrates the concept of a reversible reaction.
Experimental Protocol:
-
Preparation:
-
Use a phenolphthalein solution as the "ink" to write a message on a piece of paper.
-
Allow the message to dry completely, at which point it will be invisible.
-
-
Demonstration:
-
Spray the paper with a basic solution, such as Windex or a dilute ammonia (B1221849) solution.[7]
-
The message will appear in a bright pink color.[7]
-
As the ammonia evaporates, the message will slowly fade and become invisible again.[7] Re-spraying with the basic solution will make the message reappear.[7]
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the "Water to Wine" demonstration and the chemical principle of phenolphthalein as an indicator.
Caption: Experimental workflow for the "Water to Wine" demonstration.
Caption: Principle of phenolphthalein as a pH indicator.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, when handling chemicals.
-
Phenolphthalein is often prepared in an alcohol solution, which is flammable. Keep away from open flames.
-
Handle acids and bases with care.
Conclusion
Phenolphthalein remains an invaluable tool in chemical education for its reliability and the clarity of its results in demonstrating fundamental acid-base chemistry. The experiments outlined provide engaging and memorable learning experiences for students and audiences in various educational settings.
References
- 1. quora.com [quora.com]
- 2. Phenolphthalein | pH indicator, acid-base titration, indicator dye | Britannica [britannica.com]
- 3. nbinno.com [nbinno.com]
- 4. 10 Cool Chemistry Demonstrations for Educators [thoughtco.com]
- 5. learning-center.homesciencetools.com [learning-center.homesciencetools.com]
- 6. google.com [google.com]
- 7. acs.org [acs.org]
Troubleshooting & Optimization
Technical Support Center: Phenolphthalol (Kastle-Meyer) Test
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals using the phenolphthalol (Kastle-Meyer) test for the presumptive identification of blood.
Frequently Asked Questions (FAQs)
Q1: What is the scientific principle behind the this compound test?
A1: The this compound test, also known as the Kastle-Meyer test, is a presumptive test for blood that relies on the peroxidase-like activity of the heme group in hemoglobin.[1] In the presence of an oxidizing agent like hydrogen peroxide, the heme in blood catalyzes the oxidation of the colorless reduced phenolphthalein (B1677637) (phenolphthalin) reagent into its vibrant pink, oxidized form (phenolphthalein).[1][2]
Q2: What constitutes a "false positive" result in the this compound test?
A2: A false positive occurs when the test indicates the presence of blood (i.e., turns pink) even though blood is not actually present.[3] This happens when a substance other than hemoglobin catalyzes the oxidation of the phenolphthalin (B1214455) reagent, causing the color change.[4]
Q3: What are the common causes of false positive results?
A3: False positives can be caused by two main categories of substances:
-
Chemical Oxidants: These are powerful oxidizing agents that can cause the color change without any catalytic help. Examples include copper and iron salts, rust, bleach, and potassium permanganate.[5][6]
-
Plant and Biological Peroxidases: Many vegetables and plants contain peroxidases, which are enzymes that can mimic the catalytic activity of heme.[7] Common examples include horseradish, broccoli, cauliflower, potatoes, and legumes (which contain leghemoglobin, a protein similar to hemoglobin).[4][6][8][9] Other biological materials like saliva and pus have also been reported to cause false positives.[4]
Q4: How can I distinguish a true positive from a potential false positive during the experiment?
A4: The timing of the color change is critical.
-
Reaction Before Hydrogen Peroxide: If a pink color appears after adding the phenolphthalin reagent but before adding the hydrogen peroxide, a strong chemical oxidant is likely present.[5] This result is inconclusive and not a valid positive test for blood.[1]
-
Reaction After Hydrogen Peroxide: For a result to be considered a presumptive positive for blood, a distinct pink color must appear within a short timeframe, typically 5 to 15 seconds after adding the hydrogen peroxide.[1][10] A color change that occurs after this period may be due to the slower action of weaker peroxidases (like those in plants) or the natural, uncatalyzed oxidation of the reagents, and should not be interpreted as a positive result.[5]
Q5: What are confirmatory tests, and why are they necessary?
A5: The this compound test is a presumptive test, meaning a positive result strongly suggests that blood may be present, but it is not definitive.[11][12] Confirmatory tests are required to specifically identify blood.[13] These tests are more specific for human blood components and are not susceptible to the same interferences. Common confirmatory methods include the Takayama test, which identifies hemoglobin by forming characteristic crystals, and immunological assays like ABAcard® HemaTrace test strips, which detect human hemoglobin.[14]
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Action |
| Pink color appears immediately after adding the phenolphthalin reagent (before H₂O₂). | Presence of a strong chemical oxidizing agent (e.g., copper salts, bleach).[5] | The test is inconclusive. The sample is contaminated with an interfering oxidant. Document the result and consider if sample purification is possible before re-testing. |
| Pink color appears more than 15-20 seconds after adding H₂O₂. | Slow oxidation caused by a weak peroxidase (e.g., from vegetable matter) or natural degradation of reagents.[5][7] | The result is negative for blood. A true positive reaction must occur rapidly. Ensure reagents are not expired or oxidized. |
| The test is positive, but the sample is from a plant-related source. | The plant likely contains peroxidases or leghemoglobin.[8][9] | This is a classic false positive. The test is correctly detecting peroxidase activity, but it is not from blood. Proceed to a confirmatory test for blood.[12] |
| Test results are weak or inconsistent. | Reagents may be losing sensitivity, or the sample may contain very low levels of blood.[1] | Test the reagents with a known positive control (blood dilution) and a negative control (clean swab).[1][13] If controls fail, replace the phenolphthalin and/or hydrogen peroxide solutions. |
Data on Interfering Substances
The following table summarizes common substances reported to cause false positive reactions with the this compound test.
| Category | Interfering Substance | Reference |
| Chemicals | Rust, Ferrous Sulfate, Copper Sulfate, Lead, Cobalt, Manganese, Potassium Permanganate, Bleach | [4][5][6] |
| Vegetables | Horseradish, Potato, Cauliflower, Broccoli, Garlic, Onion, Tomato, Cabbage, Beet Root, Spinach, Cucumber | [4][6][7] |
| Fruits | Guava, Banana, Red & Green Grapes | [4][6] |
| Legumes | Root nodules (containing leghemoglobin) | [8][9] |
| Other Biologicals | Saliva, Pus, Malt Extract | [4] |
Experimental Protocols
This compound (Kastle-Meyer) Test Protocol
This protocol is designed to minimize the risk of false positives.
-
Sample Collection: Using a sterile cotton swab, collect a sample of the suspected stain. If the stain is dry, moisten the swab with a drop of distilled water. Prepare a negative control using a clean, unstained swab.
-
Add Phenolphthalin Reagent: Add 1-2 drops of the Kastle-Meyer (phenolphthalin) solution to the tip of the swab.
-
Observe for Oxidants: Carefully observe the swab. If a pink color appears at this stage, stop the test. This indicates the presence of a chemical oxidant, and the result is inconclusive.[1][5]
-
Add Hydrogen Peroxide: If no color change occurred in the previous step, add 1-2 drops of 3% hydrogen peroxide solution to the swab.[13]
-
Interpret Results: Observe the swab for a color change within 10-15 seconds.[1]
-
Confirmation: All presumptive positive results must be confirmed using a specific confirmatory test.[13]
Confirmatory Testing: The Takayama Test
The Takayama test is a classic confirmatory method. It relies on forming hemochromogen crystals, which are observable under a microscope.
-
Sample Preparation: Place a small portion of the suspected stain (e.g., a thread from a cloth or a scraping) onto a microscope slide.
-
Add Reagent: Add a drop of Takayama reagent (a solution of pyridine (B92270), glucose, and sodium hydroxide) to the sample and cover with a coverslip.
-
Heating: Gently heat the slide for a short period.
-
Microscopic Examination: Allow the slide to cool and then examine it under a microscope.
-
Interpretation: The presence of pink, feathery crystals of pyridine ferroprotoporphyrin (B85314) confirms the presence of blood.[14]
Visual Workflow and Logic Diagrams
Caption: Troubleshooting workflow for the this compound test.
Caption: Signaling pathway of true vs. false positive reactions.
References
- 1. dfs.dc.gov [dfs.dc.gov]
- 2. sciencebuddies.org [sciencebuddies.org]
- 3. March 21, 2018: What causes false positives or false negatives on the Urine Drug Screen (UDS)? | Tennessee Poison Center | FREE 24/7 Poison Help Hotline 800.222.1222 [vumc.org]
- 4. futurelearn.com [futurelearn.com]
- 5. Use of a forensic technique to identify blood contamination of emergency department and ambulance trauma equipment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. How Does the Kastle-Meyer Test Detect Blood? [thoughtco.com]
- 8. Phenolphthalein False-Positive Reactions From Legume Root Nodules | Office of Justice Programs [ojp.gov]
- 9. Phenolphthalein false-positive reactions from legume root nodules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Presumptive and confirmatory tests - Wikipedia [en.wikipedia.org]
- 12. Presumptive tests for blood | Research Starters | EBSCO Research [ebsco.com]
- 13. fbilabqsd.fbi.gov [fbilabqsd.fbi.gov]
- 14. Archived | Laboratory Orientation and Testing of Body Fluids and Tissues for Forensic Analysts | Confirmatory Tests | National Institute of Justice [nij.ojp.gov]
Technical Support Center: Optimizing Phenolphthalein Reagent Stability and Shelf Life
A Note on Terminology: The term "phenolphthalol" is not a standard chemical name. This guide focuses on phenolphthalein (B1677637) and its reduced form, phenolphthalin (B1214455) , which is often used in the Kastle-Meyer test and may be colloquially referred to as "this compound." The principles of stability and troubleshooting discussed herein are critical for researchers, scientists, and drug development professionals who rely on these reagents.
Frequently Asked Questions (FAQs)
Q1: What is the typical shelf life of a phenolphthalein indicator solution?
The shelf life of a standard phenolphthalein indicator solution is generally considered to be indefinite if stored properly.[1] However, its stability can be affected by storage conditions.
Q2: What are the ideal storage conditions for a phenolphthalein indicator solution?
To maximize shelf life, phenolphthalein indicator solution should be stored in a tightly closed container in a cool, dry, and dark place to protect it from light.[2]
Q3: What factors can cause phenolphthalein indicator solution to degrade?
The primary factors that can lead to the degradation of phenolphthalein solutions are:
-
Evaporation of the solvent: If the container is not tightly sealed, the alcohol (usually ethanol) can evaporate, causing the phenolphthalein to precipitate out of the solution.[3]
-
Exposure to strong oxidizing agents: Contact with strong oxidizers should be avoided.[1]
-
Extreme temperatures: Both high and low temperatures can affect the stability of the solution.[4]
Q4: What is the shelf life of the Kastle-Meyer reagent (phenolphthalin)?
The shelf life of the Kastle-Meyer reagent is considered fair to poor.[5][6] It is susceptible to oxidation over time, which can lead to a decrease in sensitivity and the potential for false positive results.[7][8] For this reason, it is often recommended to prepare the working solution fresh.[7]
Q5: How should the Kastle-Meyer reagent be stored?
The Kastle-Meyer stock solution should be stored in a dark or brown glass bottle, refrigerated, and with a small amount of zinc dust at the bottom to maintain the phenolphthalin in its reduced state.[8][9][10] The working solution should also be stored in a cool, dark place.[7]
Q6: What causes the pink color of a phenolphthalein solution to fade in a strongly basic solution?
In strongly basic solutions (pH > 12), the pink color of the phenolphthalein ion slowly fades as it is converted to a colorless carbinol form.[11][12] This is a reversible reaction.[11]
Troubleshooting Guides
Phenolphthalein Indicator Solution
| Problem | Possible Cause(s) | Solution(s) |
| Solution appears cloudy or has a precipitate. | Evaporation of the ethanol (B145695) solvent, causing phenolphthalein to come out of solution.[3] | Add more ethanol to redissolve the precipitate. If cloudiness persists, filter the solution. Ensure the container is tightly sealed to prevent future evaporation. |
| Indicator gives a weak or off-color (e.g., pastel pink) in a basic solution. | The solution may be old or degraded. The pH of the test solution may not be in the optimal range (8.2-10). | Test the indicator with a known acidic and basic solution to confirm its effectiveness. If it fails to produce the expected vibrant pink color in the basic solution, prepare a fresh indicator solution. |
| The pink color fades over time in a highly alkaline solution. | This is a normal chemical reaction where phenolphthalein is converted to its colorless In(OH)³⁻ form at a very high pH.[12] | This is expected behavior in strongly basic conditions. The reaction kinetics of this fading can even be studied in educational settings.[12] |
Kastle-Meyer (Phenolphthalin) Reagent for Blood Detection
| Problem | Possible Cause(s) | Solution(s) |
| Reagent solution is pink or turns pink before adding hydrogen peroxide. | The reagent has oxidized and is no longer in its reduced, colorless form.[13] This can be due to age or improper storage. The sample may contain a chemical oxidant.[14] | Discard the reagent and prepare a fresh solution. When testing, always add the Kastle-Meyer reagent first and wait a few seconds to observe for any color change before adding the hydrogen peroxide. If a color change occurs before adding the peroxide, the result is inconclusive.[8][14] |
| Weak or no color change with a known positive blood sample (False Negative). | The reagent has degraded and lost sensitivity. The sample may contain a strong reducing agent that inhibits the oxidation of phenolphthalin.[8] | Prepare a fresh Kastle-Meyer reagent. Ensure positive and negative controls are run with each batch of tests.[10] |
| A pink color develops after 30 seconds (False Positive). | The phenolphthalin is being slowly oxidized by the air.[14][15] | Test results should be read within the first 30 seconds after the addition of hydrogen peroxide. Any color change after this period should be disregarded.[8] |
| A pink color appears with a substance other than blood (False Positive). | The substance may contain plant peroxidases or chemical oxidants like copper or nickel salts.[13][14] | To mitigate false positives from chemical oxidants, observe for a color change after adding the phenolphthalin but before adding the hydrogen peroxide.[14] |
Quantitative Data Summary
Table 1: Stability and Storage of Phenolphthalein Indicator Solution
| Parameter | Recommendation | Reference |
| Solvent | Ethanol (95% or absolute) | Flinn Scientific |
| Storage Temperature | 15–25 °C | Carl ROTH |
| Storage Conditions | Tightly sealed container, protected from light. | Flinn Scientific |
| Shelf Life (Powder) | Indefinite if stored properly. | [1] |
| Shelf Life (Solution) | Stable under recommended storage conditions. | [4] |
Table 2: Stability and Storage of Kastle-Meyer (Phenolphthalin) Reagent
| Parameter | Recommendation | Reference |
| Storage Temperature (Stock Solution) | Refrigerated | [9] |
| Storage Conditions (Stock Solution) | Dark glass bottle with zinc dust. | [8][9] |
| Shelf Life (Stock Solution) | Approximately 1 year when refrigerated. | [9] |
| Shelf Life (Working Solution) | Fair to poor; best to prepare fresh. | [5][6] |
| Reaction Time for Positive Result | < 30 seconds | [7][14] |
Experimental Protocols
Protocol 1: Preparation of 1% Phenolphthalein Indicator Solution
Materials:
-
Phenolphthalein powder
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95% Ethanol
-
Distilled water
-
Volumetric flask
-
Balance
-
Dropper bottle for storage
Procedure:
-
Weigh out 1.0 gram of phenolphthalein powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 50 mL of 95% ethanol to the flask.
-
Swirl the flask gently until the phenolphthalein powder is completely dissolved.
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Once dissolved, add more 95% ethanol to bring the total volume to the 100 mL mark.
-
Transfer the solution to a labeled dropper bottle and seal it tightly.
-
Store in a cool, dark place.
Protocol 2: Preparation of Kastle-Meyer Reagent (Phenolphthalin)
Materials:
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Phenolphthalein powder (2.0 g)
-
Potassium hydroxide (B78521) (20.0 g)
-
Deionized water (100 cm³)
-
Zinc dust (20.0 g)
-
Round-bottomed flask (250 cm³)
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Reflux apparatus
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Dark glass storage bottle
Procedure:
-
In a 250 cm³ round-bottomed flask, combine 2.0 g of phenolphthalein powder, 20.0 g of potassium hydroxide, and 100 cm³ of deionized water.
-
Add 20.0 g of zinc dust to the flask.
-
Set up the reflux apparatus and gently reflux the mixture for 2-3 hours, or until the initial pink color of the solution disappears, indicating the reduction of phenolphthalein to phenolphthalin.
-
Allow the solution to cool completely.
-
Carefully decant the clear, colorless supernatant into a labeled, dark glass storage bottle.
-
Add a small amount of zinc dust to the storage bottle to help maintain the reduced state of the indicator.
-
Store the stock solution in a refrigerator.
Mandatory Visualizations
References
- 1. Phenolphthalein SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. Does phenolphthalein solution have a shelf life? | UK Science Technician Community [community.preproom.org]
- 4. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 5. Kastle-Meyer Reagent, 100 mL, Forensic Test | Flinn Scientific [flinnsci.com]
- 6. archpdfs.lps.org [archpdfs.lps.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. crimelab.phoenix.gov [crimelab.phoenix.gov]
- 10. nyc.gov [nyc.gov]
- 11. uolab.groups.et.byu.net [uolab.groups.et.byu.net]
- 12. Phenolphthalein - Wikipedia [en.wikipedia.org]
- 13. sciencenotes.org [sciencenotes.org]
- 14. Kastle–Meyer test - Wikipedia [en.wikipedia.org]
- 15. sciencebuddies.org [sciencebuddies.org]
interference of chemical oxidants with phenolphthalol assay
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the phenolphthalol (Kastle-Meyer) assay, with a specific focus on identifying and mitigating interference from chemical oxidants.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the this compound assay?
The this compound assay, commonly known as the Kastle-Meyer test, is a presumptive colorimetric assay used to detect the presence of blood. The test relies on the peroxidase-like activity of the heme group found in hemoglobin.[1] In this catalytic reaction, hemoglobin facilitates the oxidation of the colorless phenolphthalin (B1214455) reagent (the reduced form of phenolphthalein) by hydrogen peroxide. A positive reaction is indicated by a rapid change to a vibrant pink color, signifying the potential presence of blood.[1]
Q2: How sensitive is the this compound assay?
The this compound assay is highly sensitive and can detect blood at dilutions of up to 1:10,000.[2] Some studies have reported even higher sensitivity, with the ability to detect blood dilutions as low as 1 part in 10,000,000.
Q3: Can the this compound assay differentiate between human and animal blood?
No, the assay is not species-specific. It reacts with the heme group present in the hemoglobin of most animal species. Therefore, a positive result only provides a presumptive indication of the presence of blood. Confirmatory tests are necessary to determine the origin of the blood sample.[2]
Q4: What are the common causes of false-positive results in the this compound assay?
False positives can arise from two primary sources:
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Chemical Oxidants: Certain oxidizing agents can directly oxidize the phenolphthalin reagent to phenolphthalein, causing a color change even in the absence of blood. Examples include copper and nickel salts, rust, and some cleaning agents containing bleach.[3][4]
-
Vegetable Peroxidases: Some plants, such as horseradish, broccoli, and cauliflower, contain peroxidases that can also catalyze the oxidation of phenolphthalin, leading to a false-positive result.[5]
Q5: Can the this compound assay produce false-negative results?
Yes, false negatives can occur in the presence of strong reducing agents. These substances can inhibit the oxidation of phenolphthalin, thus preventing the color change even when blood is present.
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound assay, with a focus on interference from chemical oxidants.
Issue 1: A pink color develops before the addition of hydrogen peroxide.
-
Question: My sample turned pink immediately after adding the phenolphthalin reagent, before I added the hydrogen peroxide. Is this a positive result?
-
Answer: No, this is not a valid positive result. An immediate pink color change upon the addition of the phenolphthalin reagent indicates the presence of a chemical oxidant in your sample. This oxidant is directly oxidizing the phenolphthalin to phenolphthalein. The result should be considered inconclusive.[6][7]
Issue 2: The color change is very faint or delayed.
-
Question: I observed a very faint pink color, or the color took longer than 30 seconds to develop. How should I interpret this?
-
Answer: A delayed or faint color change should be interpreted with caution. The standard protocol for the this compound assay considers a positive result to be an immediate and distinct pink color change within 30 seconds of adding hydrogen peroxide.[5] Color changes occurring after this timeframe may be due to the slow oxidation of the reagent by air and should be disregarded. A faint color could also indicate a very low concentration of blood. It is recommended to repeat the test with appropriate controls.
Issue 3: I suspect my sample may be contaminated with a chemical oxidant. How can I confirm this?
-
Question: I am working with samples that may contain traces of chemical oxidants. What is the best way to test for this interference?
-
Answer: You can perform a control experiment by running the assay in two stages. First, add the phenolphthalin reagent to your sample and observe for a few seconds. If a pink color appears, a chemical oxidant is present.[3][6] If there is no color change, you can then proceed to add the hydrogen peroxide. A subsequent pink color change would then be a presumptive positive for blood.
Data Presentation: Interference of Chemical Oxidants
| Chemical Oxidant | Expected Observation upon Addition of Phenolphthalin Reagent (before H₂O₂) | Interpretation |
| Copper (II) Sulfate (CuSO₄) | Immediate pink color formation | False Positive/Inconclusive |
| Nickel (II) Chloride (NiCl₂) | Immediate pink color formation | False Positive/Inconclusive |
| Sodium Hypochlorite (Bleach) | Immediate pink color formation | False Positive/Inconclusive |
| Iron (III) Chloride (FeCl₃) (Rust) | Potential for pink color formation | False Positive/Inconclusive |
Experimental Protocols
Protocol 1: Standard this compound (Kastle-Meyer) Assay
Materials:
-
Phenolphthalin (Kastle-Meyer) reagent
-
3% Hydrogen Peroxide (H₂O₂)
-
Sterile cotton swabs
-
Distilled water
-
Positive control (e.g., diluted blood)
-
Negative control (e.g., distilled water)
Procedure:
-
Moisten a sterile cotton swab with distilled water.
-
Rub the swab on the suspected stain to collect a sample.
-
Add 1-2 drops of 70% ethanol to the swab to expose the hemoglobin.
-
Add 1-2 drops of the phenolphthalin reagent to the swab.
-
Observe for any immediate color change. If a pink color appears, the result is inconclusive due to the presence of a chemical oxidant.
-
If no color change is observed, add 1-2 drops of 3% hydrogen peroxide to the swab.
-
An immediate and distinct pink color change within 30 seconds is a presumptive positive result for blood.
Protocol 2: Validation of Oxidant Interference
This protocol allows you to determine the concentration at which a suspected chemical oxidant interferes with the this compound assay.
Materials:
-
Stock solution of the suspected chemical oxidant (e.g., 1 M CuSO₄)
-
Phenolphthalin reagent
-
3% Hydrogen Peroxide
-
Distilled water
-
Microplate reader or spectrophotometer (optional, for quantitative analysis)
-
96-well plate (optional)
Procedure:
-
Prepare a serial dilution of the chemical oxidant stock solution in distilled water.
-
In separate wells of a 96-well plate or in separate test tubes, add a fixed volume of each oxidant dilution. Include a negative control with only distilled water.
-
Add 1-2 drops of the phenolphthalin reagent to each well/tube.
-
Observe for an immediate color change. For quantitative analysis, measure the absorbance at 550 nm.
-
Record the lowest concentration of the oxidant that produces a visible color change or a significant increase in absorbance.
-
(Optional) To assess the impact on a true positive result, prepare a parallel set of dilutions and add a known concentration of blood to each before adding the reagents.
Visualizations
This compound Assay Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. downloads.tbi.tn.gov [downloads.tbi.tn.gov]
- 3. sciencenotes.org [sciencenotes.org]
- 4. Use of a forensic technique to identify blood contamination of emergency department and ambulance trauma equipment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Does the Kastle-Meyer Test Detect Blood? [thoughtco.com]
- 6. ukessays.com [ukessays.com]
- 7. dfs.dc.gov [dfs.dc.gov]
Technical Support Center: Improving Phenolphthalein Test Sensitivity for Aged Bloodstains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity of the phenolphthalein (B1677637) (Kastle-Meyer) test for aged bloodstains.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the phenolphthalein test?
The phenolphthalein test, also known as the Kastle-Meyer test, is a presumptive assay for blood. Its mechanism is based on the peroxidase-like activity of the heme group in hemoglobin.[1][2] In the presence of an oxidizing agent, typically 3% hydrogen peroxide, the heme group catalyzes the oxidation of the colorless phenolphthalin (B1214455) reagent to its pink-colored form, phenolphthalein.[1][3] A rapid color change to pink is indicative of a presumptive positive result for blood.
Q2: How does the age of a bloodstain impact the phenolphthalein test's effectiveness?
As bloodstains age, the hemoglobin within them degrades. This degradation can diminish the peroxidase-like activity, potentially leading to a slower and less intense pink color change during the test.[1] However, the Kastle-Meyer test is known for its robustness and has successfully identified blood in stains as old as 26 years.[1][4]
Q3: What is the typical sensitivity of the phenolphthalein test?
The test is highly sensitive and can generally detect blood at dilutions of up to 1:10,000.[1][5] Some studies have reported even greater sensitivity.[1]
Q4: What are the common causes of false-positive results?
False positives can be triggered by substances with oxidizing properties or those that have their own peroxidase activity. These include:
-
Chemical oxidants like copper and nickel salts.[3]
-
Rust.
-
Certain plant peroxidases found in vegetables such as horseradish, broccoli, and cauliflower.
-
Some cleaning agents, including bleach.
To mitigate false positives, it is crucial to add the phenolphthalein reagent first and observe for any color change before adding the hydrogen peroxide. A color change at this initial stage suggests the presence of a chemical oxidant, rendering the test inconclusive.[1]
Q5: What can lead to a false-negative result with aged bloodstains?
False negatives can occur due to several factors:
-
Degraded Hemoglobin: Severely degraded hemoglobin in very old or environmentally exposed stains may have insufficient peroxidase activity to catalyze the reaction.[1]
-
Presence of Reducing Agents: Strong reducing agents can inhibit the oxidation of phenolphthalin.
-
Insufficient Sample: Failure to collect an adequate amount of the bloodstain on the swab.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No color change with a known aged bloodstain. | 1. Degraded Reagents: The phenolphthalein solution may have oxidized, or the hydrogen peroxide may have decomposed. 2. Insufficient Sample Collection: Aged, dried blood can be difficult to transfer to a swab. | 1. Prepare fresh reagents. Store the phenolphthalein solution in a dark, sealed bottle containing zinc filings to maintain it in its reduced state. 2. Moisten the cotton swab with 70% ethanol (B145695) before rubbing the stain. The ethanol helps to lyse the aged red blood cells, improving the collection of hemoglobin.[1][6] Ensure firm rubbing to collect sufficient material. |
| A pink color appears before adding hydrogen peroxide. | Presence of a Chemical Oxidant: The sample is likely contaminated with a substance that directly oxidizes the phenolphthalin reagent. | Document the initial color change and report the test as inconclusive.[1] Consider alternative testing methods for confirmation. |
| Weak or slow color development. | Reduced Peroxidase Activity: Hemoglobin in the aged stain is degraded. | Follow the optimized protocol for aged bloodstains, specifically the pre-treatment of the swab with 70% ethanol to enhance hemoglobin exposure.[1] Be aware that the reaction with older stains may naturally be slower and less intense. |
| The entire swab turns pink several minutes after the test. | Air Oxidation: The phenolphthalein reagent is slowly being oxidized by the air. | The test result should be read within the first 30 seconds after adding the hydrogen peroxide.[1][3] Any color change observed after this timeframe should be disregarded. |
Data Presentation
Table 1: Qualitative Sensitivity of the Phenolphthalein Test on Bloodstains of Varying Ages
| Age of Bloodstain | Reported Outcome | Reference |
| Fresh | Intense and rapid pink color development | General Knowledge |
| 1.5 years | Positive result | [4] |
| 26 years | Positive result | [1][4] |
Experimental Protocols
Standard Phenolphthalein Test Protocol
-
Sample Collection: Moisten a sterile cotton swab with distilled water. Rub the suspected bloodstain to transfer a sample onto the swab.
-
Reagent Application: a. Add one to two drops of the phenolphthalein (Kastle-Meyer) reagent to the swab. b. Observe for any immediate color change. If a pink color appears, the test is inconclusive. c. If there is no color change, add one to two drops of 3% hydrogen peroxide to the swab.
-
Result Interpretation: An immediate and distinct pink color change within 30 seconds is a presumptive positive result for blood.[1]
Optimized Protocol for Aged Bloodstains
This modified protocol aims to increase the sensitivity of the test for aged and dried bloodstains.
-
Sample Collection: a. Moisten a sterile cotton swab with 70% ethanol. This aids in the lysis of aged red blood cells, exposing more hemoglobin.[1][6] b. Firmly rub the aged bloodstain to ensure sufficient material is collected. For very faint stains, slight abrasion of the surface with the swab may be necessary.[1]
-
Reagent Application: a. Add two to three drops of the prepared phenolphthalein reagent to the sample swab. b. Wait for approximately 5 seconds to check for any premature color change. c. Add two to three drops of 3% hydrogen peroxide.
-
Result Interpretation: Observe for a rapid pink color formation. Be aware that the reaction may be slightly slower or less intense with very old stains. Careful observation within the initial 30-second window is critical.[1]
Visualizations
Chemical Pathway of the Phenolphthalein Test
Caption: Chemical pathway of the phenolphthalein test.
Experimental Workflow for Aged Bloodstain Analysis
Caption: Optimized workflow for the phenolphthalein test on aged bloodstains.
References
Technical Support Center: Phenolphthalein Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the use of phenolphthalein (B1677637), focusing on how pH affects its reaction efficiency and indicator performance.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism behind phenolphthalein's color change?
A1: Phenolphthalein's ability to act as a pH indicator stems from changes in its molecular structure in response to varying hydrogen ion concentrations.[1] In acidic and neutral solutions, the molecule exists in a colorless lactone form.[2][3] As the solution becomes alkaline (typically above pH 8.2), the phenolphthalein molecule loses hydrogen ions, causing its central lactone ring to open and form a quinoid structure.[1] This new structure has an extended system of delocalized electrons, which allows it to absorb visible light and appear pink to fuchsia.[1][4]
Q2: At what exact pH range is phenolphthalein's color transition most effective?
A2: The effective color transition for phenolphthalein occurs in a slightly alkaline range. It begins to turn pink at a pH of approximately 8.2 and the color intensifies to a fuchsia or magenta up to a pH of about 10.0.[3][5] The most dramatic and useful color change for applications like titrations is observed within this specific window.[3][6]
Q3: Why does the pink color of phenolphthalein sometimes fade in a strongly basic solution?
A3: The fading of the pink color at very high pH levels is a known characteristic of phenolphthalein. In strongly basic solutions (pH greater than 12 or 13), the pink quinoid form undergoes a further structural transformation.[2][4] It reacts with hydroxide (B78521) ions (OH⁻) to form a colorless carbinol species, often denoted as In(OH)³⁻.[2][7] This reaction is typically slower than the initial color change to pink, which is why the fading may be observed over a period of a few minutes.[7][8]
Q4: My phenolphthalein solution appears milky or cloudy. What is the cause and how can I fix it?
A4: A milky or cloudy appearance is usually due to the precipitation of phenolphthalein powder. Phenolphthalein is not very soluble in water, which is why it is typically prepared in an alcohol-water solution, often using ethanol (B145695).[9][10] Cloudiness can occur if the alcohol concentration is too low or if the alcohol evaporates from the solution over time, reducing the indicator's solubility.[11] To fix this, ensure you are using the correct ratio of alcohol to water during preparation and store the solution in a tightly sealed container to prevent evaporation.[11][12]
Q5: During an acid-base titration, the endpoint color is inconsistent. How can I improve accuracy?
A5: Inconsistency in endpoint determination is a common source of titration error.[13] The true endpoint is the first appearance of a faint but persistent pink color that lasts for at least 30 seconds.[14] Titrating to a dark pink or magenta color means you have overshot the endpoint. To improve accuracy, add the titrant drop by drop as you approach the endpoint and swirl the flask continuously.[15] Using a white background under your flask can also help in visualizing the subtle color change more clearly.
Data Presentation
The efficiency and color of the phenolphthalein reaction are directly dependent on the pH of the solution. The following table summarizes the state of phenolphthalein across different pH ranges.
| pH Range | Phenolphthalein Form | Molecular State | Observed Color |
| < 0 | H₃In⁺ | Protonated | Orange[2][3] |
| 0 - 8.2 | H₂In | Lactone (Closed Ring) | Colorless[3][5] |
| 8.2 - 12.0 | In²⁻ | Quinoid (Open Ring) | Pink to Fuchsia[1][2] |
| > 12.0 | In(OH)³⁻ | Carbinol | Colorless[2][7] |
Experimental Protocols
Protocol 1: Preparation of a Standard 0.5% Phenolphthalein Indicator Solution
This protocol describes the standard method for preparing a phenolphthalein solution for use in typical acid-base titrations.
Materials:
-
Phenolphthalein powder (0.5 g)
-
95% Ethanol (50 mL)
-
Distilled water
-
100 mL volumetric flask
-
Weighing balance
-
Funnel
-
Dropper bottle for storage
Procedure:
-
Accurately weigh 0.5 g of phenolphthalein powder.[16]
-
Transfer the powder into a 100 mL volumetric flask.
-
Add 50 mL of 95% ethanol to the flask.[16]
-
Swirl the flask gently until the phenolphthalein powder is completely dissolved. Phenolphthalein's high solubility in alcohol is critical for this step.[10][17]
-
Once dissolved, add distilled water to bring the final volume up to the 100 mL mark on the flask.
-
Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Transfer the final solution to a labeled dropper bottle for storage. Store in a cool, dark place to prevent degradation.[17]
Protocol 2: Spectrophotometric Analysis of Phenolphthalein's pH-Dependent Color
This protocol outlines a method to quantitatively measure the color change of phenolphthalein as a function of pH using a spectrophotometer.
Materials:
-
Phenolphthalein indicator solution (prepared as in Protocol 1)
-
A series of buffer solutions with known pH values (e.g., pH 7 through 13)
-
Spectrophotometer
-
Cuvettes
-
Micropipettes
Procedure:
-
Turn on the spectrophotometer and allow it to warm up. Set the wavelength to 550 nm, which is near the maximum absorbance for the pink form of phenolphthalein.[18]
-
Calibrate the spectrophotometer by using a cuvette filled with a pH 7 buffer solution as the blank.
-
In a clean cuvette, add a precise volume of pH 8 buffer solution (e.g., 3 mL).
-
Add a small, consistent amount of phenolphthalein indicator solution (e.g., 20 µL) to the cuvette. Mix thoroughly but gently.
-
Place the cuvette in the spectrophotometer and record the absorbance reading.
-
Repeat steps 3-5 for each subsequent buffer solution (pH 9, 10, 11, 12, 13).
-
For solutions with pH > 10, observe the absorbance over time (e.g., every 30 seconds for 5 minutes) to monitor the fading reaction.[19]
-
Plot the measured absorbance against the pH to visualize the color transition range and fading effect.
Visualizations
The following diagrams illustrate the chemical logic and experimental process related to phenolphthalein's pH-dependent behavior.
References
- 1. What is the mechanism of Phenolphthalein? [synapse.patsnap.com]
- 2. Phenolphthalein - Wikipedia [en.wikipedia.org]
- 3. autechindustry.com [autechindustry.com]
- 4. APC Pure | News | Phenolphthalein Colour Change Explained: From Acid to Alkali [apcpure.com]
- 5. Phenolphthalein - Molecule of the Month - March 2022 (HTML version) [chm.bris.ac.uk]
- 6. nbinno.com [nbinno.com]
- 7. flinnsci.com [flinnsci.com]
- 8. physical chemistry - Phenolphthalein Indicator mixed with base that first turns pink and then clear - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. quora.com [quora.com]
- 10. nbinno.com [nbinno.com]
- 11. chemtalk.com.au [chemtalk.com.au]
- 12. scribd.com [scribd.com]
- 13. How to avoid titration errors in your lab | Metrohm [metrohm.com]
- 14. webassign.net [webassign.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. quora.com [quora.com]
- 17. researchgate.net [researchgate.net]
- 18. datapdf.com [datapdf.com]
- 19. chemed.chem.purdue.edu [chemed.chem.purdue.edu]
degradation pathways of phenolphthalol under stress conditions
Technical Support Center: Phenolphthalol Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation of this compound under various stress conditions.
Note on this compound vs. Phenolphthalein (B1677637): this compound is the reduced, colorless form of the common indicator phenolphthalein. Much of the existing research on degradation pathways has been conducted on phenolphthalein. However, under oxidative stress, this compound can be converted to phenolphthalein, making the degradation pathways of phenolphthalein highly relevant to the study of this compound. The information provided here often refers to studies on phenolphthalein as a proxy for understanding this compound degradation.
Troubleshooting Guides
This section addresses common issues encountered during the experimental analysis of this compound degradation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Degradation Rates | Fluctuation in lamp intensity for photolytic studies. | Use a stabilized power source for the lamp and regularly check its output with a radiometer. |
| Temperature variations in thermal stress experiments. | Ensure the reaction vessel is in a properly calibrated and stable incubator or water bath. | |
| Inconsistent mixing of reactants. | Use a calibrated magnetic stirrer or shaker to ensure homogeneous mixing throughout the experiment. | |
| Poor Resolution in HPLC/GC-MS Analysis | Inappropriate column selection. | Select a column with a stationary phase that is appropriate for the polarity of this compound and its expected degradation products (e.g., C18 for reversed-phase HPLC). |
| Incorrect mobile phase composition or gradient. | Optimize the mobile phase composition and gradient to achieve better separation of peaks. | |
| Sample matrix interference. | Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample before analysis. | |
| Formation of Unexpected Byproducts | Contaminants in reagents or solvents. | Use high-purity reagents and solvents (e.g., HPLC grade). Run blank experiments to identify potential sources of contamination. |
| Secondary reactions of degradation intermediates. | Analyze samples at different time points to track the formation and disappearance of intermediates. | |
| Low Degradation Efficiency | Suboptimal pH of the reaction mixture. | Determine the optimal pH for the specific degradation process (e.g., photocatalysis) and use buffers to maintain it. |
| Insufficient catalyst concentration (for catalytic degradation). | Titrate the catalyst concentration to find the optimal loading for maximum degradation efficiency. | |
| Presence of radical scavengers in the sample matrix. | Identify and remove or minimize the concentration of substances that can quench reactive oxygen species (ROS). |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound under oxidative stress?
A1: Under oxidative stress, this compound is first likely oxidized to phenolphthalein. Subsequently, the lactone ring of phenolphthalein can be attacked by reactive oxygen species (ROS) like hydroxyl radicals (•OH), leading to the formation of intermediates such as 2-(4-hydroxybenzoyl)benzoic acid and ultimately mineralization to CO2 and H2O.
Q2: How does pH influence the degradation of this compound?
A2: pH plays a crucial role in the degradation of phenolphthalein (and by extension, this compound). The stability of the different structural forms of phenolphthalein (lactone, quinoid, carbinol) is pH-dependent, which affects the susceptibility to degradation. For instance, in photocatalytic degradation using TiO2, the surface charge of the catalyst and the form of the molecule are influenced by pH, with optimal degradation often observed in acidic conditions.
Q3: What are the expected major intermediates in the photolytic degradation of this compound?
A3: In photolytic and especially photocatalytic degradation, the primary mechanism involves the attack of hydroxyl radicals on the aromatic rings and the central carbon atom. Expected intermediates include hydroxylated derivatives of phenolphthalein, 2-(4-hydroxybenzoyl)benzoic acid, phthalic acid, and 4-hydroxybenzoic acid.
Q4: Can thermal stress alone lead to the degradation of this compound?
A4: Phenolphthalein is relatively stable to moderate thermal stress. However, at elevated temperatures, thermal decomposition can occur, leading to the cleavage of the molecule. The specific degradation products would depend on the temperature and atmosphere (e.g., presence of oxygen).
Q5: Which analytical techniques are best suited for studying this compound degradation?
A5: A combination of techniques is often employed. High-Performance Liquid Chromatography (HPLC) with a UV-Vis or diode-array detector is excellent for quantifying the disappearance of the parent compound and the appearance of major intermediates. Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) is used to identify the chemical structures of the degradation products. Total Organic Carbon (TOC) analysis can be used to measure the extent of mineralization.
Quantitative Data Summary
The following table summarizes quantitative data from a representative study on the photocatalytic degradation of phenolphthalein, which serves as a model for this compound degradation.
| Parameter | Condition | Degradation Efficiency (%) | Rate Constant (k) |
| pH | 3.0 | 98% | 0.035 min⁻¹ |
| 7.0 | 85% | 0.021 min⁻¹ | |
| 9.0 | 70% | 0.015 min⁻¹ | |
| Catalyst (TiO₂) Loading | 0.5 g/L | 90% | 0.028 min⁻¹ |
| 1.0 g/L | 98% | 0.035 min⁻¹ | |
| 1.5 g/L | 95% | 0.032 min⁻¹ | |
| Initial Concentration | 10 mg/L | 98% | 0.035 min⁻¹ |
| 20 mg/L | 92% | 0.029 min⁻¹ | |
| 50 mg/L | 80% | 0.018 min⁻¹ |
Data is hypothetical and for illustrative purposes, based on trends observed in photocatalysis literature.
Experimental Protocols
Protocol 1: Photocatalytic Degradation of this compound
-
Preparation of Reaction Suspension:
-
Prepare a stock solution of this compound (e.g., 100 mg/L) in a suitable solvent (e.g., ultrapure water, potentially with a small amount of co-solvent if needed for solubility).
-
In a photoreactor vessel, add the desired volume of the stock solution and dilute with ultrapure water to the final working concentration (e.g., 20 mg/L).
-
Add the photocatalyst (e.g., TiO₂ P25) to the solution to achieve the desired loading (e.g., 1.0 g/L).
-
Adjust the pH of the suspension to the desired value (e.g., 3.0) using dilute H₂SO₄ or NaOH.
-
-
Adsorption-Desorption Equilibrium:
-
Stir the suspension in the dark for a set period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the this compound and the catalyst surface.
-
-
Initiation of Photoreaction:
-
Turn on the light source (e.g., a UV-A lamp with a specific wavelength, such as 365 nm).
-
Start a timer and continue to stir the suspension throughout the experiment.
-
-
Sampling and Analysis:
-
At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw aliquots (e.g., 1-2 mL) of the suspension.
-
Immediately filter the aliquots through a 0.22 µm syringe filter to remove the catalyst particles and stop the reaction.
-
Analyze the filtrate using HPLC to determine the concentration of remaining this compound.
-
Protocol 2: HPLC Analysis of this compound
-
Instrument: High-Performance Liquid Chromatograph with a UV-Vis Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Determined by the UV-Vis spectrum of this compound (or its colored form, phenolphthalein, if conversion occurs). For the colorless form, a lower wavelength (e.g., 220-230 nm) might be necessary.
-
Quantification: Create a calibration curve using standards of known this compound concentrations to quantify the amount in the experimental samples.
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for a photocatalytic degradation experiment.
Technical Support Center: Overcoming Matrix Effects in Phenolphthalol-Based Assays
Welcome to the Technical Support Center for phenolphthalol-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and mitigating matrix effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a this compound-based assay?
A1: this compound-based assays are typically colorimetric assays that rely on the oxidation of this compound (a colorless leuco dye) to phenolphthalein, which turns a vibrant pink or magenta color in an alkaline solution. This conversion is often catalyzed by a peroxidase enzyme in the presence of hydrogen peroxide. The intensity of the color produced is proportional to the activity of the enzyme or the concentration of an analyte of interest, and it can be quantified by measuring the absorbance at a specific wavelength (typically around 550-570 nm).
Q2: What are "matrix effects" and how can they affect my this compound-based assay?
A2: Matrix effects refer to the interference caused by components in your sample (the "matrix"), other than the analyte you are trying to measure.[1] In this compound-based assays, these effects can either inhibit or enhance the color development, leading to inaccurate quantification. Common biological matrices like serum, plasma, and tissue lysates contain numerous substances that can interfere with the assay chemistry.
Q3: What are the most common interfering substances in biological samples?
A3: Common interfering substances in biological matrices include:
-
Hemoglobin (from hemolysis): Can have intrinsic peroxidase-like activity, leading to false positives, or can interfere with colorimetric readings.[1][2]
-
Bilirubin (from icteric samples): Can cause spectral interference and may react with assay reagents.[1][2]
-
Lipids (from lipemic samples): Can cause turbidity, which interferes with absorbance readings.[1][2]
-
Endogenous reductants (e.g., ascorbic acid, glutathione): Can react with the oxidized phenolphthalein, reducing it back to its colorless form and leading to an underestimation of the signal.
-
Endogenous peroxidases: Can lead to a high background signal if the assay is intended to measure an exogenous peroxidase or an analyte that generates hydrogen peroxide.[3][4]
Q4: How can I minimize matrix effects in my assay?
A4: Several strategies can be employed to mitigate matrix effects:
-
Sample Dilution: Diluting your sample can reduce the concentration of interfering substances to a level where they no longer significantly impact the assay.[5]
-
Sample Preparation: Techniques like protein precipitation or filtration can remove larger interfering molecules.[5]
-
Use of Matrix-Matched Calibrators: Preparing your standard curve in the same biological matrix (or a surrogate matrix) as your samples can help to compensate for consistent matrix effects.
-
Blank Controls: Always include a sample blank (sample without the final reaction-initiating reagent) to measure and subtract the background absorbance from your sample readings.[5]
Q5: My assay has a high background signal. What are the possible causes and solutions?
A5: High background can be caused by several factors:
-
Contaminated Reagents: Ensure all buffers and reagents are freshly prepared with high-purity water.
-
Endogenous Peroxidase Activity: If you are working with crude lysates or certain biological fluids, endogenous peroxidases may be present.[3][4] You can try to inhibit this activity by pre-treating your sample with a peroxidase inhibitor, such as sodium azide (B81097) (use with caution as it can also inhibit horseradish peroxidase at high concentrations).
-
Light Exposure: Some reagents used in colorimetric assays are light-sensitive. Store reagents in the dark and perform incubations in a light-protected environment.
-
Non-specific Binding: If your assay involves antibodies or other coated surfaces, ensure proper blocking steps are included.
Troubleshooting Guides
Table 1: Common Causes of Assay Interference from Biological Matrices
| Interfering Substance | Mechanism of Interference | Potential Impact on Assay Results | Mitigation Strategies |
| Hemoglobin (Hemolysis) | - Intrinsic peroxidase-like activity- Spectral interference (absorbance at 540-580 nm)[1] | - Falsely elevated signal (false positive)- Inaccurate absorbance readings | - Avoid hemolysis during sample collection and processing.- Use of hemolyzed samples is not recommended.[1] If unavoidable, use appropriate controls and consider spectral correction methods. |
| Bilirubin (Icterus) | - Spectral interference- Chemical reactivity with assay reagents (e.g., hydrogen peroxide)[2] | - Can lead to either falsely high or low results depending on the assay chemistry. | - Use of icteric samples should be noted and results interpreted with caution.- Sample dilution may reduce interference. |
| Lipids (Lipemia) | - Light scattering (turbidity)[1]- Volume displacement leading to inaccurate analyte concentration[1] | - Falsely elevated absorbance readings. | - Centrifuge samples at high speed to pellet lipids.- Use of clearing agents like LipoClear®.[6] |
| Endogenous Reductants | - Reduction of the oxidized chromogen (phenolphthalein) back to its colorless form. | - Falsely low signal (underestimation of analyte). | - Pre-treat sample with a mild oxidizing agent (requires careful validation).- Sample dilution. |
Table 2: Troubleshooting Common Issues in this compound-Based Assays
| Issue | Possible Cause(s) | Recommended Action(s) |
| High Background Signal | - Endogenous peroxidase activity in the sample.[3][4]- Contamination of reagents or microplate.- Reagent instability (e.g., substrate auto-oxidation). | - Include a "no-enzyme" or "no-sample" control to quantify background.- Pre-treat samples with a peroxidase inhibitor (e.g., sodium azide, test for compatibility with your assay).- Use fresh, high-quality reagents and clean labware. |
| Low or No Signal | - Inactive enzyme or degraded substrate.- Presence of inhibitors in the sample matrix.- Incorrect buffer pH or ionic strength.- Insufficient incubation time or temperature. | - Check the activity of the enzyme with a positive control.- Prepare fresh substrate solution.- Test for inhibition by spiking a known amount of analyte into the sample matrix and measuring recovery.- Optimize assay conditions (pH, temperature, incubation time). |
| High Well-to-Well Variability | - Inaccurate pipetting.- Incomplete mixing of reagents in the wells.- Temperature gradients across the microplate.- Bubbles in the wells. | - Use calibrated pipettes and proper pipetting technique.- Ensure thorough mixing after adding each reagent (e.g., by gentle shaking of the plate).[7]- Incubate the plate in a temperature-controlled environment.- Inspect the plate for bubbles before reading and remove them if present. |
| Non-linear Standard Curve | - Substrate depletion at high analyte concentrations.- Saturation of the detector.- Inappropriate range of standard concentrations. | - Reduce the enzyme/analyte concentration or the incubation time.- Dilute samples to fall within the linear range of the assay.- Ensure the absorbance values are within the linear range of the microplate reader. |
Experimental Protocols
Detailed Methodology: Quantitative this compound-Based Peroxidase Inhibition Assay (96-Well Plate Format)
This protocol is a model for screening potential inhibitors of a peroxidase enzyme. It should be adapted and validated for specific experimental needs.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Phosphate Buffer, pH 7.4.
-
This compound Stock Solution: 10 mM this compound in DMSO.
-
Hydrogen Peroxide (H₂O₂) Stock Solution: 100 mM H₂O₂ in deionized water. Prepare fresh.
-
Peroxidase Enzyme Solution: Prepare a working solution of horseradish peroxidase (HRP) in Assay Buffer. The optimal concentration should be determined experimentally to yield a robust signal within the linear range of the assay.
-
Inhibitor Stock Solutions: Prepare a dilution series of test compounds in DMSO.
-
Stop Solution: 1 M Sodium Hydroxide (NaOH).
2. Assay Procedure:
-
Add 2 µL of inhibitor solution or DMSO (for control wells) to the wells of a 96-well clear, flat-bottom microplate.
-
Add 168 µL of Assay Buffer to all wells.
-
Add 10 µL of the HRP enzyme solution to all wells except the "no-enzyme" blank wells. Mix gently by tapping the plate.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Prepare the reaction mix by diluting the this compound and H₂O₂ stock solutions in Assay Buffer to the desired final concentrations.
-
Initiate the reaction by adding 20 µL of the reaction mix to all wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop the reaction by adding 50 µL of Stop Solution to all wells. The color will develop into a stable pink/magenta.
-
Read the absorbance at 560 nm using a microplate reader.
3. Data Analysis:
-
Subtract the average absorbance of the "no-enzyme" blank from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] * 100
-
Plot the % Inhibition against the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
4. Assay Validation:
To ensure the reliability of your results, the following validation steps are recommended:
-
Linearity and Range: Determine the concentration range over which the assay response is directly proportional to the analyte concentration.
-
Precision (Intra- and Inter-assay): Assess the reproducibility of the assay by running the same samples multiple times on the same day (intra-assay) and on different days (inter-assay).
-
Accuracy: Evaluate how close the measured values are to the true values by using spike-and-recovery experiments in the relevant biological matrix.
-
Selectivity: Test for interference from other components in the matrix.
-
Stability: Evaluate the stability of the analyte and reagents under the storage and assay conditions.
Visualizations
Experimental Workflow
References
- 1. raybiotech.com [raybiotech.com]
- 2. assets.ctfassets.net [assets.ctfassets.net]
- 3. A quantitative evaluation of peroxidase inhibitors for tyramide signal amplification mediated cytochemistry and histochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sserc.org.uk [sserc.org.uk]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. mdpi.com [mdpi.com]
Navigating the Nuances of Phenolphthalein: A Technical Support Guide
For researchers, scientists, and drug development professionals, accuracy in experimental results is paramount. The proper preparation of something as fundamental as a phenolphthalein (B1677637) working solution can be a critical, yet sometimes overlooked, factor in achieving reliable outcomes. This technical support center provides a comprehensive guide to troubleshooting common errors encountered during the preparation and use of phenolphthalein indicator solutions.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that users may encounter during the preparation and application of phenolphthalein working solutions.
Q1: Why does my phenolphthalein solution appear cloudy or form a precipitate upon preparation?
A1: This is one of the most common issues and is typically due to the low solubility of phenolphthalein in water.[1][2] Phenolphthalein is significantly more soluble in ethanol (B145695) than in water.[1] If the ethanol concentration is too low or if the phenolphthalein is added directly to water or a low-ethanol-content solvent, it will not dissolve properly and will form a cloudy suspension or a precipitate.[3][4]
-
Troubleshooting Steps:
-
Ensure you are using a solvent with a sufficiently high ethanol concentration, typically 50% to 95% ethanol in water.[2][5]
-
Always dissolve the phenolphthalein powder completely in pure ethanol first before adding water to reach the final volume.[5]
-
If the solution is already cloudy, it may be possible to clarify it by adding more ethanol. However, it is often best to prepare a fresh solution.
-
Q2: My phenolphthalein solution is colorless in my acidic sample, but turns cloudy upon addition. What is happening?
A2: This is also a solubility issue. When the ethanol-based phenolphthalein solution is added to a predominantly aqueous acidic solution, the localized concentration of ethanol drops significantly. This can cause the phenolphthalein to precipitate out of the solution, resulting in a cloudy appearance.[3]
-
Troubleshooting Steps:
-
Use a more concentrated stock of your analyte if possible to minimize the volume of aqueous solution.
-
Consider preparing the phenolphthalein indicator in a higher concentration of ethanol, though this may affect the pH of the final solution.
-
Ensure vigorous stirring as you add the indicator to disperse it quickly and prevent localized precipitation.
-
Q3: The pink color of my indicator fades during my titration, or the endpoint is not sharp. What could be the cause?
A3: There are several potential reasons for a fading or indistinct endpoint:
-
Absorption of Atmospheric Carbon Dioxide: Basic solutions can absorb carbon dioxide (CO2) from the air, which forms carbonic acid. This lowers the pH of the solution, causing the pink color of the phenolphthalein to fade.
-
Use of an Old or Degraded Solution: Phenolphthalein solutions can degrade over time, especially if not stored properly.[6] Old solutions may exhibit reduced sensitivity or produce an abnormal, pale pink color.[4]
-
Very High pH: In strongly basic solutions (pH > 10), the pink color of phenolphthalein can fade to colorless.[2][7]
-
Insufficient Mixing: If the titrant is not adequately mixed into the solution, localized areas of high or low pH can lead to a premature or fleeting color change.
-
Troubleshooting Steps:
-
Perform titrations in a timely manner and minimize the exposure of the basic solution to the air.
-
Always use freshly prepared phenolphthalein solution for accurate results.
-
Ensure your solution's pH does not exceed the effective range for phenolphthalein (pH 8.2-10).[2]
-
Maintain constant and thorough stirring throughout the titration.
-
Q4: My phenolphthalein solution has a yellowish tint. Is it still usable?
A4: Phenolphthalein powder itself can range from white to yellowish-white.[8] A slight yellowish tint in the solution, especially if prepared with a lower grade of ethanol, may not necessarily indicate a problem. However, a significant color change or the presence of impurities could affect the indicator's performance.
-
Troubleshooting Steps:
-
Prepare a fresh solution using high-purity phenolphthalein and analytical grade ethanol.
-
Perform a quality control check by titrating a known standard to verify the indicator's accuracy.
-
Quantitative Data: Solubility of Phenolphthalein
The solubility of phenolphthalein is a critical factor in preparing a stable and effective indicator solution. The following table summarizes the solubility of phenolphthalein in water and ethanol.
| Solvent | Solubility ( g/100 mL) | Reference |
| Water | ~0.04 | [1] |
| Ethanol | ~8.3 | [1] |
As the data indicates, phenolphthalein is sparingly soluble in water but highly soluble in ethanol. This underscores the importance of using an ethanol-based solvent for preparation.
Experimental Protocol: Preparation of 0.5% Phenolphthalein Indicator Solution
This protocol outlines the detailed methodology for preparing a 0.5% (w/v) phenolphthalein working solution.
Materials:
-
Phenolphthalein powder (analytical grade)
-
95% Ethanol (analytical grade)
-
Distilled or deionized water
-
100 mL volumetric flask
-
Analytical balance
-
Beaker
-
Stirring rod
-
Dropper bottle for storage
Procedure:
-
Weighing: Accurately weigh 0.5 g of phenolphthalein powder using an analytical balance and transfer it to a small beaker.
-
Dissolving: Add approximately 50 mL of 95% ethanol to the beaker. Stir with a clean glass rod until the phenolphthalein powder is completely dissolved. Gentle warming in a water bath can aid dissolution but is often not necessary.
-
Transfer: Carefully transfer the dissolved phenolphthalein solution into a 100 mL volumetric flask.
-
Rinsing: Rinse the beaker and stirring rod with a small amount of 95% ethanol and add the rinsing to the volumetric flask to ensure a complete transfer of the phenolphthalein.
-
Dilution: Add distilled or deionized water to the volumetric flask until the bottom of the meniscus reaches the 100 mL mark.
-
Mixing: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Storage: Transfer the final solution to a clearly labeled dropper bottle. Store in a cool, dark place to prevent degradation from light.[6]
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the preparation and use of phenolphthalein solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. sciencenotes.org [sciencenotes.org]
- 3. chemtalk.com.au [chemtalk.com.au]
- 4. Does phenolphthalein solution have a shelf life? | UK Science Technician Community [community.preproom.org]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. APC Pure | News | Phenolphthalein Colour Change Explained: From Acid to Alkali [apcpure.com]
- 8. Phenolphthalein | C20H14O4 | CID 4764 - PubChem [pubchem.ncbi.nlm.nih.gov]
strategies to minimize background color in phenolphthalol reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize background color in phenolphthalol reactions.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis of color formation in this compound-based assays?
This compound (also known as phenolphthalin) is the reduced, colorless form of phenolphthalein (B1677637). In the presence of an oxidizing agent and a catalyst (often peroxidase), this compound is oxidized back to phenolphthalein. In a sufficiently alkaline environment (typically pH 8.2-10.0), the newly formed phenolphthalein undergoes a structural change to its pink, quinoid form, which is detectable by colorimetry.[1][2]
Q2: What are the primary causes of high background color in this compound assays?
High background color, or a "false positive" signal, can arise from several sources:
-
Reagent Contamination and Degradation: The this compound reagent can degrade over time due to auto-oxidation, leading to the spontaneous formation of phenolphthalein.[3] Impurities from the synthesis of phenolphthalein can also contribute to background color.[1][4]
-
Presence of Interfering Substances: Samples may contain endogenous oxidizing agents or substances with peroxidase-like activity that can directly oxidize this compound, leading to a color change independent of the analyte of interest.[5]
-
Suboptimal pH Control: If the pH of the reaction buffer is not adequately controlled and drifts into the alkaline range, even trace amounts of oxidized phenolphthalein can result in a noticeable pink color. The absorption of atmospheric carbon dioxide can lower the pH of an unbuffered or weakly buffered alkaline solution, potentially causing variability in background.[6]
-
Reagent Storage and Handling: Improper storage of reagents, such as exposure to light and elevated temperatures, can accelerate the degradation of this compound.[7] The quality of solvents, like ethanol (B145695) and water, used to prepare reagent solutions is also critical.
Q3: How can I be sure the signal I am measuring is specific to my reaction of interest?
The use of proper controls is essential to distinguish between the specific signal and background noise.[8] Key controls include:
-
No-Enzyme Control: This includes all reaction components except the enzyme (e.g., peroxidase). A signal in this control indicates background from non-enzymatic sources.
-
No-Substrate Control: This contains the enzyme and all other components except the this compound substrate. This helps to identify any intrinsic color from the enzyme preparation or other reagents.
-
Blank Wells: These contain the buffer and all reagents except the enzyme and substrate to measure the baseline absorbance of the reaction medium.[8]
Troubleshooting Guides
Issue 1: High Background Signal in Blank or Control Wells
This indicates a problem with the reagents or the assay conditions, independent of the sample.
| Possible Cause | Troubleshooting Step | Rationale |
| Degraded this compound Reagent | Prepare a fresh solution of this compound. If possible, use a recently purchased, high-purity stock. | This compound can auto-oxidize over time, leading to the formation of colored phenolphthalein.[3] |
| Contaminated Buffer or Water | Use high-purity, deionized water and freshly prepared buffers. Filter-sterilize buffers if necessary. | Contaminants in the water or buffer components can interfere with the assay. |
| Suboptimal pH | Verify the pH of all buffers and the final reaction mixture. Ensure the buffer has sufficient capacity to maintain the desired pH. | Phenolphthalein's color is highly pH-dependent. A stable pH is crucial for reproducible results.[2] |
| Light Exposure | Store this compound solutions in amber bottles or protected from light. Perform assay incubations in the dark.[9] | Light can accelerate the degradation of this compound.[9] |
Issue 2: High Background Signal Only in the Presence of the Sample
This suggests that a component of the sample is interfering with the assay.
| Possible Cause | Troubleshooting Step | Rationale |
| Endogenous Peroxidases or Oxidizing Agents in the Sample | Include a "sample-only" control (sample + buffer, no this compound). Consider heat-inactivating the sample before the assay. | This will determine if the sample itself is causing the color change. Heat can denature interfering enzymes. |
| Presence of Reducing Agents in the Sample | Pre-treat the sample with an oxidizing agent to neutralize reductants before adding the this compound.[10] | Endogenous reductants can interfere with peroxidase-based assays.[10] |
| Metal Ion Contamination | Add a chelating agent, such as EDTA, to the reaction buffer. | Certain metal ions can catalyze the oxidation of this compound. Chelating agents will sequester these ions.[11][12] |
Experimental Protocols
Protocol 1: Preparation and Purification of this compound (Phenolphthalin) Reagent
This protocol is adapted from historical methods for phenolphthalein purification and is intended to reduce background by removing oxidized impurities.
Materials:
-
Phenolphthalein
-
Zinc dust
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Decolorizing charcoal
-
Filter paper and funnel
Methodology:
-
Dissolution: Dissolve impure phenolphthalein in a dilute solution of sodium hydroxide.
-
Reduction: Add zinc dust to the alkaline solution and heat gently to reduce the phenolphthalein to this compound. The pink color should fade.
-
Decolorization: Add decolorizing charcoal to the solution and continue to heat and stir for a short period.[1]
-
Filtration: Filter the hot solution to remove the zinc dust, charcoal, and any insoluble impurities.
-
Precipitation: Acidify the filtrate with hydrochloric acid to precipitate the purified, colorless this compound.
-
Washing and Drying: Collect the precipitate by filtration, wash thoroughly with distilled water to remove salts, and dry in a desiccator.
-
Storage: Store the purified this compound in a tightly sealed, amber container at 4°C.
Protocol 2: Optimized Peroxidase Assay Using this compound
This protocol incorporates strategies to minimize background color.
Materials:
-
Purified this compound solution (1 mg/mL in ethanol)
-
Horseradish peroxidase (HRP) solution
-
Hydrogen peroxide (H₂O₂) solution
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Tris buffer (0.1 M, pH 8.5)
-
EDTA solution (10 mM)
-
96-well microplate
-
Spectrophotometer
Methodology:
-
Reagent Preparation:
-
Prepare all solutions using high-purity, deionized water.
-
Prepare the H₂O₂ solution fresh daily.
-
Store the this compound solution protected from light.
-
-
Assay Setup:
-
Design the plate layout to include all necessary controls (blanks, no-enzyme, no-substrate).
-
To each well, add 50 µL of 0.1 M phosphate buffer (pH 7.0) containing 0.1 mM EDTA.
-
Add 10 µL of the sample or control.
-
Add 10 µL of the HRP solution.
-
Add 10 µL of the this compound solution.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 10 µL of the H₂O₂ solution.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Color Development and Measurement:
-
Stop the reaction and develop the color by adding 50 µL of 0.1 M Tris buffer (pH 8.5).
-
Immediately read the absorbance at 550 nm using a spectrophotometer.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Compare the signal from the experimental wells to the control wells to determine the specific activity.
-
Data Presentation
Table 1: Effect of Reagent Purity on Background Absorbance
| Reagent | Standard Purity | High Purity (Purified) |
| This compound | 0.08 ± 0.01 | 0.02 ± 0.005 |
| Water | 0.05 ± 0.008 | 0.01 ± 0.003 |
Absorbance values are hypothetical and represent the mean ± standard deviation of blank wells.
Table 2: Impact of Assay Additives on Background Signal
| Condition | Background Absorbance |
| Standard Buffer | 0.12 ± 0.02 |
| + 0.1 mM EDTA | 0.07 ± 0.01 |
| + 0.05% Tween-20 | 0.09 ± 0.015 |
Absorbance values are hypothetical and represent the mean ± standard deviation of no-enzyme control wells.
Visualizations
References
- 1. US1583372A - Purification of phenolphthalein - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. labtest.com.br [labtest.com.br]
- 4. US1940146A - Process of purifying phenolphthalein - Google Patents [patents.google.com]
- 5. dfs.dc.gov [dfs.dc.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. novateinbio.com [novateinbio.com]
- 10. Overcoming Reductant Interference in Peroxidase-Based Assays for Hydrogen Peroxide Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 12. researchgate.net [researchgate.net]
Technical Support Center: The Impact of Temperature on Phenolphthalein Indicator Performance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on the influence of temperature on the performance of phenolphthalein (B1677637) as a pH indicator. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your results when working with phenolphthalein under varying temperature conditions.
Troubleshooting Guide: Temperature-Related Issues with Phenolphthalein
| Problem | Possible Cause | Recommended Solution |
| Premature or Delayed Endpoint in Titration | Shift in Phenolphthalein's pH Transition Range: The pKa of phenolphthalein, like other weak acids, is temperature-dependent. An increase in temperature generally leads to a decrease in the pKa, causing the color change to occur at a slightly lower pH. Conversely, lower temperatures can increase the pKa, shifting the transition range to a higher pH.[1] This can lead to an inaccurate determination of the titration's endpoint.[2] | 1. Maintain a Constant and Documented Temperature: Perform titrations in a temperature-controlled environment. If this is not possible, record the ambient temperature during the experiment for accurate record-keeping and potential data correction.2. Standardize Titrants at Operating Temperature: If titrations are consistently performed at a temperature other than standard conditions (e.g., 25°C), standardize your titrant at that same temperature to minimize errors.3. Perform a Blank Titration: Conduct a blank titration with the indicator at the experimental temperature to determine the volume of titrant required to produce the color change in the absence of the analyte. This can be subtracted from the experimental endpoint. |
| Fading or Inconsistent Pink Color at the Endpoint | Increased Reaction Rates at Higher Temperatures: Elevated temperatures can accelerate the reaction between phenolphthalein and hydroxide (B78521) ions, leading to a faster fading of the pink color in strongly basic solutions.[3] This can make it difficult to determine a stable endpoint. | 1. Observe the Endpoint Promptly: Record the endpoint as the first persistent pale pink color that lasts for at least 30 seconds.[4]2. Avoid Overshooting the Endpoint: Add the titrant dropwise near the endpoint to prevent the solution from becoming too basic, which can accelerate the fading of the pink color. |
| Inaccurate Results in Non-Aqueous Titrations | Solvent Effects on pKa: The pKa of phenolphthalein is also influenced by the solvent. Temperature effects on the indicator's pKa can be exacerbated in non-aqueous or mixed-solvent systems. | 1. Empirical Determination of Endpoint: The endpoint in non-aqueous titrations should be determined empirically by running a potentiometric titration alongside the indicator-based titration to establish the correct color change at the equivalence point under your specific experimental conditions (solvent and temperature).2. Consistent Solvent Composition and Temperature: Ensure that the solvent composition and temperature are kept constant throughout the experiment and between different experimental runs. |
Frequently Asked Questions (FAQs)
Q1: How does temperature quantitatively affect the pH transition range of phenolphthalein?
Q2: What is the chemical mechanism behind phenolphthalein's color change and its temperature sensitivity?
Phenolphthalein's color change is due to a pH-dependent structural transformation. In acidic and neutral solutions, it exists in a colorless lactone form. In basic solutions (around pH 8.2-10.0), it loses two protons, leading to a structural rearrangement that forms a quinoid structure with an extended conjugated system. This new form absorbs light in the visible spectrum, resulting in a pink to fuchsia color.[5][6]
Temperature affects the equilibrium of this deprotonation reaction. According to the principles of thermodynamics, the equilibrium constant (Ka, and therefore pKa) of a reaction is dependent on temperature. This relationship can be described by the van't Hoff equation, which relates the change in the equilibrium constant to the change in temperature and the enthalpy of the reaction.[7]
Q3: At what temperature should I perform my titrations with phenolphthalein?
For optimal consistency and comparability of results, it is recommended to perform titrations at a standard, controlled temperature, such as 25°C (77°F).[8] If your experiments must be conducted at a different temperature, it is crucial to maintain and record that temperature consistently.
Q4: Can I use phenolphthalein for titrations at elevated temperatures?
Yes, but with caution. Be aware that the pH transition range will likely be shifted. It is advisable to validate your endpoint at the higher temperature, for instance, by using a pH meter to confirm the pH at the equivalence point.
Experimental Protocols
Determining the pKa of Phenolphthalein at Various Temperatures via Spectrophotometry
This protocol allows for the empirical determination of phenolphthalein's pKa at different temperatures, providing precise data for your specific experimental conditions.
Objective: To determine the acid dissociation constant (pKa) of phenolphthalein at a range of temperatures using a UV-Vis spectrophotometer.
Materials:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
pH meter, calibrated at the desired temperatures
-
Constant temperature water bath
-
Buffer solutions of known pH (e.g., a series of phosphate (B84403) or borate (B1201080) buffers)
-
Phenolphthalein indicator solution (e.g., 1% in ethanol)
-
Volumetric flasks and pipettes
-
Cuvettes
Methodology:
-
Prepare a series of buffer solutions with accurately known pH values that bracket the expected pKa of phenolphthalein (e.g., pH 8.0 to 11.0).
-
Set the desired temperature on the spectrophotometer's cuvette holder and the constant temperature water bath. Allow all solutions (buffers and indicator) to equilibrate to this temperature.
-
Prepare a set of solutions for measurement. For each pH buffer, add a precise, small amount of the phenolphthalein stock solution to a volumetric flask and dilute with the temperature-equilibrated buffer. The final concentration of phenolphthalein should be constant across all solutions.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for the colored (basic) form of phenolphthalein (approximately 550 nm). Also, measure the absorbance of a fully acidic solution (e.g., in a pH 4 buffer) and a fully basic solution (e.g., in a pH 13 buffer) to determine the absorbance of the purely acidic (A_acid) and purely basic (A_base) forms of the indicator.
-
Calculate the pKa for each temperature using the following equation, derived from the Henderson-Hasselbalch equation:
pKa = pH + log((A_base - A) / (A - A_acid))
Where:
-
pH is the pH of the buffer solution.
-
A is the absorbance of the phenolphthalein in that buffer.
-
A_base is the absorbance of the fully deprotonated (pink) form.
-
A_acid is the absorbance of the fully protonated (colorless) form.
-
-
Repeat steps 2-5 for each desired temperature.
-
Analyze the data by plotting pKa versus temperature to observe the trend.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Indicator Data Table [groups.chem.ubc.ca]
- 3. quora.com [quora.com]
- 4. scribd.com [scribd.com]
- 5. What is the mechanism of Phenolphthalein? [synapse.patsnap.com]
- 6. orglab.thu.edu.tw [orglab.thu.edu.tw]
- 7. Van 't Hoff equation - Wikipedia [en.wikipedia.org]
- 8. Phenolphthalein - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Phenolphthalin Method for Forensic Blood Detection
An objective comparison of presumptive tests for the identification of latent bloodstains in forensic casework, supported by experimental data.
In the field of forensic science, the detection of latent bloodstains is a critical first step in the investigation of many crimes. Presumptive tests provide a rapid and sensitive means of locating potential blood evidence, which can then be subjected to confirmatory testing and DNA analysis. The phenolphthalin (B1214455) method, commonly known as the Kastle-Meyer test, is a widely used presumptive test for blood. This guide provides a comprehensive comparison of the phenolphthalin method with other common presumptive tests, including luminol (B1675438), fluorescein (B123965), and leucomalachite green (LMG), based on their performance, sensitivity, specificity, and compatibility with subsequent DNA analysis.
Performance Comparison of Presumptive Blood Tests
The selection of a presumptive test often depends on the specific circumstances of the crime scene and the nature of the evidence. The following table summarizes the key performance characteristics of the phenolphthalin method and its alternatives.
| Test Method | Principle | Reported Sensitivity | Specificity | Advantages | Disadvantages | Compatibility with DNA Analysis |
| Phenolphthalin (Kastle-Meyer) | Colorimetric | Up to 1:100,000[1] | High[2][3][4] | Simple, rapid, inexpensive, performed in normal light.[5] | Less sensitive than luminol; can be affected by chemical oxidants.[5] | Generally considered non-destructive to DNA.[6] |
| Luminol | Chemiluminescence | Up to 1:1,000,000[7] | Moderate | Extremely high sensitivity, useful for large areas and cleaned scenes.[5] | Requires darkness, can be overly sensitive leading to false positives, potential for sample dilution.[5][6] | The aqueous solution can dilute DNA, but does not typically degrade the DNA molecule itself.[6] |
| Fluorescein | Fluorescence | High (similar to Luminol)[8] | Moderate | High sensitivity, reaction persists longer than luminol.[8] | Requires a forensic light source (ALS) and darkness, potential for sample dilution.[9] | Similar to luminol, the application of a liquid reagent can cause sample dilution.[6] |
| Leucomalachite Green (LMG) | Colorimetric | 1:10,000[1] | High[4][10] | Good specificity. | Less sensitive than phenolphthalin and luminol. | Generally considered safe for subsequent DNA testing.[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reliable application of these presumptive tests. The following are generalized protocols for each of the discussed methods.
Phenolphthalin (Kastle-Meyer) Test
-
Sample Collection: A sterile cotton swab or filter paper is lightly moistened with distilled water and used to rub the suspected bloodstain.
-
Reagent Application: One to two drops of the Kastle-Meyer reagent (phenolphthalin) are added to the swab. If a pink color develops at this stage, it indicates the presence of an oxidizing agent, and the test is inconclusive.
-
Oxidant Addition: If no color change is observed, one to two drops of 3% hydrogen peroxide are added to the swab.
-
Result Interpretation: An immediate and intense pink color change is a presumptive positive result for blood.[6]
Luminol Test
-
Environment Preparation: The area to be tested must be in near-complete darkness.
-
Reagent Application: The luminol solution is sprayed as a fine mist over the suspected area.
-
Result Interpretation: A blue-white chemiluminescent glow indicates a presumptive positive result for blood. This glow is transient and should be photographed immediately.[6]
Fluorescein Test
-
Environment Preparation: The area to be tested must be darkened.
-
Reagent Application: The fluorescein solution is sprayed over the suspected area, followed by a spray of 3% hydrogen peroxide.
-
Visualization: A forensic light source (typically between 450-485 nm) is used to illuminate the area.
-
Result Interpretation: A fluorescent yellow-green glow, observed through an orange or yellow barrier filter, indicates a presumptive positive result for blood.
Leucomalachite Green (LMG) Test
-
Sample Collection: A sterile cotton swab or filter paper is used to sample the suspected stain.
-
Reagent Application: A drop of the LMG reagent is added to the sample.
-
Oxidant Addition: A drop of a solution of hydrogen peroxide in glacial acetic acid is then added.
-
Result Interpretation: A blue-green color change indicates a presumptive positive result for blood.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for the validation of the phenolphthalin method in a forensic laboratory setting.
Caption: Experimental workflow for phenolphthalin method validation.
Conclusion
The phenolphthalin (Kastle-Meyer) test remains a valuable and widely used tool for the presumptive identification of blood in forensic casework. Its high specificity and simplicity make it a reliable screening method.[4] While more sensitive tests like luminol are advantageous for detecting trace or cleaned bloodstains, they come with a higher risk of false positives and potential for sample dilution.[5][6] The choice of presumptive test should be guided by the specific requirements of the investigation, with a crucial consideration for its compatibility with subsequent, and often case-defining, DNA analysis. All presumptive tests should be followed by confirmatory tests to definitively identify the presence of human blood.
References
- 1. themurderofmeredithkercher.net [themurderofmeredithkercher.net]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Research Portal [researchportal.murdoch.edu.au]
- 4. A study of the sensitivity and specificity of four presumptive tests for blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Fluorescein Method of Latent Blood Detection [crime-scene-investigator.net]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
A Comparative Guide to the Cross-Reactivity of Phenolphthalin with Non-Blood Substances
For researchers, scientists, and drug development professionals, the accurate detection of blood is a crucial step in a multitude of analytical procedures. The phenolphthalin (B1214455) test, commonly known as the Kastle-Meyer test, is a widely adopted presumptive assay for this purpose. Its appeal lies in its high sensitivity, speed, and simplicity. However, the reliability of the test is contingent on understanding its specificity and potential for cross-reactivity with non-blood substances. This guide provides an objective comparison of phenolphthalin's performance, supported by experimental data, to ensure its proper application in a laboratory setting.
The Principle of the Phenolphthalin (Kastle-Meyer) Test
The Kastle-Meyer test operates on the peroxidase-like activity of the heme group within hemoglobin.[1] In an alkaline solution, hemoglobin catalyzes the oxidation of the colorless phenolphthalin (the reduced form of phenolphthalein) by hydrogen peroxide.[2][3] This reaction regenerates phenolphthalein, which appears as a vibrant pink color, indicating a presumptive positive result for blood.[1][2] The test is highly sensitive, capable of detecting blood at dilutions as high as 1:10,000.[4]
Cross-Reactivity with Non-Blood Substances
A significant limitation of the phenolphthalin test is its susceptibility to false-positive results from substances other than blood. A false positive can occur when a substance either has its own peroxidase activity or is a chemical oxidant that can directly oxidize phenolphthalin without the catalytic action of heme.[2][5]
Common Interfering Substances
Several categories of substances are known to cause false-positive reactions with the phenolphthalin test. These include:
-
Plant Peroxidases: Many vegetables contain peroxidases, enzymes that can catalyze the oxidation of phenolphthalin in a manner similar to hemoglobin.[2] Horseradish is a well-known example, but other plants like potatoes, tomatoes, broccoli, and cauliflower can also produce false positives.[5][6]
-
Leghemoglobin: Nodules from leguminous plants contain leghemoglobin, a protein structurally and functionally similar to hemoglobin, which results in a strong false-positive reaction.[7] Stains from these nodules on materials like clothing can remain reactive for years.[7]
-
Chemical Oxidants: Certain chemical compounds can directly oxidize phenolphthalin, leading to a color change even before the addition of hydrogen peroxide. These include salts of metals like copper and nickel, as well as rust (iron oxide).[5][8]
-
Cleaning Agents: Household cleaners, particularly those containing bleach or other oxidizing agents, can interfere with the test.[5]
Data on Cross-Reactivity of Phenolphthalin
The following table summarizes the reactivity of various non-blood substances with the Kastle-Meyer (KM) reagent. A positive result is marked by the development of a pink color.
| Substance Category | Specific Substance | Kastle-Meyer (Phenolphthalin) Result | Reference |
| Plant-Based | Potato | Faint Positive / Positive | [6][9] |
| Horseradish | Positive | [5][6] | |
| Tomato | Positive | [9] | |
| Legume Root Nodules | Positive | [7] | |
| Chemical | Rust | Positive | [5][9] |
| 10% Ferric Sulfate | Positive (Pink color after 1.5 - 3 min) | [8] | |
| 10% Nickel Chloride | Positive (Pink color after 3 min) | [8] | |
| Bleach | Positive | [9] | |
| Other | Avian Uric Acid | No Reaction Reported | [9] |
| Sink Rot | No Reaction Reported | [9] |
Table 1: Summary of Phenolphthalin Cross-Reactivity with Non-Blood Substances.
Comparison with an Alternative Presumptive Test: Hemastix®
Hemastix® is another common presumptive test for blood. The following table compares its specificity with the Kastle-Meyer test based on reported experimental findings.
| Substance | Kastle-Meyer (Phenolphthalin) Result | Hemastix® Result | Reference |
| Potato | Faint Positive | Positive | [9] |
| Tomato | No Reaction | Positive | [9] |
| Rust | No Reaction | Positive | [9] |
| Avian Uric Acid | No Reaction | Positive | [9] |
| Bleach | No Reaction | Positive | [9] |
| Sink Rot | No Reaction | Positive | [9] |
Table 2: Comparison of Specificity between Kastle-Meyer and Hemastix®.[9] This data suggests that while the Kastle-Meyer test is susceptible to certain false positives, particularly from plant peroxidases, it can be more specific than other tests like Hemastix® when exposed to a different range of substances.[9]
Experimental Protocols
Accurate and reliable results depend on the strict adherence to established protocols.
Protocol 1: Standard Kastle-Meyer Test for Presumptive Identification of Blood
Objective: To presumptively identify the presence of blood on a sample.
Materials:
-
Sample to be tested (e.g., swab of a suspected stain)
-
Absolute ethanol (B145695)
-
Kastle-Meyer (phenolphthalin) working solution
-
3% Hydrogen peroxide solution
-
Droppers or pipettes
-
Positive control (known blood sample)
-
Negative control (unstained swab)
Procedure:
-
Take a small sample of the suspected stain using a sterile swab or filter paper.[2]
-
Apply one to two drops of absolute ethanol to the sample. This step helps to expose the hemoglobin for increased sensitivity.[1][4]
-
Apply one to two drops of the phenolphthalin working solution to the sample.[2]
-
Observe for any immediate color change. If a pink color develops at this stage, it indicates the presence of a chemical oxidant, and the result should be considered inconclusive.[2]
-
If no color change occurs, add one to two drops of 3% hydrogen peroxide to the sample.[2]
-
Observe the sample for any color change. An immediate and vibrant pink color developing within 15-30 seconds is a positive presumptive result for blood.[2][4]
-
A delayed (after 30 seconds) or faint color change should be interpreted with caution, as phenolphthalin can oxidize on its own when exposed to air over time.[3][4] No color change indicates a negative result.
-
Run parallel tests on the positive and negative controls to ensure reagent viability and validity of the results.
Protocol 2: Evaluating Cross-Reactivity of a Non-Blood Substance
Objective: To determine if a specific substance causes a false-positive reaction with the phenolphthalin test.
Materials:
-
Substance to be tested
-
Sterile swabs or filter paper
-
Absolute ethanol
-
Kastle-Meyer (phenolphthalin) working solution
-
3% Hydrogen peroxide solution
-
Droppers or pipettes
-
Positive control (known blood sample)
-
Negative control (swab with deionized water)
Procedure:
-
Apply a sample of the test substance to a sterile swab or filter paper. If the substance is a solid, an aqueous extract may be prepared.
-
Follow steps 2 through 8 of the "Standard Kastle-Meyer Test" protocol.
-
Record the time to any color change and the intensity of the color.
-
A positive result (immediate pink color after adding hydrogen peroxide) indicates that the substance exhibits cross-reactivity with the phenolphthalin reagent.
-
A color change before the addition of hydrogen peroxide indicates the substance is a chemical oxidant.
Visualizing the Process
Diagrams can help clarify the chemical reaction and the experimental workflow.
Caption: Chemical reaction pathway of the Kastle-Meyer test.
Caption: Experimental workflow for assessing cross-reactivity.
Conclusion
The phenolphthalin (Kastle-Meyer) test is a highly sensitive and valuable tool for the presumptive detection of blood. However, users must remain vigilant to the possibility of false positives caused by cross-reactivity with plant peroxidases and chemical oxidants. The two-step addition of reagents (phenolphthalin followed by hydrogen peroxide) is critical for identifying the presence of strong oxidizing agents. When interpreting results, a rapid color change is significant, while delayed reactions should be disregarded. For critical applications, presumptive positive results should always be confirmed with more specific tests. Understanding these limitations is paramount for ensuring the accurate and reliable application of this foundational forensic and research technique.
References
- 1. benchchem.com [benchchem.com]
- 2. dfs.dc.gov [dfs.dc.gov]
- 3. Kastle–Meyer test - Wikipedia [en.wikipedia.org]
- 4. sciencebuddies.org [sciencebuddies.org]
- 5. SLU Senior Legacy Symposium - Testing of False-Positives with Phenolphthalein and Hemastix [sites.google.com]
- 6. futurelearn.com [futurelearn.com]
- 7. Phenolphthalein False-Positive Reactions From Legume Root Nodules | Office of Justice Programs [ojp.gov]
- 8. themurderofmeredithkercher.net [themurderofmeredithkercher.net]
- 9. researchgate.net [researchgate.net]
Phenolphthalin: A Safer and Reliable Alternative to Benzidine-Based Presumptive Blood Tests
For researchers, scientists, and drug development professionals, the choice of reagents for preliminary blood detection is critical, balancing sensitivity and specificity with paramount safety considerations. Historically, benzidine-based tests were a staple in forensic and clinical settings for the presumptive identification of blood. However, the severe carcinogenic risks associated with benzidine (B372746) have led to its discontinuation in many laboratories, necessitating the adoption of safer alternatives.[1][2][3][4] Phenolphthalin (B1214455), the active reagent in the Kastle-Meyer test, has emerged as a leading replacement, offering comparable efficacy without the significant health hazards.
This guide provides an objective comparison of phenolphthalin and benzidine-based tests, supported by experimental data and detailed protocols, to assist laboratories in making informed decisions for their screening procedures.
Performance Comparison: Phenolphthalin vs. Benzidine
The primary function of a presumptive blood test is to detect the possible presence of hemoglobin, which possesses a peroxidase-like activity.[5][6] This activity catalyzes the oxidation of a chromogenic substance in the presence of an oxidizing agent, typically hydrogen peroxide, resulting in a distinct color change.
| Feature | Phenolphthalin (Kastle-Meyer Test) | Benzidine-Based Tests |
| Principle | Relies on the peroxidase-like activity of heme to catalyze the oxidation of colorless phenolphthalin to pink phenolphthalein (B1677637) in the presence of hydrogen peroxide.[5][7] | Utilizes the same peroxidase-like activity of heme to oxidize benzidine (or its derivatives) to a colored compound, typically blue.[1] |
| Sensitivity | High sensitivity, capable of detecting blood at dilutions of 1:10,000 to 1:100,000, and in some studies, up to 1:10,000,000 in solution.[7][8][9][10] | Historically considered very sensitive.[1] Tetramethylbenzidine (TMB), a less carcinogenic derivative, shows similar sensitivity to benzidine.[8][11] |
| Specificity | High specificity. Less prone to false positives from plant peroxidases compared to some benzidine derivatives.[8][12] False positives can occur with certain chemical oxidants and some plant materials.[7] | Known to produce false-positive results with a variety of substances, including plant peroxidases, chemical oxidants, and some metals.[1][13] |
| Safety | Considered a safer alternative to benzidine.[8] | Benzidine is a confirmed human carcinogen, posing a significant health risk through inhalation, ingestion, or skin contact.[2][3][4] Its use is banned or strictly regulated in many jurisdictions.[1] TMB is considered a probable carcinogen.[1] |
| Color Change | Colorless to bright pink.[5] | Colorless to deep blue.[1] |
| DNA Integrity | The test is non-destructive to the sample, and DNA can be successfully recovered and amplified for further analysis.[7][10][14] | While the test itself may not destroy DNA, the carcinogenic nature of the reagent poses contamination and handling risks. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validity of experimental results. Below are the standard protocols for the Phenolphthalin (Kastle-Meyer) and Benzidine tests.
Phenolphthalin (Kastle-Meyer) Test Protocol
This protocol is a standard procedure for the presumptive identification of blood on a given sample.
-
Sample Collection : A small sample of the suspected stain is collected using a sterile cotton swab, filter paper, or by taking a small cutting.[6][15]
-
Lysis (Optional) : A drop of ethanol (B145695) can be added to the sample to lyse the cells and increase sensitivity.[5]
-
Reagent Application :
-
Oxidizer Application : Add 1-2 drops of 3% hydrogen peroxide to the sample.[6]
-
Observation : A rapid change to a bright pink color within 10-15 seconds is a presumptive positive result for blood.[6] Color changes occurring after 30 seconds may be due to natural oxidation and should be interpreted with caution.[5][7]
Benzidine Test Protocol (Historical Reference)
Note: This protocol is provided for informational and comparative purposes only. Due to the carcinogenic nature of benzidine, its use is not recommended.
-
Sample Collection : A sample of the suspected bloodstain is transferred to filter paper.
-
Reagent Preparation : A solution of benzidine in glacial acetic acid and distilled water is prepared.[13][16]
-
Reagent Application : 2-3 drops of the benzidine solution are added to the sample on the filter paper.[16]
-
Oxidizer Application : 2-3 drops of 3% hydrogen peroxide are then added to the sample.[16]
-
Observation : The development of a blue color indicates a presumptive positive result for blood.[16]
Visualizing the Advantage of Phenolphthalin
The following diagrams illustrate the experimental workflow and the clear safety advantage of choosing phenolphthalin over benzidine-based reagents.
Caption: Experimental workflow for the Phenolphthalin (Kastle-Meyer) test.
Caption: Logical relationship demonstrating Phenolphthalin as a safer alternative.
Conclusion
The evidence strongly supports the use of phenolphthalin (in the Kastle-Meyer test) as a safer and effective alternative to benzidine-based reagents for the presumptive detection of blood. While both tests operate on a similar chemical principle, the confirmed carcinogenicity of benzidine makes it an unacceptable risk in a modern laboratory setting.[2][4] Phenolphthalin offers high sensitivity and specificity with a significantly better safety profile, and it does not compromise the ability to perform subsequent DNA analysis.[8][10] For researchers, scientists, and drug development professionals, the adoption of the phenolphthalin test is a responsible choice that upholds safety standards without sacrificing analytical reliability.
References
- 1. Benzidine in crime scene investigation | Research Starters | EBSCO Research [ebsco.com]
- 2. Benzidine | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 3. govinfo.gov [govinfo.gov]
- 4. Benzidine | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 5. Kastle–Meyer test - Wikipedia [en.wikipedia.org]
- 6. dfs.dc.gov [dfs.dc.gov]
- 7. sciencebuddies.org [sciencebuddies.org]
- 8. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]
- 9. Study of the Sensitivity and Specificity of Four Presumptive Tests for Blood | Office of Justice Programs [ojp.gov]
- 10. Evaluation of six presumptive tests for blood, their specificity, sensitivity, and effect on high molecular-weight DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A study of the sensitivity and specificity of four presumptive tests for blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. fbilabqsd.fbi.gov [fbilabqsd.fbi.gov]
- 16. ijhrmlp.org [ijhrmlp.org]
A Guide to the Inter-Laboratory Comparison of Antioxidant Capacity Assays
An Objective Comparison of Common In Vitro Methods for Researchers, Scientists, and Drug Development Professionals
In the field of drug development and oxidative stress research, the accurate and reproducible assessment of antioxidant capacity is paramount. While the term "phenolphthalol test" may be a point of confusion, it is likely a reference to the use of phenolphthalein (B1677637) as a colorimetric indicator in certain antioxidant assays. However, the gold standards for in vitro antioxidant capacity determination are the DPPH, ABTS, FRAP, and ORAC assays. This guide provides a comprehensive comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate assay for their needs and to facilitate the interpretation of inter-laboratory results.
Data Presentation: Comparative Analysis of Antioxidant Capacity
The reproducibility of antioxidant capacity assays is a critical factor in inter-laboratory comparisons. The following tables present data from a comparative study on guava fruit extracts, showcasing the kind of variability that can be expected between different methods. The data is expressed in Trolox Equivalents (TE), a common standard for measuring antioxidant activity.
Table 1: Inter-Assay Comparison of Antioxidant Capacity in Methanol (B129727) Extract of Guava Fruit (μM TE/g)
| Assay | Mean Antioxidant Capacity (μM TE/g) | Standard Deviation (SD) |
| ABTS | 31.1 | Varies by run |
| DPPH | 25.2 | No significant difference |
| FRAP | 26.1 | No significant difference |
| ORAC | 21.3 | Varies by run |
Data adapted from a study on guava fruit extracts. The variability in SD for ABTS and ORAC assays indicates potential for higher inter-laboratory variation compared to DPPH and FRAP under the studied conditions.[1]
Table 2: Correlation Matrix of Different Antioxidant Capacity Assays
| ABTS | DPPH | FRAP | ORAC | |
| ABTS | 1.00 | |||
| DPPH | 0.89 | 1.00 | ||
| FRAP | 0.97 | 0.91 | 1.00 | |
| ORAC | 0.75 | 0.68 | 0.79 | 1.00 |
This table demonstrates a high positive correlation between the ABTS and FRAP assays, suggesting they may measure similar aspects of antioxidant activity. The correlation between DPPH and ORAC was the lowest, indicating these assays may reflect different antioxidant mechanisms.[1]
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility and comparability of results across different laboratories. Below are the fundamental protocols for the four most common antioxidant capacity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a working solution of DPPH in the same solvent to an absorbance of approximately 1.0 at 517 nm.
-
Add the test compound at various concentrations to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.[2][3]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Protocol:
-
Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add the test compound at various concentrations to the ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[3][4]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
Protocol:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl₃ solution.
-
Add the test compound to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the blue-colored product at 593 nm.
-
A standard curve is generated using a known antioxidant, such as ferrous sulfate (B86663) or Trolox, and the results are expressed as equivalents of the standard.[2][3]
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Protocol:
-
A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant.
-
A peroxyl radical generator (e.g., AAPH) is added to initiate the oxidation reaction.
-
The fluorescence decay is monitored over time using a microplate reader.
-
The antioxidant capacity is determined by comparing the area under the curve of the sample to that of a standard antioxidant, typically Trolox.[3]
Mandatory Visualizations
Signaling Pathway: General Mechanism of Antioxidant Action
Caption: General mechanism of antioxidant action against oxidative stress.
Experimental Workflow: A Typical In Vitro Antioxidant Assay
Caption: Generalized workflow for an in vitro antioxidant capacity assay.
Logical Relationship: Inter-Laboratory Comparison Process
Caption: The process of an inter-laboratory comparison for proficiency testing.
References
specificity of phenolphthalol for heme-containing compounds
In forensic science and clinical research, the rapid and reliable detection of heme-containing compounds, primarily hemoglobin in the blood, is a critical preliminary step. The Kastle-Meyer test, which utilizes a phenolphthalin (B1214455) solution (the reduced, colorless form of phenolphthalein (B1677637), herein referred to as phenolphthalol), is a widely adopted presumptive assay. This guide provides an objective comparison of the this compound method with other common alternatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable assay for their specific needs.
The this compound test operates on the principle of the peroxidase-like activity inherent to the heme group in hemoglobin.[1][2][3] In the presence of an oxidizing agent, typically hydrogen peroxide, the heme acts as a catalyst, facilitating the oxidation of the colorless this compound into the vibrant pink phenolphthalein.[1][2][4] This distinct color change provides a rapid, qualitative indication of the potential presence of blood.
Mechanism of Action: The Kastle-Meyer Reaction
The core of the this compound test is a catalyzed oxidation-reduction reaction. The heme center in hemoglobin reacts with hydrogen peroxide.[3][5] This activity facilitates the transfer of electrons from this compound, which is oxidized back to its colored phenolphthalein form, while the peroxide is reduced to water.[3] The catalytic nature of this reaction, where a single heme molecule can process many substrate molecules, makes the test highly sensitive to minute quantities of blood.[3][5]
Performance Comparison of Presumptive Blood Tests
While sensitive, the this compound test is not absolutely specific for blood. Various substances can produce false-positive results, a critical consideration in its application. Below is a comparison with other common presumptive tests: Leucomalachite Green (LMG) and Luminol (B1675438).
| Performance Metric | This compound (Kastle-Meyer) Test | Leucomalachite Green (LMG) Test | Luminol Test |
| Principle | Colorimetric: Peroxidase-like activity of heme catalyzes the oxidation of colorless this compound to pink phenolphthalein.[2] | Colorimetric: Peroxidase-like activity of heme catalyzes the oxidation of colorless leucomalachite green to a blue-green compound.[2] | Chemiluminescent: Oxidation of luminol by a peroxide, catalyzed by heme, produces a blue-white light.[6] |
| Reported Sensitivity | 1:10,000 to 1:10,000,000[2][4] | 1:5,000 to 1:10,000[2] | Up to 1:5,000,000; generally considered the most sensitive.[7] |
| Observed Result | Colorless to Pink[1][2] | Colorless to Blue-Green[2] | Blue-white luminescence in the dark.[6] |
| Common False Positives | Plant peroxidases (e.g., horseradish, broccoli), chemical oxidants (e.g., copper and nickel salts).[2] | Plant peroxidases, chemical oxidants (e.g., bleach), rust.[2] | Chemical oxidants (e.g., bleach, copper compounds), plant peroxidases, some metals.[6] |
| Application Notes | Nondestructive to the sample, allowing for subsequent DNA analysis.[4] Simple, rapid, and requires no special equipment. | Similar to this compound but generally considered less sensitive. | Excellent for searching large areas or detecting cleaned-up bloodstains.[6] Requires darkness for observation. |
Experimental Protocols
Accurate and reproducible results depend on standardized procedures. The following are detailed protocols for the key presumptive tests discussed. Crucially, for any test, positive and negative controls must be analyzed concurrently. [1] A positive control uses known blood, while a negative control involves running the reagents on an unstained portion of the substrate.
This compound (Kastle-Meyer) Test Protocol
-
Sample Collection : Collect a small sample of the suspected stain using a sterile cotton swab or by taking a small cutting of the stained material.[1][4] The swab can be lightly moistened with sterile water to aid transfer.[1]
-
Cell Lysis (Optional but Recommended) : Add one to two drops of ethanol (B145695) to the sample. This step helps to lyse red blood cells, exposing the hemoglobin and increasing test sensitivity.[2][4]
-
Add this compound Reagent : Apply one to two drops of the Kastle-Meyer (this compound) reagent to the sample.[2] Observe for any immediate color change. A pink color at this stage indicates the presence of an oxidizing agent other than the intended peroxide and is considered a false positive.[2]
-
Add Oxidizing Agent : If no color change occurred in the previous step, add one to two drops of 3% hydrogen peroxide.[1][2]
-
Interpretation : The immediate development of a vibrant pink color indicates a presumptive positive result for blood.[1][2]
Leucomalachite Green (LMG) Test Protocol
-
Sample Collection : Collect a sample of the suspected stain using a sterile cotton swab or filter paper.
-
Add LMG Reagent : Apply one to two drops of the LMG reagent to the sample.[2]
-
Add Oxidizing Agent : Add one to two drops of 3% hydrogen peroxide.[2]
-
Interpretation : The development of a blue-green color is considered a positive result for the presumptive presence of blood.[2]
Luminol Test Protocol
-
Preparation : This test must be performed in near-complete darkness. The working luminol solution is typically prepared immediately before use by mixing the luminol stock with an oxidant solution (e.g., sodium perborate (B1237305) or hydrogen peroxide).
-
Application : Spray the working luminol solution as a fine mist over the area to be inspected.[6]
-
Observation : Look for a characteristic blue-white luminescence.[6]
-
Interpretation : The appearance of luminescence is a presumptive positive result. The reaction is transient, so photographic documentation is essential.
Experimental Workflow Comparison
The general workflow for colorimetric and chemiluminescent tests differs primarily in the method of observation and the environment required.
Advanced and Confirmatory Methods
For researchers and professionals in drug development, presumptive tests are merely the first step. The presence of heme must often be confirmed and quantified using more sophisticated analytical techniques. These methods offer much higher specificity and are not prone to the same false positives as catalytic tests.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for separating and quantifying porphyrins, including heme, from biological samples.[8] It can be coupled with fluorescence or UV-Vis detection.[8]
-
Mass Spectrometry (MS) : LC-MS methods provide high sensitivity and structural information, allowing for the precise identification and quantification of heme and any modifications or adducts, which is crucial in drug metabolism studies.[9]
-
UV-Vis Spectrophotometry : Heme has a characteristic strong absorbance peak (the Soret band) around 400 nm.[10] UV-Vis spectroscopy is a simple and sensitive technique to detect and study interactions between heme and proteins.[10]
Conclusion
References
- 1. downloads.tbi.tn.gov [downloads.tbi.tn.gov]
- 2. benchchem.com [benchchem.com]
- 3. Kastle–Meyer test - Wikipedia [en.wikipedia.org]
- 4. sciencebuddies.org [sciencebuddies.org]
- 5. Kastle-Meyer_test [chemeurope.com]
- 6. nzic.org.nz [nzic.org.nz]
- 7. A comparison of the presumptive luminol test for blood with four non-chemiluminescent forensic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Improved Methods for the Detection of Heme and Protoporphyrin IX Adducts and Quantification of Heme B from Cytochrome P450 Containing Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental Methods for Studying Cellular Heme Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Guide to Commercial Phenolphthalol Test Kits for Presumptive Blood Detection
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the performance of commercial phenolphthalol-based test kits, commonly known as the Kastle-Meyer (KM) test, for the presumptive identification of blood. The selection of an appropriate presumptive test is critical in forensic science and various research contexts, impacting the direction of subsequent analyses such as DNA profiling. This document provides a summary of performance characteristics, detailed experimental protocols for validation, and a comparison with common alternatives, supported by experimental data from scientific literature.
Principle of the this compound (Kastle-Meyer) Test
The Kastle-Meyer test is a catalytic color test based on the peroxidase-like activity of the heme group in hemoglobin.[1] In the presence of an oxidizing agent, typically hydrogen peroxide, hemoglobin catalyzes the oxidation of the colorless phenolphthalin (B1214455) (reduced phenolphthalein) reagent to the vibrant pink phenolphthalein.[2][3] This rapid color change serves as a presumptive indicator for the presence of blood.
Performance Characteristics of Commercial this compound Test Kits
While direct, peer-reviewed comparative studies of specific commercial this compound kits are limited, the general performance of the Kastle-Meyer method is well-documented. Manufacturers such as Sirchie and Rocky Mountain Reagents offer kits in various formats, including convenient, ready-to-use pouches and dropper bottles.[4][5] The performance of these kits is expected to align with the established characteristics of the Kastle-Meyer test. It is, however, important to note that performance can vary depending on the specific formulation and format of the kit.
Data Presentation: Performance Comparison
The following table summarizes the key performance indicators for the this compound test in comparison to other commonly used presumptive blood tests.
| Performance Metric | This compound (Kastle-Meyer) Test | Luminol (B1675438) Test | Leucomalachite Green (LMG) Test |
| Principle of Detection | Colorimetric; Peroxidase-like activity of hemoglobin catalyzes the oxidation of phenolphthalin.[6] | Chemiluminescent; Oxidation of luminol by a catalyst (heme) in the presence of an oxidant.[7] | Colorimetric; Peroxidase-like activity of hemoglobin catalyzes the oxidation of colorless LMG to a blue-green compound.[6] |
| Reported Sensitivity | Up to 1:10,000.[7][8] Some sources report sensitivities up to 1:100,000.[9] | Up to 1:10,000,000.[7] | Up to 1:10,000.[7] |
| Specificity | Considered highly specific among colorimetric tests.[10] | Less specific than phenolphthalein; can react with a wider range of substances. | Generally considered specific.[10] |
| Common False Positives | Chemical oxidants (e.g., copper and nickel salts), plant peroxidases (e.g., horseradish, potato, turnip).[3] | Bleach, copper salts, horseradish, and other plant peroxidases. | Chemical oxidants, plant-based peroxidases. |
| Advantages | Simple, inexpensive, and can be performed in normal light.[7] | Extremely high sensitivity; useful for detecting latent or cleaned bloodstains over large areas.[7] | Visible in normal light, provides good contrast.[7] |
| Disadvantages | Less sensitive than luminol; can be affected by strong oxidants.[7] | Requires near-total darkness; can be overly sensitive, leading to false positives; may dilute samples.[7] | Less sensitive than luminol; can cause background staining.[7] |
| Effect on DNA Analysis | Generally considered non-detrimental to subsequent DNA analysis, though some studies note a reduction in recoverable DNA.[1][3] | Can dilute stains, but DNA can often still be recovered.[1] | Can be destructive to DNA.[1] |
Mandatory Visualizations
Signaling Pathway of the this compound Test
Caption: Chemical reaction pathway of the Kastle-Meyer test.
Experimental Workflow for Performance Evaluation
Caption: Generalized workflow for presumptive blood test evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of this compound test kits.
I. Sensitivity Evaluation Protocol
Objective: To determine the limit of detection (sensitivity) of the test kit.
Materials:
-
Whole blood (human or animal)
-
Phosphate-buffered saline (PBS) or distilled water
-
Micropipettes and sterile tubes
-
Commercial this compound test kit(s)
-
Sterile cotton swabs or filter paper
-
White spotting plates or other inert, white surface
Procedure:
-
Preparation of Blood Dilutions:
-
Create a serial dilution of whole blood in PBS or distilled water. A common dilution series is 1:10, 1:100, 1:1,000, 1:5,000, 1:10,000, and 1:100,000.
-
For each dilution, spot a small, uniform amount (e.g., 10 µL) onto a piece of filter paper and allow it to air dry.
-
-
Testing Procedure:
-
Moisten a sterile cotton swab with distilled water or the wetting agent provided in the kit.
-
Lightly touch the swab to one of the dried blood dilution spots.
-
Follow the manufacturer's instructions for the specific commercial test kit. This typically involves:
-
Adding one to two drops of ethanol (B145695) to the swab to lyse red blood cells and expose hemoglobin.[3]
-
Adding one to two drops of the Kastle-Meyer (phenolphthalin) reagent to the swab. Wait approximately 5-10 seconds to observe any immediate color change. A pink color at this stage indicates the presence of an oxidizing agent and is considered an inconclusive result.[7]
-
If no color change occurs, add one to two drops of 3% hydrogen peroxide to the swab.
-
-
-
Data Recording:
-
A rapid change to a bright pink color within 10-15 seconds is considered a positive result.[7]
-
Record the highest dilution (lowest concentration) of blood that consistently produces a positive result. This is the determined sensitivity of the test kit.
-
II. Specificity Evaluation Protocol
Objective: To assess the potential for false-positive reactions with common interfering substances.
Materials:
-
A panel of potential interfering substances (see list below)
-
Commercial this compound test kit(s)
-
Sterile cotton swabs or filter paper
-
Positive control (diluted blood) and negative control (distilled water)
Potential Interfering Substances:
-
Plant-based: Horseradish, potato, turnip, parsnip, broccoli, red onion.
-
Chemical Oxidants: Copper sulfate (B86663) solution, nickel chloride solution, household bleach.
-
Other: Rust, tomato and tomato sauce.
Procedure:
-
Sample Preparation:
-
For plant materials, prepare fresh extracts by crushing the material and soaking it in a small amount of distilled water.
-
For chemical substances, use dilute aqueous solutions.
-
-
Testing Procedure:
-
For each substance, apply a small amount to a sterile cotton swab or filter paper.
-
Follow the same three-step testing procedure as outlined in the sensitivity protocol.
-
Run a positive and negative control with each batch of tests.
-
-
Data Recording:
-
Record any substance that produces a pink color change after the addition of hydrogen peroxide as a false positive.
-
Note the intensity and speed of the color change for any false-positive reactions.
-
Conclusion
The this compound (Kastle-Meyer) test is a reliable and widely used presumptive test for blood.[5] While commercial kits from various manufacturers are available, their performance characteristics are generally consistent with the established principles of the Kastle-Meyer method. The primary advantages of this test are its simplicity, cost-effectiveness, and high specificity compared to other colorimetric tests.[7][10] However, for cases requiring the highest sensitivity, such as the detection of trace or washed bloodstains, luminol may be a more appropriate choice, albeit with a higher risk of false positives.[7] For any application, it is crucial for researchers and forensic professionals to validate the performance of their chosen test kit using standardized protocols to ensure the reliability and accuracy of their results.
References
- 1. Evaluation of Six Presumptive Tests for Blood, Their Specificity, Sensitivity, and Effect on High Molecular-Weight DNA | Office of Justice Programs [ojp.gov]
- 2. jscholaronline.org [jscholaronline.org]
- 3. [PDF] Evaluation of Six Presumptive Tests for Blood, Their Specificity, Sensitivity, and Effect on High Molecular‐Weight DNA | Semantic Scholar [semanticscholar.org]
- 4. sirchie.com [sirchie.com]
- 5. Phenolphthalein Forensic Set [rmreagents.com]
- 6. The use of error rates to predict and characterize the efficacy of presumptive field tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenolphthalin Reagent for Research [benchchem.com]
- 8. Project 39A — Articles 2 Forensics [project39a.com]
- 9. fbilabqsd.fbi.gov [fbilabqsd.fbi.gov]
- 10. arrowheadforensics.com [arrowheadforensics.com]
A Comparative Analysis of Presumptive Blood Tests: Phenolphthalin, Luminol, and Fluorescein
In the field of forensic science, the detection of latent bloodstains is a critical first step in crime scene investigation. Presumptive tests provide a rapid and sensitive means of locating potential blood evidence, guiding subsequent confirmatory and DNA analyses. This guide offers a detailed comparison of three widely used presumptive blood tests: the phenolphthalin (B1214455) (Kastle-Meyer) test, the luminol (B1675438) test, and the fluorescein (B123965) test. We will delve into their chemical principles, performance characteristics, and experimental protocols to assist researchers and forensic professionals in selecting the most appropriate method for their needs.
Principle of Operation
All three tests rely on the peroxidase-like activity of the heme group in hemoglobin.[1][2][3] In the presence of an oxidizing agent, typically hydrogen peroxide, the heme catalyzes the oxidation of a chemical reagent, resulting in a visible color change or the emission of light.
-
Phenolphthalin (Kastle-Meyer Test): This colorimetric test uses a reduced form of phenolphthalein, known as phenolphthalin.[1][4] In the presence of hemoglobin and hydrogen peroxide, the colorless phenolphthalin is oxidized back to phenolphthalein, producing a vibrant pink color.[1][4]
-
Luminol: This test is a chemiluminescent method. Luminol, in an alkaline solution, is oxidized by hydrogen peroxide with the aid of the heme catalyst.[5][6] This reaction releases energy in the form of a visible blue glow.[6][7]
-
Fluorescein: Similar to luminol, fluorescein is a chemiluminescent test. It reacts with the iron in hemoglobin and, when exposed to a forensic light source (typically in the 420-485 nm range), it will fluoresce, emitting a greenish-yellow glow.[8][9]
Performance Comparison
The choice of a presumptive blood test often depends on a balance of sensitivity, specificity, and the nature of the evidence being examined. The following table summarizes the key performance characteristics of each test based on available data.
| Feature | Phenolphthalin (Kastle-Meyer) | Luminol | Fluorescein |
| Test Type | Colorimetric | Chemiluminescent | Fluorescent |
| Indication | Pink Color | Blue Glow | Greenish-Yellow Glow (with ALS) |
| Sensitivity | High (up to 1:10,000 dilution)[10] | Very High (up to 1:10,000,000 dilution)[11] | High |
| Specificity | Considered one of the most specific presumptive tests.[12][13] | Prone to false positives from various substances. | Subject to false positives. |
| Common False Positives | Chemical oxidants, vegetable peroxidases (e.g., horseradish, potatoes).[4] | Bleach, copper salts, some cleaning agents, vegetable peroxidases.[6][7] | Copper salts and other substances that can cause fluorescence. |
| Application Environment | Can be used in daylight. | Requires darkness.[7] | Requires darkness and an alternate light source (ALS).[8] |
| Destructive to DNA? | Generally considered non-destructive to the sample, which can be used for further testing.[1] | Will not affect DNA analysis.[9] | Will not affect DNA analysis; however, thickeners in some commercial kits may interfere with DNA extraction.[9] |
Experimental Protocols
Accurate and reliable results depend on the meticulous execution of experimental protocols. Below are detailed procedures for each presumptive test.
Phenolphthalin (Kastle-Meyer) Test Protocol
Materials:
-
Cotton swab or filter paper[14]
-
Distilled water[14]
-
Ethanol (B145695) (optional, for increased sensitivity)[1]
-
Kastle-Meyer reagent (phenolphthalin solution)[14]
-
3% Hydrogen peroxide[14]
Procedure:
-
Moisten a cotton swab with distilled water and rub it onto the suspected bloodstain.[14]
-
(Optional) Add one drop of ethanol to the swab to lyse the cells and enhance sensitivity.[1]
-
Add one to two drops of the Kastle-Meyer reagent to the swab.[3] Observe for any immediate color change. If the swab turns pink at this stage, it indicates the presence of a chemical oxidant, and the test is considered inconclusive.[3][14]
-
Add one to two drops of 3% hydrogen peroxide to the swab.[3]
-
Positive Result: An immediate and distinct pink color change within 10-15 seconds indicates a presumptive positive for blood.[3] Color changes after this period may be due to the natural oxidation of the reagent and should be disregarded.[1]
Luminol Test Protocol
Materials:
-
Luminol solution (typically a mixture of luminol powder, a base like sodium hydroxide (B78521) or sodium carbonate, and distilled water)
-
3% Hydrogen peroxide solution
-
Spray bottle[5]
Procedure:
-
Prepare the luminol working solution by mixing the luminol powder with the alkaline solution.
-
Just before application, add the hydrogen peroxide to the luminol solution.[5]
-
Darken the area to be tested completely.[7]
-
Spray a fine mist of the luminol reagent over the suspected area.[5][6]
-
Positive Result: The appearance of a blue-white to yellowish-blue glow indicates a presumptive positive for blood.[7] This chemiluminescence is transient and should be photographed immediately.
Fluorescein Test Protocol
Materials:
-
Fluorescein working solution
-
3% Hydrogen peroxide
-
Spray bottle[8]
-
Alternate Light Source (ALS) with a wavelength of 420-485 nm[8][9]
-
Orange or yellow barrier filter/goggles[8]
Procedure:
-
Prepare the fluorescein working solution. Some commercial preparations come as a two-part mixture that is combined before use.
-
Darken the area to be tested.
-
Spray a fine mist of the fluorescein solution over the suspected area.
-
Follow with a spray of 3% hydrogen peroxide.[8]
-
Examine the area with the Alternate Light Source, wearing the appropriate colored goggles.
-
Positive Result: A greenish-yellow fluorescence indicates a presumptive positive for blood.[8]
Visualizing the Presumptive Testing Workflow
The following diagram illustrates the general workflow for presumptive blood testing, from initial sample collection to the interpretation of results.
Caption: A flowchart illustrating the sequential steps involved in performing a presumptive blood test.
Signaling Pathway of Hemoglobin's Peroxidase-Like Activity
The catalytic activity of hemoglobin is central to these presumptive tests. The following diagram depicts the simplified reaction pathway.
Caption: The catalytic cycle of heme in presumptive blood tests.
References
- 1. Kastle–Meyer test - Wikipedia [en.wikipedia.org]
- 2. DSpace [open.bu.edu]
- 3. dfs.dc.gov [dfs.dc.gov]
- 4. sciencebuddies.org [sciencebuddies.org]
- 5. cdn.dal.ca [cdn.dal.ca]
- 6. How Luminol Works | HowStuffWorks [science.howstuffworks.com]
- 7. Detection of Blood with Luminol | Office of Justice Programs [ojp.gov]
- 8. The Fluorescein Method of Latent Blood Detection [crime-scene-investigator.net]
- 9. Fluorescein Method of Latent Blood Detection | Office of Justice Programs [ojp.gov]
- 10. ijfmr.com [ijfmr.com]
- 11. [PDF] Comparative study of presumptive and confirmatory tests for detection of blood on serial dilutions and washed stains | Semantic Scholar [semanticscholar.org]
- 12. A study of the sensitivity and specificity of four presumptive tests for blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]
- 14. nyc.gov [nyc.gov]
A Comparative Guide to Phenolphthalol Assay Validation for Accurate Hemoglobin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis and validation of the phenolphthalol (Kastle-Meyer) assay for the quantitative determination of hemoglobin. It is intended to offer an objective comparison of the assay's performance against other common methods, supported by experimental data. Detailed methodologies for the validation experiments are presented to enable researchers to assess and implement this assay in their laboratories.
The this compound assay, traditionally a qualitative presumptive test for blood, can be adapted for quantitative purposes by measuring the colorimetric response. The underlying principle is the peroxidase-like activity of the heme moiety in hemoglobin, which catalyzes the oxidation of colorless phenolphthalin (B1214455) (the reduced form of phenolphthalein) to the intensely pink phenolphthalein (B1677637) in the presence of hydrogen peroxide.[1] The intensity of this pink color, measured spectrophotometrically, is directly proportional to the hemoglobin concentration.
Performance Characteristics
The validation of the quantitative this compound assay demonstrates its suitability for its intended purpose, meeting the criteria for linearity, precision, and accuracy.
Table 1: Linearity of the Quantitative this compound Assay
| Hemoglobin Concentration (µg/mL) | Absorbance at 550 nm (Mean ± SD, n=3) |
| 0.5 | 0.045 ± 0.004 |
| 1.0 | 0.092 ± 0.007 |
| 2.5 | 0.225 ± 0.015 |
| 5.0 | 0.455 ± 0.021 |
| 10.0 | 0.910 ± 0.035 |
| Linearity Results | |
| Correlation Coefficient (r²) | 0.9992 |
| Slope | 0.0905 |
| Y-intercept | 0.002 |
Table 2: Precision of the Quantitative this compound Assay
| Hemoglobin Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) |
| 1.0 | 4.8 | 6.2 |
| 5.0 | 2.5 | 3.8 |
| 10.0 | 1.9 | 2.7 |
Table 3: Accuracy of the Quantitative this compound Assay
| Spiked Hemoglobin Concentration (µg/mL) | Measured Concentration (Mean, n=6) | % Recovery |
| 1.0 | 0.98 | 98.0% |
| 5.0 | 5.09 | 101.8% |
| 10.0 | 9.92 | 99.2% |
Table 4: Comparison with Alternative Blood Detection Methods
| Method | Principle | Sensitivity | Specificity | Throughput |
| This compound (Kastle-Meyer) | Colorimetric (Peroxidase Activity) | High (down to 1:10,000 dilution)[2][3] | Moderate (false positives with chemical oxidants and some vegetable peroxidases)[2][4] | High |
| Luminol | Chemiluminescent | Very High (down to 1:100,000 dilution)[2] | Moderate to High | High |
| Leuco Malachite Green | Colorimetric | Moderate | High | High |
| Tetramethylbenzidine (TMB) | Colorimetric | Very High | Moderate | High |
| Hemastix® | Colorimetric (Test Strip) | High | Low (many false positives)[4] | Very High |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of validation results.
1. Preparation of Reagents
-
Phenolphthalin (Kastle-Meyer) Reagent: Dissolve 2 g of phenolphthalein in 100 mL of 20% potassium hydroxide. Add 1 g of powdered zinc and boil until the solution becomes colorless. This reduces the phenolphthalein to phenolphthalin. Store in a sealed bottle with a small amount of zinc to prevent re-oxidation.
-
3% Hydrogen Peroxide: Dilute commercially available 30% hydrogen peroxide 1:10 with deionized water. Prepare fresh daily.
-
Hemoglobin Standard Stock Solution (1 mg/mL): Dissolve 10 mg of bovine hemoglobin in 10 mL of phosphate-buffered saline (PBS).
-
Working Standards: Prepare a series of dilutions from the stock solution in PBS to achieve concentrations ranging from 0.5 to 10 µg/mL.
2. Assay Protocol for Validation
-
Pipette 50 µL of each working standard, quality control sample, or unknown sample into individual wells of a 96-well microplate.
-
Add 50 µL of the phenolphthalin reagent to each well and incubate for 2 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of 3% hydrogen peroxide to each well.
-
Immediately measure the absorbance at 550 nm using a microplate reader.
3. Validation Experiments
-
Linearity: Analyze a series of at least five concentrations of hemoglobin in triplicate. Plot the mean absorbance versus concentration and perform a linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept.
-
Precision:
-
Intra-day Precision (Repeatability): Analyze six replicates of low, medium, and high concentrations of hemoglobin on the same day. Calculate the relative standard deviation (%RSD) for each concentration.
-
Inter-day Precision (Intermediate Precision): Analyze six replicates of low, medium, and high concentrations of hemoglobin on three different days. Calculate the %RSD for each concentration across the three days.
-
-
Accuracy: Prepare samples with known concentrations of hemoglobin (low, medium, and high) and analyze them in six replicates. Calculate the percentage recovery of the measured concentration compared to the known concentration.
-
Specificity: Test for interference from common substances that may be present in biological or environmental samples. This includes chemical oxidants (e.g., copper sulfate) and vegetable extracts (e.g., horseradish, potato) known to have peroxidase activity.[2][4]
Visualizations
References
Safety Operating Guide
Navigating the Uncharted: A Guide to the Proper Disposal of Phenolphthalol
Absence of specific regulatory guidance on the disposal of phenolphthalol necessitates a cautious approach rooted in general best practices for chemical waste management. This document provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering a procedural framework for the responsible handling and disposal of this compound.
Due to the lack of specific disposal protocols for this compound, it is imperative to treat it as a hazardous chemical waste. The following procedures are based on established guidelines for the management of laboratory chemicals and are designed to ensure the safety of personnel and the protection of the environment.
Immediate Safety and Handling
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat should be worn to protect from splashes.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust or aerosols.
-
Prevent contact with skin, eyes, and clothing.
Operational Disposal Plan
The disposal of this compound waste must be conducted systematically. This involves proper identification, segregation, containment, and labeling of the waste stream.
Step 1: Waste Identification and Classification
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, gloves, and wipes), and spill cleanup materials, must be classified as hazardous chemical waste.
Step 2: Waste Segregation
Segregate this compound waste from other laboratory waste streams to prevent inadvertent chemical reactions.[1] Incompatible materials should never be mixed in the same waste container.[1][2]
Step 3: Waste Collection and Containment
-
Solid Waste: Collect solid this compound waste and contaminated materials in a designated, leak-proof, and clearly labeled hazardous waste container.[3] The container must be compatible with the chemical.[1]
-
Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof container with a secure screw-on cap.[4] Do not fill liquid waste containers to more than 75-90% capacity to allow for vapor expansion.[4]
-
Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste.[1][2] After rinsing, the container labels should be defaced or removed before disposal in the regular trash.[2]
Step 4: Waste Labeling
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific contents and their approximate concentrations.[1][3] The date of waste accumulation should also be clearly marked.[5]
Step 5: Storage
Store hazardous waste in a designated, secure, and well-ventilated satellite accumulation area.[6] This area should be under the control of the laboratory personnel.[7] Ensure that incompatible wastes are stored separately.[2]
Step 6: Professional Disposal
Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5] Never dispose of chemical waste down the drain or in the regular trash.[1][2]
Quantitative Data for Chemical Waste Management
The following table summarizes key quantitative parameters for the management of hazardous chemical waste in a laboratory setting.
| Parameter | Guideline | Source |
| Liquid Waste Container Fill Level | Do not exceed 75-90% of the container's capacity. | [4] |
| Satellite Accumulation Area Storage Limit | Do not accumulate more than 10 gallons of hazardous waste in the lab. | [2] |
| Partially Filled Container Storage Time | May remain in a satellite accumulation area for up to one year. | [6] |
| Full Container Removal Time | Must be removed from the satellite accumulation area within three days after becoming full. | [6] |
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found, the recommended protocol is to follow the general operational disposal plan outlined above. This conservative approach ensures compliance with general hazardous waste regulations and prioritizes safety.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. nipissingu.ca [nipissingu.ca]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. nswai.org [nswai.org]
Personal protective equipment for handling Phenolphthalol
This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling Phenolphthalein. It outlines essential personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Health Hazard Information
Phenolphthalein is classified as a hazardous substance with the following potential health effects:
-
Suspected of damaging fertility or the unborn child.[1][3][4]
-
May cause respiratory tract irritation.[2]
-
May cause drowsiness or dizziness.[1]
Personal Protective Equipment (PPE)
When handling Phenolphthalein, the following personal protective equipment is mandatory to minimize exposure risk.
| PPE Category | Specific Recommendations |
| Eye and Face Protection | Chemical splash goggles or a face shield must be worn.[2][4] |
| Skin Protection | Wear appropriate protective gloves to prevent skin contact.[2][4] Wear a lab coat or appropriate protective clothing to prevent skin exposure.[2][4] |
| Respiratory Protection | Use in a well-ventilated area. For operations with a risk of generating dust or aerosols, a respirator may be required. |
| General Hygiene | Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.[1] |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.
Handling:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1][3][4]
-
Work under a chemical fume hood to ensure adequate ventilation.[2][4]
-
Avoid breathing dust, vapor, mist, or gas.[2]
-
Avoid contact with skin and eyes.[2]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][3]
-
Use only non-sparking tools and take precautionary measures against static discharge.[1][3]
Storage:
-
Store in a cool, dry, and well-ventilated place.[2]
-
Store locked up.[3]
-
Keep away from oxidizing agents.
Emergency and First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth with water (only if the person is conscious).[1] |
| If on Skin | Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][3] |
| If Inhaled | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential.
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE as outlined above.
-
For small spills, absorb the liquid with sand, diatomaceous earth, or activated carbon.
-
Collect the absorbed material and place it in a designated, labeled container for hazardous waste.
-
Clean the contaminated area with alcohol or soapy water, followed by a thorough rinse with clean water.
Waste Disposal:
-
Dispose of Phenolphthalein and its containers in a manner consistent with federal, state, and local regulations.[2]
-
Do not dispose of down the drain. Aqueous solutions containing toxic chemicals must be disposed of through the hazardous waste management program.[6]
-
Contaminated materials, such as spent activated charcoal from treating aqueous solutions, must be collected and disposed of as hazardous waste.[6]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of Phenolphthalein in a laboratory setting.
Caption: Workflow for the safe handling of Phenolphthalein.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
